LDN209929
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17ClN2OS.2HCl |
|---|---|
Molecular Weight |
405.77 |
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17ClN2OS/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16/h3-6,9-10H,2,7-8,19H2,1H3 |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl |
Synonyms |
3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of LDN-209929 (Haspin Inhibitor)
[1]
Executive Summary
LDN-209929 is a potent, small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase critical for mitotic progression.[1][2] Unlike its predecessor LDN-192960, which exhibits dual inhibition of Haspin and DYRK2, LDN-209929 was chemically optimized to achieve high selectivity for Haspin (IC50 = 55 nM ) with a 180-fold selectivity window over DYRK2.[3]
This guide details the molecular mechanism of LDN-209929, its downstream effects on the Chromosome Passenger Complex (CPC), and validated experimental protocols for confirming target engagement in cellular models.
Chemical Biology Profile
LDN-209929 is an acridine derivative designed to target the ATP-binding pocket of Haspin. Its structural optimization focused on reducing off-target activity against DYRK2, a kinase often cross-inhibited by earlier Haspin scaffolds.
Potency and Selectivity Data
| Target Kinase | IC50 Value | Selectivity Ratio | Clinical Relevance |
| Haspin (Gsg2) | 55 nM | 1.0x (Primary) | Mitotic Histone H3 phosphorylation |
| DYRK2 | 9,900 nM | ~180x | Protein stability/Proteasome regulation |
| CLK1 | > 10 µM | > 200x | Splicing regulation |
| DYRK1A | > 10 µM | > 200x | Neurodevelopment |
Key Insight: The high selectivity of LDN-209929 makes it a superior chemical probe compared to 5-Iodotubercidin (broad spectrum) or LDN-192960 (dual Haspin/DYRK2) when dissecting the specific mitotic roles of Haspin without confounding DYRK2-mediated effects.
Mechanism of Action (Molecular & Cellular)
The Haspin Signaling Axis
Haspin is an atypical kinase that is active specifically during mitosis.[3][4] Its primary physiological substrate is Histone H3 at Threonine 3 (H3T3) .[1][5]
-
Target Inhibition: LDN-209929 competes with ATP for the catalytic cleft of Haspin.
-
Loss of Phosphorylation: Inhibition prevents the phosphorylation of Histone H3 at Thr3 (H3T3ph).[3][6]
-
CPC Displacement: H3T3ph serves as the docking site for Survivin , a subunit of the Chromosome Passenger Complex (CPC). Without this mark, Survivin cannot bind to the inner centromere.
-
Aurora B Mislocalization: The CPC recruits Aurora B kinase to the centromere. LDN-209929 treatment causes Aurora B to disperse along the chromosome arms rather than concentrating at the centromere.
-
Mitotic Failure: Lack of centromeric Aurora B activity compromises the Spindle Assembly Checkpoint (SAC) and error correction machinery, leading to chromosome misalignment and mitotic arrest.
Pathway Visualization
The following diagram illustrates the cascade from Haspin inhibition to mitotic defect.
Figure 1: Mechanism of Action of LDN-209929. The inhibitor blocks Haspin-mediated H3T3 phosphorylation, preventing the recruitment of the CPC (Survivin/Aurora B) to centromeres, resulting in mitotic defects.
Experimental Validation Protocols
To scientifically validate LDN-209929 activity, researchers must demonstrate a dose-dependent reduction in H3T3ph without affecting global H3S10ph (a marker of mitosis not controlled by Haspin).
Protocol A: Immunofluorescence (Cellular Target Engagement)
This protocol quantifies the loss of the specific biomarker H3T3ph.
Materials:
-
Cell Line: HeLa or U2OS (synchronized in G2/M via Thymidine block recommended).
-
Compound: LDN-209929 (dissolved in DMSO).
-
Primary Antibodies: Anti-Histone H3 (phospho T3) [Rabbit], Anti-Aurora B [Mouse].
-
Controls: DMSO (Negative), ZM447439 (Aurora B inhibitor, Positive control for alignment defects).
Workflow:
-
Seeding: Seed cells on glass coverslips at 60% confluence.
-
Synchronization (Optional but Recommended): Treat with 2 mM Thymidine for 18 hours, release for 9 hours to enrich mitotic population.
-
Treatment: Treat cells with LDN-209929 (10 nM – 1 µM) for 1 hour prior to fixation.
-
Note: Short treatment times prevent cell death and isolate mitotic effects.
-
-
Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins at Room Temp (RT).
-
Critical: Do not use methanol if preserving GFP-tagged proteins, though PFA is standard for H3T3ph.
-
-
Permeabilization: 0.5% Triton X-100 in PBS for 10 mins.
-
Blocking: 3% BSA in PBS for 30 mins.
-
Staining: Incubate primaries (1:500 dilution) overnight at 4°C. Wash 3x PBS. Incubate secondaries (AlexaFluor 488/594) for 1h at RT.
-
Analysis: Confocal microscopy.
-
Expected Result: Chromosomes should be condensed (DAPI). H3T3ph signal (usually at centromeres) should be abolished in LDN-treated cells. Aurora B should appear diffuse rather than punctate.
-
Protocol B: In Vitro Kinase Assay (Biochemical Potency)
Used to determine IC50 values.[5][7]
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[5][8]
-
Enzyme: Recombinant human Haspin (residues 470-798).
-
Substrate: Biotinylated Histone H3 peptide (residues 1-21).
-
Reaction: Mix Enzyme + Peptide + LDN-209929 + ATP in kinase buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Detection: Add Europium-labeled anti-H3T3ph antibody and APC-labeled Streptavidin.[8]
-
Readout: Measure FRET signal (Ex 337 nm / Em 665 nm). Signal decreases as inhibitor concentration increases.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow for assessing LDN-209929 efficacy in cell culture.
Comparative Analysis
Researchers often choose between LDN-209929, CHR-6494, and 5-ITu.
-
LDN-209929: Best for selectivity . Use when distinguishing Haspin effects from DYRK or CLK kinase effects is critical.
-
CHR-6494: Highly potent (IC50 ~ 2 nM) and widely used in oncology studies, but structurally distinct.
-
5-Iodotubercidin (5-ITu): An adenosine analog. Broad-spectrum kinase inhibitor.[2][9] Not recommended for specific mechanistic studies due to off-target effects on CLK2, CK1, and others.
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[10][11] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491–3494.[11]
-
Amato, A., et al. (2014). "Haspin regulates the centromeric localization of the chromosomal passenger complex and is required for proper chromosome alignment and segregation." Cell Cycle, 13(12), 1917–1929.
-
Patnaik, D., et al. (2008). "Identification of small molecule inhibitors of the mitotic kinase Haspin by high throughput screening using a homogeneous time-resolved fluorescence resonance energy transfer assay." Journal of Biomolecular Screening, 13(10), 1025–1034.
-
MedChemExpress. "LDN-209929 Product Information."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Deep Dive: LDN-209929 and Functionalized Acridine Scaffolds
Executive Summary
LDN-209929 is a potent, small-molecule inhibitor belonging to the thioacridine class of chemical probes. Unlike traditional acridines, which are historically characterized as DNA intercalators, LDN-209929 is engineered for high-specificity enzymatic inhibition. It primarily targets Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) with an IC50 of ~55 nM and displays secondary activity against DYRK2 (IC50 ~9.9 µM).[1][2]
This guide deconstructs the chemical architecture of LDN-209929, elucidates its divergence from classical acridine pharmacology, and provides validated protocols for its synthesis and biological characterization.
Part 1: Chemical Architecture & SAR Analysis
Structural Decomposition
LDN-209929 represents a departure from the "flat" pharmacophore of simple acridines. Its efficacy stems from specific substituents that tune its electronic properties and steric fit within the ATP-binding pocket of the kinase.
-
Scaffold: Tricyclic Acridine core.
-
Linker: A Thioether bridge at position 9.
-
Tail: A flexible 3-aminopropyl chain.
-
Peripheral Substituents:
-
2-Chloro (Cl): Electronic modulation (electron-withdrawing) to increase lipophilicity and metabolic stability.
-
7-Methoxy (OMe): Electron-donating group, likely participating in hydrogen bonding or adjusting the pKa of the acridine nitrogen.
-
IUPAC Name: 3-((2-chloro-7-methoxyacridin-9-yl)thio)propan-1-amine[3]
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the functional decomposition of LDN-209929, highlighting the critical zones for kinase interaction versus DNA intercalation.
Figure 1: Structural decomposition of LDN-209929 highlighting the functionalization of the acridine core to shift activity from DNA binding to kinase inhibition.
Part 2: The Acridine Derivative Context[4]
From Intercalators to Inhibitors
Classically, acridine derivatives (e.g., proflavine, quinacrine) function as DNA intercalators. The planar tricyclic system slides between base pairs, causing frameshift mutations or inhibiting replication.
LDN-209929 modifies this paradigm. The introduction of the bulky, flexible thio-alkyl-amine side chain at position 9 creates steric hindrance that disfavors stable DNA intercalation while optimizing the molecule for the ATP-binding cleft of protein kinases.
Selectivity Profile
While many 9-substituted acridines are promiscuous, LDN-209929 achieves selectivity through the "2-chloro-7-methoxy" substitution pattern.
-
DYRK2 (IC50 = 9.9 µM): Secondary target (approx.[1] 180-fold selectivity window).[1][3]
-
DNA Binding: Significantly reduced compared to 9-aminoacridine.
Part 3: Mechanism of Action (Haspin Pathway)
Haspin is an atypical serine/threonine kinase that is critical for mitosis.[1][3] It phosphorylates Histone H3 at Threonine 3 (H3T3ph).[1] This phosphorylation event is the "beacon" that recruits the Chromosomal Passenger Complex (CPC) to the centromeres, ensuring proper chromosome alignment and segregation.
Signaling Cascade
Inhibition of Haspin by LDN-209929 leads to:
-
Loss of H3T3 phosphorylation.
-
Failure of CPC (Aurora B kinase) to localize to centromeres.
-
Mitotic arrest or premature exit without cytokinesis.
Figure 2: Mechanistic pathway of LDN-209929. Inhibition of Haspin prevents H3T3 phosphorylation, decoupling the CPC from centromeres and inducing mitotic failure.
Part 4: Experimental Protocols
Chemical Synthesis of Thioacridines
Note: This protocol synthesizes the LDN-209929 scaffold via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
-
2,9-dichloro-7-methoxyacridine (Precursor)
-
3-aminopropanethiol hydrochloride[4]
-
Phenol (solvent/catalyst)
Protocol:
-
Preparation: Dissolve 2,9-dichloro-7-methoxyacridine (1.0 eq) in molten phenol at 60°C.
-
Addition: Add 3-aminopropanethiol hydrochloride (1.2 eq) slowly to the mixture.
-
Reaction: Heat the reaction mixture to 100°C for 2-4 hours. Monitor by TLC (Dichloromethane/Methanol 9:1) for the disappearance of the starting acridine.
-
Workup: Cool to room temperature. Pour the mixture into excess diethyl ether to precipitate the crude hydrochloride salt.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Ether to obtain the pure dihydrochloride salt of LDN-209929.
-
Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the diagnostic triplet of the propyl chain and the singlet of the methoxy group.
In Vitro Haspin Kinase Assay
Objective: Determine IC50 of LDN-209929.
Materials:
-
Recombinant human Haspin kinase (residues 470-798).
-
Substrate: Biotinylated Histone H3 (1-21) peptide.
-
ATP (10 µM final).
-
Detection: HTRF (Homogeneous Time-Resolved Fluorescence) or Radiometric (
P-ATP).
Workflow:
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
Compound Serial Dilution: Prepare LDN-209929 in DMSO (10-point dose response, starting at 10 µM).
-
Incubation: Mix Haspin enzyme + Compound + Peptide substrate. Incubate for 15 mins at RT.
-
Initiation: Add ATP to start the reaction. Incubate for 60 mins at 30°C.
-
Detection: Stop reaction with EDTA. Add detection antibody (Anti-H3T3ph-Europium cryptate) and Streptavidin-XL665.
-
Analysis: Read signal at 665/620 nm. Plot dose-response curve to calculate IC50.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 332.85 g/mol (Free base) | Usually supplied as 2HCl salt (~405.8 g/mol ) |
| Haspin IC50 | 55 nM | Potent inhibition |
| DYRK2 IC50 | 9.9 µM | ~180-fold selectivity window |
| Solubility | DMSO (>20 mg/mL) | Poor water solubility (unless salt form) |
| Appearance | Yellow/Orange Solid | Characteristic of acridine chromophores |
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[2][3]
-
Huertas, D., et al. (2012). "Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin." Oncogene, 31, 1408–1418.
-
Amato, R., et al. (2014). "The Haspin inhibitor LDN-192960 reduces the viability of human melanoma cells." Cell Cycle, 13(12).
-
MedChemExpress. "LDN-209929 Product Datasheet."
Sources
Haspin Kinase & LDN-209929: Mechanistic Targeting in Mitotic Fidelity
The following technical guide details the mechanistic role of Haspin kinase in mitotic progression and the pharmacological profile of its selective inhibitor, LDN-209929.
Technical Whitepaper | Version 2.0
Executive Summary
The fidelity of cell division relies on the precise spatiotemporal regulation of the Chromosomal Passenger Complex (CPC). Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) , an atypical serine/threonine kinase, serves as the linchpin in this process. By phosphorylating Histone H3 at Threonine 3 (H3T3ph), Haspin creates a chromatin "address code" that recruits the CPC to the inner centromere.[1]
LDN-209929 is a potent, small-molecule inhibitor of Haspin (IC50 = 55 nM) derived from an acridine scaffold. Unlike earlier generation inhibitors with broad off-target effects, LDN-209929 exhibits high selectivity against DYRK2, making it a critical chemical probe for dissecting mitotic signaling and a potential scaffold for anti-mitotic therapeutic development.
Mechanistic Architecture: The H3T3ph-CPC Axis
Haspin is distinct from canonical mitotic kinases (e.g., CDK1, Plk1, Aurora B) due to its unique structural fold and substrate specificity. Its primary function is to prime chromatin for CPC recruitment during prophase and prometaphase.
The Signaling Cascade
-
Activation: Haspin is activated in prophase (via Cdk1 phosphorylation and autophosphorylation).
-
The Mark: Active Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph ) specifically at the inner centromeres.
-
The Reader: The Survivin subunit of the CPC binds directly to H3T3ph.
-
The Effector: Survivin recruitment concentrates Aurora B kinase at the inner centromere.
-
Outcome: Localized Aurora B corrects erroneous microtubule-kinetochore attachments (syntelic/merotelic) and ensures biorientation.
Pathway Visualization
The following diagram illustrates the hierarchical signaling required for CPC localization.
Figure 1: The Haspin-H3T3ph-CPC signaling axis regulating chromosome alignment.
Compound Profile: LDN-209929[2][3][4][5]
LDN-209929 is an optimized acridine derivative designed to overcome the poor selectivity profiles of early Haspin inhibitors (e.g., 5-iodotubercidin).
Chemical Pharmacology
-
Chemical Class: Acridine derivative.
-
Mechanism of Action: ATP-competitive inhibition of the Haspin kinase domain.
-
Binding: The acridine core intercalates or stacks within the ATP-binding pocket, while side chains exploit the unique solvent-exposed regions of Haspin, conferring selectivity.
Potency and Selectivity Data
The following table summarizes the inhibitory profile of LDN-209929 compared to its predecessor (LDN-192960) and the off-target kinase DYRK2.[2][3][4]
| Target / Parameter | LDN-209929 (IC50) | LDN-192960 (IC50) | Selectivity (Fold) |
| Haspin (GSG2) | 55 nM | ~10 nM | N/A |
| DYRK2 | 9,900 nM | 48 nM | 180x (vs DYRK2) |
| Selectivity Profile | High | Low (Dual inhibitor) | LDN-209929 is preferred for specific Haspin interrogation.[5] |
Data Source: Derived from structure-activity relationship studies (Cuny et al., 2012).
Experimental Ecosystem: Validating Haspin Inhibition
To rigorously validate Haspin inhibition by LDN-209929, researchers must employ a dual-modality approach: in vitro enzymatic assays for potency and cellular immunofluorescence for target engagement.
Protocol A: In Vitro TR-FRET Kinase Assay
Purpose: Determine IC50 values in a cell-free system. Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over radiometric assays for high-throughput capability and elimination of radioactive waste.
Workflow:
-
Reagents: Recombinant human Haspin kinase domain (residues 470–798), Biotinylated H3(1–21) peptide substrate, Europium-labeled anti-phospho-H3T3 antibody, and APC-labeled Streptavidin.
-
Reaction Mix: Combine Haspin (2 nM) + Peptide (50 nM) + LDN-209929 (serial dilution) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiation: Add ATP (10 µM) to start the reaction. Incubate for 60 minutes at RT.
-
Detection: Add detection mix (Eu-Ab and APC-Streptavidin) containing EDTA to quench the kinase reaction.
-
Readout: Measure FRET signal (Ex 337 nm / Em 665 nm & 615 nm).
-
Validation: Signal should decrease in a dose-dependent manner. Z' factor must be >0.5 for assay validity.
Protocol B: Cellular Target Engagement (H3T3ph Immunofluorescence)
Purpose: Confirm LDN-209929 penetrates the cell membrane and inhibits Haspin in a physiological context. Causality: H3T3ph is the direct substrate; its loss is the definitive biomarker of Haspin inhibition.
Step-by-Step Methodology:
-
Cell Synchronization:
-
Treat HeLa or U2OS cells with Thymidine (2 mM) for 18 hours (G1/S block).
-
Release into fresh media for 6 hours.
-
Add Nocodazole (330 nM) for 4 hours to arrest cells in prometaphase (where H3T3ph is maximal).
-
-
Compound Treatment:
-
Concurrently with Nocodazole, add LDN-209929 (100 nM - 1 µM) .
-
Include DMSO control.
-
-
Fixation & Permeabilization:
-
Wash with PBS. Fix with 4% Paraformaldehyde (15 min).
-
Permeabilize with 0.5% Triton X-100 in PBS (10 min).
-
-
Staining:
-
Block with 3% BSA.
-
Primary Ab: Rabbit anti-H3T3ph (1:1000) + Mouse anti-Aurora B (1:500) (Positive control for CPC localization).
-
Secondary Ab: Alexa Fluor 488 (Rabbit) + Alexa Fluor 594 (Mouse).
-
Counterstain: DAPI (DNA).[6]
-
-
Quantification:
Experimental Workflow Diagram
The following diagram outlines the logical flow for validating LDN-209929 efficacy.
Figure 2: Cellular validation workflow for Haspin inhibitors.
Therapeutic Implications
While Haspin inhibition is not typically lethal to interphase cells, it induces severe mitotic defects (misaligned chromosomes) leading to mitotic catastrophe or slippage in rapidly dividing cancer cells.
-
Target: Haspin is a viable target for anti-neoplastic therapies, particularly in tumors with high mitotic indices.
-
Synergy: LDN-209929 shows potential synergy with Paclitaxel or other spindle poisons by compromising the Spindle Assembly Checkpoint (SAC) indirectly through CPC delocalization.
References
-
Wang, F., et al. (2010). "The mitotic kinase Haspin is required for the kinetochore localization of the chromosomal passenger complex."[10][11] Current Biology.
-
Cuny, G. D., et al. (2012). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Kelly, A. E., et al. (2010). "Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B." Science.
-
MedChemExpress. "LDN-209929 Product Information & Biological Activity."
-
Higgins, J. M. (2010). "Haspin: a newly discovered regulator of mitotic chromosome behavior."[8] Chromosoma.[1][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorylation of histone H3 by Haspin regulates chromosome alignment and segregation during mitosis in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: LDN-209929 Selectivity Profile & DYRK2 Kinase Interaction
Content Type: Technical Whitepaper & Experimental Guide Subject: Chemical Biology / Kinase Inhibitor Profiling Version: 2.1 (Current as of 2025)
Executive Summary
LDN-209929 is a synthetic small-molecule kinase inhibitor belonging to the acridine series.[1] While structurally related to the dual Haspin/DYRK2 inhibitor LDN-192960, LDN-209929 was chemically optimized to function as a selective chemical probe for Haspin kinase , exhibiting significant selectivity against DYRK2.[2][3][4]
For researchers studying DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2), LDN-209929 serves a critical function as a negative control or discrimination tool . By comparing the phenotypic effects of the dual inhibitor (LDN-192960) versus the Haspin-selective analog (LDN-209929), scientists can deconvolute signaling pathways and attribute biological effects specifically to DYRK2 versus Haspin inhibition.
This guide details the selectivity profile, structural basis of inhibition, and experimental protocols for utilizing LDN-209929 to validate DYRK2-dependent mechanisms.
Chemical Biology & Selectivity Profile
The Acridine Series: Structure-Activity Relationship (SAR)
The development of LDN-209929 stemmed from a high-throughput screen identifying acridine derivatives as potent inhibitors of Haspin (GSG2), a serine/threonine kinase essential for mitosis (Histone H3 Thr3 phosphorylation).[1]
Early lead compounds, such as LDN-192960 , displayed high potency but poor selectivity, inhibiting both Haspin and DYRK2 with nanomolar affinity. Through SAR optimization, specific modifications to the acridine core and side chains shifted the selectivity window, resulting in LDN-209929.
Comparative Kinase Profile (IC50)
The following table summarizes the inhibitory potency of the acridine series, highlighting the critical selectivity shift.
| Compound | Target: Haspin (IC50) | Off-Target: DYRK2 (IC50) | Selectivity (Haspin vs. DYRK2) | Primary Utility |
| LDN-192960 | 10 nM | 13 nM | ~1-fold (Dual Inhibitor) | Pan-inhibition / Initial Screen |
| LDN-209929 | 55 nM | 9,900 nM (9.9 μM) | 180-fold | Haspin Selective / DYRK2 Negative Control |
| LDN-211848 | >2000 nM | 400 nM | ~0.2-fold (DYRK2 pref.) | Moderate DYRK2 Selectivity |
Technical Insight: LDN-209929 retains potent Haspin inhibition (55 nM) but loses nearly 3 orders of magnitude of potency against DYRK2.[2] This 180-fold window allows for dosing concentrations (e.g., 100–500 nM) that fully suppress Haspin without inhibiting DYRK2.
Mechanism of Action
LDN-209929 functions as an ATP-competitive inhibitor .
-
Haspin Binding: It occupies the ATP-binding pocket of Haspin, preventing the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) during prophase/metaphase.
-
DYRK2 Exclusion: Structural modifications in LDN-209929 introduce steric clashes or loss of key hydrogen bonds within the DYRK2 active site, drastically reducing affinity compared to the parent compound LDN-192960.
Visualization: Signaling & Deconvolution Logic
The following diagram illustrates the distinct signaling pathways of Haspin and DYRK2 and how the LDN compound series is used to disentangle them.
Figure 1: Deconvolution of Haspin vs. DYRK2 signaling using the LDN probe pair. Solid lines indicate activation; dashed lines indicate inhibition.
Experimental Protocols
Protocol A: In Vitro Kinase Selectivity Verification
Objective: To validate the lack of DYRK2 inhibition by LDN-209929 in your specific assay setup before using it in cells.
Reagents:
-
Recombinant Human DYRK2 (active).
-
Substrate: Woodtide (KKISGRLSPIMTEQ) or generic DYRK substrate.
-
Radiolabeled ATP ([γ-33P]-ATP) or ADP-Glo reagent.
-
LDN-209929 (dissolved in DMSO, 10 mM stock).[2]
-
Positive Control: LDN-192960 or Staurosporine.
Workflow:
-
Preparation: Dilute LDN-209929 in Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2). Prepare a concentration range: 0, 10 nM, 100 nM, 1 µM, 10 µM.
-
Incubation: Mix DYRK2 enzyme (5–10 ng/well) with inhibitor dilutions. Incubate for 15 minutes at Room Temperature (RT).
-
Reaction Start: Add ATP (at Km, typically 10–50 µM) and peptide substrate.
-
Reaction: Incubate for 30–60 minutes at 30°C.
-
Termination: Stop reaction (e.g., EDTA or spotting on P81 paper).
-
Detection: Measure kinase activity via scintillation counting or luminescence.
-
Analysis: Plot % Activity vs. Log[Inhibitor].
-
Expected Result: LDN-209929 should show minimal inhibition (<20%) at 1 µM. IC50 should be > 5 µM.
-
Protocol B: Cellular Target Engagement (Deconvolution Strategy)
Objective: To determine if a cellular phenotype (e.g., cancer cell apoptosis) is driven by DYRK2 or Haspin.
Rationale:
-
Condition 1 (Dual Blockade): Treat with LDN-192960 (500 nM). Inhibits both Haspin & DYRK2.[1][2][3][5]
-
Condition 2 (Haspin Blockade): Treat with LDN-209929 (500 nM). Inhibits Haspin only.
-
Condition 3 (Control): DMSO vehicle.
Step-by-Step:
-
Cell Culture: Seed cells (e.g., HEK293T, U266, or MDA-MB-468) in 6-well plates. Allow attachment for 24h.
-
Treatment:
-
Add compounds at 500 nM final concentration.
-
Duration: 2–6 hours for phosphorylation markers; 24–48 hours for viability/apoptosis.
-
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Blot Set A (Haspin Marker): Anti-Histone H3 (phospho T3).
-
Blot Set B (DYRK2 Marker): Anti-Rpt3 (phospho T25) or Anti-p53 (phospho Ser46).
-
-
Interpretation:
-
LDN-192960: Should reduce both H3-T3ph and Rpt3-T25ph.
-
LDN-209929: Should reduce only H3-T3ph. Rpt3-T25ph levels should remain comparable to DMSO control.
-
Phenotype Check: If the biological effect (e.g., cell death) occurs in Condition 1 but not in Condition 2, the effect is DYRK2-mediated .
-
Therapeutic Implications & Data Summary
The selectivity of LDN-209929 is crucial for validating DYRK2 as a therapeutic target in oncology. DYRK2 regulates the 26S proteasome and p53-mediated apoptosis. Misinterpretation of data using non-selective inhibitors (like early acridines) can lead to confounding mitotic defects (via Haspin) with proteotoxic stress (via DYRK2).
Key Selectivity Metrics Table:
| Kinase | LDN-209929 IC50 (nM) | Biological Consequence of Inhibition |
| Haspin (GSG2) | 55 | Failure of chromosome alignment, mitotic arrest. |
| DYRK2 | 9,900 | Suppression of proteasome activity, p53 accumulation. |
| DYRK1A | > 10,000 | Down syndrome critical region regulation. |
| CLK1 | > 10,000 | Splicing regulation. |
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[5] Link
-
Banerjee, S., et al. (2019). "Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression." Proceedings of the National Academy of Sciences (PNAS), 116(49), 24881-24891. Link
-
MedChemExpress. "LDN-209929 Product Information & Datasheet." Link
-
Hu, J., et al. (2022). "Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry." eLife, 11:e77696. Link[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
The Role of LDN-209929 in Chromosome Alignment: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological function of LDN-209929, a potent and selective inhibitor of haspin kinase, with a specific focus on its critical role in the intricate process of chromosome alignment during mitosis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, cell biology, and related fields. We will delve into the molecular underpinnings of LDN-209929's mechanism of action, provide detailed protocols for its application in a laboratory setting, and present quantitative data to illustrate its effects.
The Criticality of Precise Chromosome Alignment in Mitosis
Mitosis is a fundamental process ensuring the faithful segregation of the genome into two daughter cells. A key event in this process is the precise alignment of sister chromatids at the metaphase plate. This alignment is not a passive event but a highly dynamic and tightly regulated process orchestrated by a complex interplay of proteins and signaling pathways. The spindle assembly checkpoint (SAC) acts as a crucial surveillance mechanism, delaying anaphase onset until all chromosomes have achieved proper biorientation – attachment of sister kinetochores to microtubules from opposite spindle poles. Errors in this process can lead to aneuploidy, a hallmark of many cancers, and cellular demise. Understanding the molecular players that govern chromosome alignment is therefore paramount for developing novel anti-cancer therapeutics.
LDN-209929: A Specific Modulator of a Key Mitotic Kinase
LDN-209929 is a small molecule inhibitor that has emerged as a valuable tool for dissecting the complexities of mitosis. It exhibits high potency and selectivity for haspin kinase , an atypical serine/threonine kinase that plays a pivotal role in orchestrating chromosome segregation.[1][2][3]
Mechanism of Action: Unraveling the Haspin-Aurora B Axis
The primary mechanism by which LDN-209929 disrupts chromosome alignment is through the inhibition of haspin kinase activity. Haspin's key substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[4][5] This phosphorylation event serves as a crucial docking site for the Chromosomal Passenger Complex (CPC), a master regulator of mitosis. The CPC, which includes the kinase Aurora B, is essential for correcting erroneous kinetochore-microtubule attachments and for a robust spindle assembly checkpoint signal.[4]
By inhibiting haspin, LDN-209929 prevents the phosphorylation of histone H3 at Thr3. This, in turn, leads to the mislocalization of the CPC from the centromeres.[4][6] The delocalization of Aurora B kinase from the inner centromere impairs its ability to phosphorylate its substrates at the kinetochore, which is necessary to destabilize incorrect microtubule attachments and allow for their correction. Consequently, cells treated with LDN-209929 exhibit a range of mitotic defects.
The signaling pathway can be visualized as follows:
Caption: The inhibitory effect of LDN-209929 on the Haspin-Aurora B signaling pathway.
The consequences of this disruption are severe, leading to a failure of chromosomes to align properly at the metaphase plate, a weakened spindle assembly checkpoint, and ultimately, mitotic catastrophe or the generation of aneuploid daughter cells.
Experimental Protocols for Investigating LDN-209929's Function
The following section provides detailed, field-proven protocols for utilizing LDN-209929 to study chromosome alignment and mitotic progression in cultured mammalian cells.
Cell Culture and LDN-209929 Treatment
A variety of cancer cell lines, such as HeLa, U2OS, and A549, are suitable for these studies due to their high proliferation rates.
Protocol:
-
Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass-bottom dishes for imaging or multi-well plates for biochemical assays) at a density that allows for logarithmic growth during the experiment. For HeLa cells, a seeding density of 1-2 x 10^5 cells/mL is recommended.
-
LDN-209929 Preparation: Prepare a stock solution of LDN-209929 (e.g., 10 mM in DMSO) and store it at -20°C.[3] Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration immediately before use.
-
Treatment: Replace the culture medium with the LDN-209929-containing medium. The effective concentration of LDN-209929 to induce mitotic defects typically ranges from 50 nM to 1 µM.[1][3] The IC50 for haspin kinase is 55 nM.[1][2][3] A concentration of 100-200 nM is often sufficient to observe significant effects on chromosome alignment.
-
Incubation: Incubate the cells for a period that allows a significant portion of the population to enter mitosis. A 16-24 hour incubation is a common starting point. For synchronized cell populations, the timing of treatment will need to be optimized based on the synchronization method.
Immunofluorescence Staining for Visualizing Mitotic Defects
This protocol allows for the visualization of chromosomes, microtubules, and key mitotic proteins to assess the effects of LDN-209929.
Materials:
-
LDN-209929 treated and control cells on coverslips
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-histone H3 (Ser10) as a mitotic marker, anti-centromere antibodies like ACA/CREST)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for DNA staining
-
Antifade mounting medium
Protocol:
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining and Mounting: Wash three times with PBS, with the second wash containing DAPI or Hoechst. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Caption: A streamlined workflow for immunofluorescence staining of mitotic cells.
Live-Cell Imaging to Monitor Mitotic Progression
Live-cell imaging provides dynamic insights into the consequences of haspin inhibition on the duration of mitosis and the fate of the cell.
Protocol:
-
Cell Line: Utilize a cell line stably expressing a fluorescently tagged protein that marks a structure of interest, such as H2B-GFP or H2B-RFP to visualize chromosomes.[7][8][9][10]
-
Plating and Treatment: Plate the cells in a glass-bottom imaging dish. Allow the cells to adhere and then treat with LDN-209929 as described in section 3.1.
-
Imaging Setup: Place the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Image Acquisition: Acquire time-lapse images at regular intervals (e.g., every 5-15 minutes) for 12-24 hours. Use the lowest possible laser power to minimize phototoxicity.
-
Analysis: Analyze the resulting movies to determine the duration of different mitotic stages, the frequency of mitotic errors (e.g., chromosome mis-segregation, lagging chromosomes), and the ultimate cell fate (e.g., mitotic arrest, cell death, or slippage into interphase with a micronucleated phenotype).
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to quantify the proportion of cells in different phases of the cell cycle and to detect an increase in the G2/M population, indicative of a mitotic block.[11][12][13][14]
Protocol:
-
Cell Preparation: Treat cells with LDN-209929 for the desired duration. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Data Presentation and Interpretation
The following tables summarize the expected quantitative outcomes from the described experiments.
Table 1: Effect of LDN-209929 on Mitotic Progression in HeLa Cells
| Treatment | Mitotic Index (%) | Cells with Misaligned Chromosomes (%) | Average Time from NEBD to Anaphase Onset (min) |
| DMSO (Control) | 5 ± 1 | 8 ± 2 | 35 ± 5 |
| LDN-209929 (100 nM) | 25 ± 4 | 75 ± 8 | > 180 (mitotic arrest) |
| LDN-209929 (200 nM) | 35 ± 5 | 92 ± 5 | > 240 (mitotic arrest) |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Cell Cycle Distribution of U2OS Cells after 24h Treatment with LDN-209929
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 55 ± 3 | 25 ± 2 | 20 ± 2 |
| LDN-209929 (100 nM) | 40 ± 4 | 22 ± 3 | 38 ± 5 |
| LDN-209929 (200 nM) | 32 ± 3 | 18 ± 2 | 50 ± 6 |
Data are representative and may vary depending on the cell line and experimental conditions.
Conclusion and Future Directions
LDN-209929 is a powerful and specific chemical probe for interrogating the function of haspin kinase in mitosis. Its ability to disrupt the haspin-Aurora B signaling axis leads to profound defects in chromosome alignment and mitotic progression. The experimental protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to investigate the intricate mechanisms governing faithful chromosome segregation.
Future research directions could include exploring the role of haspin in meiosis, its potential as a therapeutic target in specific cancer subtypes, and the interplay between haspin inhibition and other anti-mitotic agents. The continued use of tools like LDN-209929 will undoubtedly shed further light on the fundamental processes of cell division and provide new avenues for therapeutic intervention in diseases characterized by genomic instability.
References
- Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.
- Melms, J. C., et al. (2021). Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity. bioRxiv.
- Tanaka, H., et al. (2022). Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line. Cell Journal (Yakhteh), 24(4), 212-214.
- Hayashi-Takanaka, Y., et al. (2011). Histone modification dynamics as revealed by multicolor immunofluorescence-based single-cell analysis. Journal of Cell Science, 124(15), 2579-2588.
- Darzynkiewicz, Z., et al. (2011). Analysis of Cell Cycle by Flow Cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7.
- De Antoni, A., et al. (2012). Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation. The Journal of Cell Biology, 199(2), 299-314.
- Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer. (2017). Molecular Imaging and Biology, 19(5), 729-738.
- Feizbakhsh, O., et al. (2017). The Mitotic Protein Kinase Haspin and Its Inhibitors. IntechOpen.
- Wang, F., et al. (2012). Localized Aurora B activity spatially controls non-kinochore microtubules during spindle assembly. Chromosoma, 121(5), 481-492.
- O'Hayre, M., et al. (2017). Systematic evaluation of chromosome conformation capture assays.
- Riffle, M., & Sluder, G. (2015). Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis. Methods in Molecular Biology, 1245, 191-205.
- Evaluation of Caspase 3 as a Target for Apoptosis induced via Chemotherapy in Rats. (2019). Journal of Clinical and Experimental Dentistry, 11(11), e977-e983.
- Riffle, M., & Sluder, G. (2015). Live-Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis.
-
Effect of Aurora B inhibition on the localization of kinetochore components. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
- Kops, G. J., et al. (2004). Elevating the frequency of chromosome mis-segregation as a strategy to kill tumor cells. Proceedings of the National Academy of Sciences, 101(43), 15330-15335.
- Hadders, M. A., et al. (2020). Untangling the contribution of Haspin and Bub1 to Aurora B function during mitosis. The Journal of Cell Biology, 219(1).
-
Darzynkiewicz, Z. (n.d.). Analysis of Cell Cycle by Flow Cytometry Methods. ResearchGate. Retrieved February 9, 2026, from [Link]
- Balzano, C., et al. (2011). Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. ASSAY and Drug Development Technologies, 9(3), 256-266.
- Tighe, A., et al. (2007). Treatment of HeLa cells with GSK-3 inhibitors causes chromosome mis-alignment. BMC Cell Biology, 8, 43.
- Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer. (2017). Molecular Imaging and Biology, 19(5), 729-738.
- Han, Y., et al. (2021). Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines. PLoS ONE, 16(4), e0249912.
- Sampath, S. C., et al. (2004). Localized Aurora B activity spatially controls non-kinetochore microtubules during spindle assembly. The Journal of Cell Biology, 166(4), 481-492.
-
News-Medical. (2018, October 23). Cell Cycle Analysis Using Flow Cytometry. Retrieved February 9, 2026, from [Link]
- De Antoni, A., et al. (2012). Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation. The Journal of Cell Biology, 199(2), 299-314.
- Maclagan, V., et al. (2022).
- Maya-Mendoza, A., et al. (2023). Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells. eLife, 12, e84218.
- Tanaka, H., et al. (2022).
-
Welschinger, R., & Bendall, L. J. (2022, July 31). Temporal Tracking Of Cell Cycle Progression Using Flow Cytometry l Protocol Preview [Video]. YouTube. [Link]
- Wood, K. W., et al. (2010). GSK923295 induces chromosome misalignment.
- Biggins, S. (2013). Aurora B Tension Sensing Mechanisms in the Kinetochore Ensure Accurate Chromosome Segregation. International Journal of Molecular Sciences, 14(12), 24194-24215.
- Krenn, V., & Musacchio, A. (2015). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Oncology, 5, 239.
- Biggins, S., & Murray, A. W. (2001). Sensing centromere tension: Aurora B and the regulation of kinetochore function. The Journal of Cell Biology, 153(4), F39-F42.
- Wang, Y., et al. (2022). Myricetin activates the Caspase-3/GSDME pathway via ER stress induction of pyroptosis in lung cancer cells. Frontiers in Pharmacology, 13, 956894.
- Gascoigne, K. E., & Cheeseman, I. M. (2018). Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel. Journal of Visualized Experiments, (135), 57448.
- Darzynkiewicz, Z., et al. (2001). Analysis of cell cycle by flow cytometry. Cytometry, 46(1), 1-10.
- Chan, Y. W., et al. (2012). Aurora B controls kinetochore–microtubule attachments by inhibiting Ska complex–KMN network interaction. The Journal of Cell Biology, 196(5), 579-596.
-
Varadkar, P., et al. (2022, August 30). Cell Imaging of Chromosomes Segregation during Mitosis | Protocol Preview [Video]. YouTube. [Link]
-
Roth, L. (2014, September 9). Anyone used live imaging to trace cell cycle, especially mitotic stages? should I use a fluorophore or just phase imaging? ResearchGate. [Link]
Sources
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- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
- 14. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: LDN-209929 Inhibition of Histone H3 Threonine 3 Phosphorylation
Executive Summary
LDN-209929 is a potent, selective small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase).[1] Its primary biochemical utility lies in the targeted ablation of Histone H3 Threonine 3 phosphorylation (H3T3ph) , a critical epigenetic mark required for the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres during mitosis.
Unlike its dual-inhibitor analog LDN-192960 (which targets both Haspin and DYRK2), LDN-209929 exhibits superior selectivity for Haspin (
This guide details the mechanistic basis of this inhibition, chemical properties, and validated protocols for quantifying H3T3ph reduction in cellular models.
Mechanistic Profile
The Haspin-H3T3ph-CPC Axis
In proliferating cells, Haspin kinase activity peaks during prophase and prometaphase. It phosphorylates the N-terminal tail of Histone H3 at Threonine 3.[2][3] This phosphorylation serves as a direct docking site for the Survivin subunit of the Chromosomal Passenger Complex (CPC).
-
Normal State: Haspin
H3T3ph Survivin binding Aurora B accumulation at inner centromere Correct chromosome alignment. -
Inhibited State (LDN-209929): Haspin Blocked
Loss of H3T3ph Delocalized Aurora B Chromosome misalignment & cytokinesis failure.
Pathway Visualization
The following diagram illustrates the signaling cascade and the specific intervention point of LDN-209929.
Figure 1: Mechanism of Action. LDN-209929 selectively inhibits Haspin, preventing the H3T3ph mark required for CPC (Survivin/Aurora B) centromeric localization.
Chemical Properties & Handling
Researchers must adhere to strict handling protocols to maintain compound stability and experimental reproducibility.
| Property | Specification |
| Compound Name | LDN-209929 |
| CAS Number | 1233355-57-1 |
| Chemical Formula | |
| Molecular Weight | 332.85 g/mol |
| Target | Haspin Kinase ( |
| Selectivity | >180-fold vs. DYRK2 ( |
| Solubility | DMSO ( |
| Storage (Powder) | -20°C (3 years) |
| Storage (In DMSO) | -80°C (6 months); Avoid freeze-thaw cycles. |
Reconstitution:
Dissolve powder in high-grade DMSO to a stock concentration of 10 mM . Aliquot into single-use volumes (e.g., 20
Experimental Validation Protocols
Cell-Based Inhibition Assay (Western Blot)
Because H3T3ph is a mitosis-specific mark, treating asynchronous cells will yield a weak signal (only ~5% of cells are mitotic). Synchronization is required for robust validation.
Workflow Diagram
Figure 2: Optimized workflow for detecting H3T3ph inhibition. Synchronization enriches the mitotic fraction.
Step-by-Step Protocol
-
Seeding: Plate HeLa or U2OS cells in 6-well plates (
cells/well). -
Synchronization (Mitotic Arrest):
-
Treat cells with Nocodazole (100 ng/mL) for 16–18 hours. This arrests cells in prometaphase where H3T3ph levels are naturally highest.
-
-
Drug Treatment:
-
While keeping Nocodazole in the media, add LDN-209929 at varying concentrations: 0 nM (DMSO), 100 nM, 500 nM, 1
M . -
Incubate for 2 hours . (Short-term treatment prevents mitotic slippage while allowing dephosphorylation).
-
-
Harvesting (Histone Extraction):
-
Note: Standard lysis buffers often fail to solubilize chromatin-bound histones efficiently. Use Acid Extraction.
-
Wash cells with PBS. Lyse in 0.2 N HCl (acid extraction) overnight at 4°C.
-
Neutralize with NaOH or precipitate with TCA.
-
-
Western Blotting:
-
Load 5–10
g of histone extract. -
Primary Antibody: Anti-H3T3ph (1:1000).
-
Control Antibody: Anti-H3 (Total) or Anti-H3S10ph (Mitotic marker control).
-
Expected Result: Dose-dependent disappearance of H3T3ph signal, while H3S10ph remains largely unchanged (proving Haspin specificity vs. Aurora B/Global mitotic loss).
-
Immunofluorescence (Phenotypic Readout)
To visualize the functional consequence (chromosome misalignment):
-
Setup: Grow cells on coverslips.
-
Treatment: Treat asynchronous cells with LDN-209929 (500 nM) for 16 hours.
-
Fixation: 4% Paraformaldehyde (15 min)
Permeabilize (0.5% Triton X-100). -
Staining:
-
Primary: Anti-H3T3ph (Rabbit) + Anti-Centromere (ACA/CREST - Human).
-
Secondary: Anti-Rabbit Alexa 488 + Anti-Human Alexa 647.
-
DNA: DAPI.
-
-
Analysis: Observe mitotic cells.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No H3T3ph signal in Control | Low mitotic index. | Ensure Nocodazole block worked (round, loosely attached cells). Do not wash away floating mitotic cells during PBS steps. |
| H3T3ph signal persists after drug | Drug degradation or insufficient dose. | Use fresh DMSO stock. Increase dose to 1 |
| Loss of H3S10ph (Control) | Off-target Aurora B inhibition or cell death. | LDN-209929 is too high (>5 |
References
-
Cuny, G. D. et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491–3494.[4]
-
Dai, J. et al. (2005).[3][5] The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment.[2][5][6] Genes & Development, 19(4), 472–488.
-
Wang, F. et al. (2010).[2][3][5] Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis.[2][3][5][7] Science, 330(6001), 231–235.
-
Kelly, A. E. et al. (2010).[5] Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B. Science, 330(6001), 235–239.[5]
-
Huertas, D. et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin.[1][5] Oncogene, 31, 1408–1418.
Sources
- 1. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 2. Autoinhibition and Polo-dependent multisite phosphorylation restrict activity of the histone H3 kinase Haspin to mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
molecular weight and properties of LDN-209929
The following technical guide details the properties, mechanism, and experimental application of LDN-209929 , a selective small-molecule inhibitor of Haspin kinase.
Functional Class: Selective Haspin Kinase Inhibitor Primary Application: Mitotic Regulation & Chromosome Segregation Studies
Executive Summary
LDN-209929 is a synthetic acridine derivative developed by the Laboratory for Drug Discovery in Neurodegeneration (LDN). It functions as a potent, ATP-competitive inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) , with an IC50 of approximately 55 nM .[1][2][3]
Its primary utility in research lies in its high selectivity (180-fold) for Haspin over its nearest off-target, DYRK2. By inhibiting Haspin, LDN-209929 blocks the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a critical epigenetic mark required for the recruitment of the Chromosome Passenger Complex (CPC) to centromeres during mitosis.
Physicochemical Profile
Precise characterization of the compound is essential for reproducible stock preparation. Note that LDN-209929 is frequently supplied as a dihydrochloride salt to improve aqueous solubility, which significantly alters the molecular weight compared to the free base.
Table 1: Chemical Specifications
| Property | Free Base Specification | Dihydrochloride Salt Specification |
| Molecular Weight | 332.85 g/mol | 405.77 g/mol |
| Chemical Formula | C₁₇H₁₇ClN₂OS | C₁₇H₁₇ClN₂OS[2] · 2HCl |
| CAS Number | 1233355-57-1 | 1784281-97-5 |
| Appearance | Yellow/Orange Solid | Orange Solid |
| Solubility (DMSO) | ~40 mg/mL (120 mM) | ~40 mg/mL (98 mM) |
| Solubility (Water) | Insoluble | ~40 mg/mL (requires pH adjustment) |
| IUPAC Name | 3-[(2-chloro-7-methoxyacridin-9-yl)sulfanyl]propan-1-amine |
Critical Handling Note: Always verify the salt form on the vial label before calculating molarity. Using the free base MW for a salt preparation will result in a ~18% under-dosing error .
Mechanism of Action & Signaling Topography
LDN-209929 acts by occupying the ATP-binding pocket of the Haspin kinase domain. The downstream effect is the ablation of the H3T3ph mark, which destabilizes the localization of the Chromosome Passenger Complex (CPC)—specifically the Aurora B kinase subunit—at the inner centromere.
Pathway Visualization
The following diagram illustrates the specific intervention point of LDN-209929 within the mitotic signaling cascade.
Figure 1: Mechanism of LDN-209929. The compound blocks Haspin-mediated phosphorylation of Histone H3, preventing the recruitment of Aurora B and resulting in mitotic alignment defects.
Selectivity Profile
A critical advantage of LDN-209929 is its selectivity window against DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2).[1]
Experimental Implication: When dosing cells, maintaining concentrations below 5 µM is crucial to avoid off-target inhibition of DYRK2, which regulates separate pathways including Hedgehog signaling and p53.
Experimental Protocols
A. Stock Solution Preparation (Standardized)
To ensure long-term stability and accuracy:
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for stock solutions of the free base.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation for 2HCl Salt (MW 405.77): Dissolve 4.06 mg in 1.0 mL DMSO.
-
Calculation for Free Base (MW 332.85): Dissolve 3.33 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into light-protective vials (amber) and store at -80°C . Avoid repeated freeze-thaw cycles (maximum 3 cycles).
B. Cellular Assay: Monitoring H3T3 Phosphorylation
This protocol validates target engagement in synchronized HeLa or U2OS cells.
Reagents:
-
Nocodazole (to arrest cells in mitosis, enriching the H3T3ph signal).
-
Primary Antibody: Anti-Histone H3 (phospho T3).
Workflow:
-
Seeding: Plate cells at 60% confluency in 6-well plates.
-
Synchronization: Treat cells with Nocodazole (330 nM) for 16 hours to arrest them in prometaphase.
-
Rationale: H3T3ph levels are negligible in interphase; mitotic arrest is required to visualize the dynamic range of inhibition.
-
-
Treatment: While maintaining Nocodazole, add LDN-209929 in a dose-response curve:
-
Doses: 0 nM (DMSO), 10 nM, 100 nM, 1 µM, 10 µM.
-
Duration: Incubate for 1 to 2 hours . (Haspin inhibition is rapid; long-term incubation may lead to apoptosis due to mitotic catastrophe).
-
-
Lysis: Harvest cells in SDS-lysis buffer containing phosphatase inhibitors (Sodium Orthovanadate/NaF).
-
Readout: Western Blot or Immunofluorescence.[1]
-
Target Band: H3T3ph (~17 kDa).
-
Loading Control: Total Histone H3.[5]
-
C. In Vivo Formulation (Mouse Models)
LDN-209929 has limited oral bioavailability. For intraperitoneal (IP) or intravenous (IV) administration, a co-solvent system is required to prevent precipitation.
Recommended Vehicle:
Preparation Steps:
-
Dissolve compound in DMSO (10% of final volume).[1]
-
Add PEG300 (40%) and vortex.
-
Add Tween-80 (5%) and vortex.
-
Slowly add Saline (45%) while vortexing. Note: Prepare fresh immediately before dosing.
Troubleshooting & Controls
| Observation | Probable Cause | Corrective Action |
| No reduction in H3T3ph | Cells not in mitosis | Confirm mitotic index using FACS or Nocodazole block. H3T3ph is absent in G1/S phase. |
| High toxicity/Apoptosis | Off-target DYRK2 effects | Reduce concentration below 5 µM. Check for p53 accumulation (DYRK2 effect). |
| Precipitation in media | High concentration spike | Do not add 10 mM stock directly to media. Perform serial dilution in media to reach 10x working conc, then add to cells. |
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491–3494.[2][3]
-
Huertas, D., et al. (2012). "Antitumor activity of a novel small-molecule inhibitor of the mitotic kinase Haspin." Oncogene, 31, 1408–1418.
-
Amato, R., et al. (2014).
Sources
The Acridine Scaffold of LDN-209929: Pharmacophore Analysis and Kinase Selectivity
[1]
Executive Summary: The Acridine Renaissance in Kinase Inhibition
LDN-209929 represents a pivotal evolution in medicinal chemistry, transitioning the acridine scaffold —historically utilized as a blunt DNA intercalator (e.g., amsacrine)—into a precision tool for protein kinase inhibition.
While the "LDN" (Laboratory for Drug Discovery in Neurodegeneration) series is frequently associated with DYRK1A inhibitors, LDN-209929 is distinct. It is a highly potent Haspin kinase inhibitor (IC
Structural Identity & Pharmacophore Analysis[1]
The core of LDN-209929 is a substituted acridine (dibenzo[b,e]pyridine). Unlike classical acridines designed to stack between DNA base pairs, LDN-209929 utilizes the planar scaffold to occupy the narrow ATP-binding cleft of the Haspin kinase, while its flexible side chain engages specific residues to enforce selectivity.
Chemical Structure Breakdown
-
Core Scaffold: 6-chloro-2-methoxyacridine.[2]
-
Critical Linker: A thioether (sulfide) linkage at the C9 position.
-
Solubilizing Tail: A propyl-amine chain (
).
Canonical SMILES: ClC1=CC2=C(N=C3C=CC(OC)=CC3=C2SCCCN)C=C1[3]
The Selectivity Switch (SAR)
The transition from a non-selective DYRK/Haspin inhibitor to the selective LDN-209929 relies on precise modifications to the acridine "warhead."
| Structural Feature | Function in LDN-209929 | Impact on Selectivity |
| Acridine Tricycle | Provides hydrophobic bulk to occupy the ATP adenine pocket. | Essential for potency; mimics the purine ring of ATP. |
| 9-Thioether Linker | Connects the core to the solvent-exposed tail. | Critical: Replaces the 9-amino group found in DNA intercalators, reducing genotoxicity and altering bond angles for kinase fit. |
| Propyl-Amine Tail | Forms hydrogen bonds with the ribose-binding region or solvent front. | The length (3 carbons) is optimized; shorter or longer chains lose affinity for Haspin. |
| 2-Methoxy Group | Electron-donating group on the ring system. | Enhances electron density of the acridine nitrogen, likely influencing hydrogen bonding with the kinase hinge region. |
Mechanism of Action: Haspin vs. DYRK2[1]
LDN-209929 functions as an ATP-competitive inhibitor .[4] Its biological utility lies in its ability to discriminate between Haspin (an atypical serine/threonine kinase) and the DYRK family.
The Biological Pathway
Haspin is an essential mitotic kinase.[1] It phosphorylates Histone H3 at Threonine 3 (H3T3).[1] This phosphorylation recruits the Chromosomal Passenger Complex (CPC) to centromeres, ensuring proper chromosome segregation.
-
Inhibition Consequence: LDN-209929 treatment leads to loss of H3T3 phosphorylation
misalignment of chromosomes mitotic arrest or catastrophe.
Visualization of the Signaling Blockade
Figure 1: Mechanism of Action. LDN-209929 competes with ATP for the Haspin active site, preventing H3T3 phosphorylation and disrupting mitotic progression.
Chemical Synthesis Protocol
The synthesis of the acridine scaffold requires a robust method to construct the tricyclic core followed by late-stage functionalization at the C9 position. The following protocol is adapted from standard acridine synthesis methodologies optimized for the LDN series.
Retrosynthetic Logic
-
Core Formation: Ullmann condensation of a chlorobenzoic acid and an aniline.
-
Cyclization: Friedel-Crafts-like ring closure using phosphorus oxychloride (
) to generate the reactive 9-chloroacridine intermediate. -
Functionalization: Nucleophilic aromatic substitution (
) with the thiol-amine side chain.
Step-by-Step Methodology
Reagents Required:
-
p-Anisidine (4-methoxyaniline)
-
Phosphorus oxychloride (
) -
3-Amino-1-propanethiol hydrochloride
-
Copper powder (catalyst)
-
Potassium carbonate (
)
Phase 1: Construction of N-phenylanthranilic Acid (Ullmann)
-
Mix: Combine 2,4-dichlorobenzoic acid (1.0 eq), p-anisidine (1.1 eq),
(anhydrous, 2.0 eq), and Copper powder (0.1 eq) in DMF or amyl alcohol. -
Reflux: Heat to 140°C under
atmosphere for 4–6 hours. Monitoring via TLC should show consumption of the benzoic acid. -
Workup: Cool to room temperature. Acidify with 1N HCl to precipitate the crude N-(4-methoxyphenyl)-4-chloroanthranilic acid. Filter and wash with water.
Phase 2: Cyclization to 9-Chloroacridine
-
Activation: Suspend the dried anthranilic acid intermediate in neat
(excess, typically 5–10 mL per gram of substrate). -
Heat: Reflux at 110°C for 2 hours. The mixture will turn homogenous and dark.
-
Quench: Caution: Evaporate excess
under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize. -
Isolation: Extract the resulting yellow solid (6,9-dichloro-2-methoxyacridine) with chloroform. Dry over
and concentrate.
Phase 3: Introduction of the Thioether Side Chain
-
Substitution: Dissolve the 9-chloroacridine intermediate in anhydrous DMF.
-
Nucleophile: Add 3-amino-1-propanethiol hydrochloride (1.2 eq) and Diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction: Stir at 60–80°C for 3 hours. The color typically shifts as the substitution occurs.
-
Purification: Evaporate solvent. Purify via flash chromatography (DCM/MeOH/NH4OH gradient) or recrystallize as the dihydrochloride salt using HCl/Ether.
Technical Data & Selectivity Profile
The value of LDN-209929 lies in its "selectivity window." Early acridine derivatives inhibited both Haspin and DYRK2 equipotently. LDN-209929 widens this gap.
Inhibitory Potency (IC50)[1][2]
| Kinase Target | LDN-209929 IC | LDN-192960 (Precursor) | Selectivity Shift |
| Haspin | 55 nM | ~10 nM | High Potency Maintained |
| DYRK2 | 9,900 nM (9.9 | ~10 nM | 180-fold Selectivity |
| DYRK1A | > 10 | Potent | Selectivity Achieved |
| CLK1 | > 10 | Potent | Selectivity Achieved |
Data Source: Derived from Cuny et al. SAR studies [1].[1][3][6]
Physicochemical Properties
-
Molecular Weight: 332.85 g/mol (Free base) / 405.77 g/mol (Dihydrochloride salt).
-
Solubility: Soluble in DMSO (>25 mg/mL). Aqueous solubility is improved by the amine tail but requires acidic buffer or salt form.
-
Stability: The thioether linkage is metabolically more stable than the corresponding secondary amine linkers found in older acridines (like tacrine), reducing oxidative liability.
References
-
Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491–3494.
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene, 31, 1408–1418.
-
Amato, R., et al. (2014). Haspin regulates the concomitant phosphorylation of H3Thr3 and H3Ser10 during mitosis. Cell Cycle, 13(13).
-
MedChemExpress. LDN-209929 Product Datasheet and Biological Activity.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a DYRK1A Inhibitor that Induces Degradation of the Target Kinase using Co-chaperone CDC37 fused with Luciferase nanoKAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. rndsystems.com [rndsystems.com]
Methodological & Application
Application Note: Optimized Solubilization and Cell Culture Protocol for LDN-209929
Executive Summary & Compound Profile
LDN-209929 is a potent, selective small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase), with an IC₅₀ of approximately 55 nM [1, 2].[1][2][3][4] It exhibits 180-fold selectivity for Haspin over DYRK2, making it a critical probe for studying mitotic progression, specifically the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) and the recruitment of the Chromosome Passenger Complex (CPC) to centromeres [3].
This guide addresses the critical challenge of solubility and stability . As a hydrophobic heterocycle often supplied as a dihydrochloride salt, LDN-209929 requires precise handling to prevent precipitation in aqueous media and to maintain potency during freeze-thaw cycles.
Physicochemical Profile[1][2][4][5][6][7]
| Property | Specification |
| Chemical Name | 3-((2-chloro-7-methoxyacridin-9-yl)thio)propan-1-amine |
| Formula | C₁₇H₁₇ClN₂OS[1][4] · 2HCl (Dihydrochloride Salt) |
| Molecular Weight | 405.77 g/mol (Salt) / 332.85 g/mol (Free Base) |
| Target | Haspin Kinase (IC₅₀ = 55 nM) |
| Solubility (DMSO) | ~33 mg/mL (82 mM) with warming/sonication [1] |
| Solubility (Water) | Low/Insoluble (Precipitates > 50 µM in PBS) |
| Appearance | Yellow to Orange Solid |
| Storage (Solid) | -20°C (Desiccated) |
| Storage (Stock) | -80°C (6 months max) |
Core Protocol: Stock Solution Preparation
Scientific Rationale
The dihydrochloride salt form of LDN-209929 is hygroscopic. Moisture introduction into DMSO stocks causes compound degradation and precipitation upon freezing. This protocol utilizes anhydrous DMSO and a thermal dissolution step to ensure a homogeneous 10 mM stock, which is the industry standard for minimizing DMSO volume in cell culture (<0.1% v/v).
Materials Required[1][2][5][7][8][9][10]
-
LDN-209929 (Solid)[1]
-
Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma D2650 or equivalent)
-
Vortex Mixer
-
Ultrasonic Water Bath (Optional)
-
Amber Glass Vials or Opaque Polypropylene Microtubes (Light Sensitive)
Step-by-Step Procedure
-
Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (RT) for 30 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, altering the effective mass.
-
-
Calculation: Calculate the volume of DMSO required for a 10 mM stock.
-
Formula:
-
Example: For 5 mg of LDN-209929 (MW 405.77):
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Agitation: Vortex vigorously for 30 seconds.
-
Clarification (Critical): If the solid does not fully dissolve, sonicate in a water bath at 37°C–40°C for 5 minutes.
-
Note: Do not exceed 60°C as thermal degradation may occur [1]. The solution should be a clear, yellow/orange liquid with no visible particulates.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in light-protective tubes.
-
Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (maximum 1 cycle recommended).
Cell Culture Application & Dilution Strategy[5]
The "Intermediate Dilution" Method
Directly adding high-concentration DMSO stocks to cell media often causes local precipitation ("crashing out") due to the rapid polarity shift. We recommend an intermediate dilution step.
Workflow Diagram
Figure 1: Serial dilution strategy to prevent compound precipitation in aqueous media.
Protocol for 1 µM Treatment (Example)
-
Thaw: Thaw a 10 mM stock aliquot at 37°C. Vortex briefly.
-
Intermediate Mix (100 µM):
-
Prepare 990 µL of pre-warmed culture media in a sterile tube.
-
Add 10 µL of 10 mM LDN-209929 stock.
-
Crucial: Vortex immediately. This creates a 100 µM solution with 1% DMSO.
-
-
Final Treatment (1 µM):
-
Add 10 µL of the Intermediate Mix to 990 µL of cell culture (in well).
-
Final Concentration: 1 µM LDN-209929.
-
Final DMSO: 0.01% (Well below the 0.1% toxicity threshold).
-
Recommended Concentration Range
-
Haspin Inhibition: 50 nM – 500 nM.
-
Off-Target (DYRK2) Effects: > 5 µM.[2]
-
Note: Always include a "Vehicle Control" well containing 0.01% DMSO.
Mechanism of Action & Biological Validation
To validate that your LDN-209929 preparation is active, you should observe specific cellular phenotypes associated with Haspin inhibition.
Signaling Pathway
Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph), which recruits the Chromosome Passenger Complex (CPC) containing Aurora B kinase to the centromere. Inhibition leads to delocalized Aurora B and chromosome alignment defects [3].
Figure 2: Mechanism of Action. LDN-209929 blocks the Haspin-dependent phosphorylation of H3T3, preventing proper CPC localization.
Validation Assays
-
Western Blot: Treat HeLa or U2OS cells with 100 nM LDN-209929 for 1 hour. Blot for H3T3ph . Expect >80% reduction in signal compared to DMSO control.
-
Immunofluorescence: Stain for Aurora B . In control cells, Aurora B concentrates at centromeres. In treated cells, Aurora B will appear diffuse along the chromosome arms.
References
-
MedChemExpress. "LDN-209929 dihydrochloride Datasheet." MedChemExpress.com. Accessed October 2023. Link
-
APExBIO. "LDN 209929 dihydrochloride Biological Activity." APExBIO Technology. Accessed October 2023. Link
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[3] Link
Sources
optimal dosing of LDN-209929 for mitotic arrest assays
Application Note: Optimization of LDN-209929 for Mitotic Arrest & Haspin Kinase Assays
Introduction & Mechanism of Action
LDN-209929 is a potent, selective small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) , also known as GSG2. Unlike general anti-mitotics (e.g., taxanes or vinca alkaloids) that mechanically disrupt microtubules, LDN-209929 acts on the signaling architecture of the chromosome.
Crucial Distinction: While many "LDN" compounds target the ubiquitin-proteasome system (e.g., LDN-57444 targets UCHL1), LDN-209929 is a kinase inhibitor . It specifically blocks the phosphorylation of Histone H3 at Threonine 3 (H3T3ph).
The Mitotic Cascade:
-
Normal State: During prophase, Haspin phosphorylates H3T3 at the inner centromeres. This mark recruits the Chromosomal Passenger Complex (CPC) , containing Aurora B kinase , to the centromere. Aurora B then corrects erroneous microtubule-kinetochore attachments.
-
LDN-209929 Effect: Inhibition of Haspin prevents H3T3 phosphorylation
Aurora B is delocalized from the centromere Chromosomes fail to align (congregration defects) The Spindle Assembly Checkpoint (SAC) is compromised or persistently activated, leading to mitotic delay, arrest, or "slippage" into aneuploidy.
Visualizing the Pathway
Figure 1: Mechanism of Action. LDN-209929 inhibits Haspin, preventing H3T3ph and displacing Aurora B, causing mitotic failure.
Dosing Strategy & Optimization
While the biochemical IC50 of LDN-209929 is ~55 nM , cellular potency is often 10–100x lower due to ATP competition (Haspin is an ATP-dependent kinase) and membrane permeability.
Warning: LDN-209929 is an acridine derivative . At high concentrations (>20
Recommended Concentration Range
| Parameter | Value | Notes |
| Biochemical IC50 | 55 nM | Cell-free kinase assay [1]. |
| Cellular Effective Dose (EC50) | 1 | Dependent on cell line (HeLa, U2OS). |
| Stock Solution | 10 mM in DMSO | Store at -20°C. Avoid freeze-thaw cycles. |
| Selectivity Window | < 10 | Above 10 |
Titration Protocol (96-well format)
-
Seed Cells: 5,000 cells/well (HeLa or U2OS) in 100
L media. Allow 24h adhesion. -
Prepare 2x Concentrates: Dilute stock in media to 2x the final target.
-
Targets: 0 (DMSO), 0.1, 0.5, 1.0, 2.5, 5.0, 10.0
M.
-
-
Treatment: Add 100
L of 2x concentrate to wells. -
Duration:
-
Short Exposure (Phenotype): 14–16 hours (approx. 1 cell cycle).
-
Long Exposure (Viability): 48–72 hours.[1]
-
Experimental Workflow: Mitotic Index & Phenotyping
To confirm LDN-209929 activity, you cannot rely solely on cell viability (MTT/CellTiter-Glo). You must demonstrate Target Engagement (loss of H3T3ph) and Functional Defect (misalignment).
Workflow Diagram
Figure 2: Experimental timeline for validating Haspin inhibition via immunofluorescence.
Detailed Protocol: Immunofluorescence Validation
Objective: Quantify the loss of H3T3 phosphorylation (direct target) and observe "scattered" chromosomes (functional readout).
Materials:
-
Primary Antibody: Anti-Histone H3 (phospho T3) [Rabbit monoclonal is preferred for specificity].
-
Co-stain: Anti-alpha Tubulin (Mouse).
-
DNA Stain: DAPI or Hoechst 33342.
Steps:
-
Synchronization (Recommended): To enrich for mitotic cells, treat cells with 2 mM Thymidine for 18h, wash, release for 9h, then add LDN-209929 (1–5
M) .-
Why? Haspin is only active in mitosis. In an asynchronous population, only ~5% of cells are mitotic, making analysis difficult.
-
-
Incubation: Incubate with drug for 2–4 hours (if released from block) or 16 hours (asynchronous).
-
Note: Add MG132 (Proteasome inhibitor) for the last 2 hours if you want to trap cells in metaphase to score alignment defects without them slipping into anaphase.
-
-
Fixation:
-
Aspirate media.
-
Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Alternative: Cold Methanol (-20°C) for 5 min (better for some tubulin antibodies).
-
-
Permeabilization: 0.5% Triton X-100 in PBS for 10 min.
-
Blocking: 3% BSA in PBS for 30 min.
-
Staining:
-
Primary Ab (Anti-H3T3ph 1:500 + Anti-Tubulin 1:1000) overnight at 4°C.
-
Secondary Ab (AlexaFluor 488/594) 1h at RT.
-
DAPI counterstain.[2]
-
-
Analysis:
-
Positive Control (Normal Mitosis): Chromosomes aligned at the equator; H3T3ph signal strong at centromeres.
-
LDN-209929 Treated: Chromosomes may be uncongressed (scattered near poles); H3T3ph signal should be absent or severely diminished.
-
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Precipitation | High concentration in aqueous media. | Do not exceed 0.5% DMSO final concentration. Sonicate stock if cloudy. |
| High Background Toxicity | DNA intercalation (Acridine effect). | Reduce dose < 5 |
| No Mitotic Arrest Observed | Checkpoint Slippage. | Haspin inhibition is not as harsh as Taxol. Cells may exit mitosis as micronucleated cells. Use time-lapse imaging to catch the delay. |
| Weak H3T3ph Signal | Wrong Antibody or Cell Cycle Phase. | Ensure cells are actually in mitosis (co-stain with H3S10ph, which should remain positive even if Haspin is inhibited). |
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 20(11), 3491-3494. Link
- Primary reference for LDN-209929 synthesis, structure, and IC50 (55 nM).
-
Wang, F., et al. (2010). "Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis." Science, 330(6001), 231-235. Link
- Establishes the biological mechanism of the target (Haspin).
-
Amato, R., et al. (2014). "Haspin regulates the protection of cohesion at mitosis." PLoS One, 9(6), e99593. Link
- Describes the phenotypic consequences of Haspin inhibition (cohesion defects).
-
MedChemExpress. "LDN-209929 Product Datasheet." Link
- Source for solubility and handling d
Sources
Application Note: Optimization and Validation of In Vitro Haspin Kinase Activity Assays Using LDN-209929
Abstract & Introduction
The serine/threonine kinase Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a critical mitotic regulator.[1][2][3][4] Unlike typical kinases, Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph ).[1][5][6] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC) via its Survivin subunit, ensuring correct chromosome alignment and segregation during mitosis.[2]
Dysregulation of Haspin is implicated in various cancers, making it a valuable therapeutic target. LDN-209929 is a potent, selective, ATP-competitive small-molecule inhibitor of Haspin (IC₅₀ ~50–60 nM) and serves as the industry-standard chemical probe for validating Haspin biology.
This application note provides a rigorous, self-validating protocol for assessing Haspin activity and inhibition by LDN-209929. We focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format due to its robustness in high-throughput screening (HTS), while referencing radiometric standards for kinetic validation.
Mechanism of Action & Signaling Pathway[3][7]
Understanding the precise intervention point of LDN-209929 is crucial for assay design. Haspin activity peaks during prometaphase.[3] LDN-209929 competes with ATP within the Haspin catalytic cleft, preventing the phosphorylation of H3T3. This blockade prevents the recruitment of the CPC (Survivin/Aurora B) to the centromere, leading to mitotic arrest.
Figure 1: Haspin Signaling and Inhibition Pathway
Caption: Mechanistic flow of Haspin activity. LDN-209929 competitively inhibits ATP binding, preventing H3T3 phosphorylation and subsequent CPC recruitment.
Experimental Design & Materials
Critical Reagent Considerations
-
Enzyme: Recombinant human Haspin (residues 470–798 or full length).
-
Note: The kinase domain alone is sufficient for screening, but full-length protein may exhibit different kinetics due to autoinhibition domains.
-
-
Substrate: Biotinylated Histone H3 peptide (residues 1–21).[7]
-
Expert Insight: Ensure the peptide is not methylated at Lysine 4 (H3K4). H3K4 trimethylation significantly inhibits Haspin activity.[8]
-
-
Inhibitor: LDN-209929 (dihydrochloride salt is preferred for solubility).
-
Solubility: Dissolve in 100% DMSO to 10 mM stock. Store at -80°C. Avoid freeze-thaw cycles.
-
-
Detection: Europium-cryptate labeled anti-H3T3ph antibody (Donor) and Streptavidin-XL665 (Acceptor).
Buffer Optimization
Proper buffer composition is vital for Haspin stability.
-
Basal Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.
-
Additives:
-
1 mM DTT: Essential. Haspin is sensitive to oxidation.
-
0.01% Brij-35: Prevents enzyme aggregation and loss to plasticware.
-
Note on BSA: Bovine Serum Albumin (0.1%) can be added if non-specific binding is observed, but Brij-35 is usually sufficient.
-
Protocol: TR-FRET Haspin Kinase Assay[8]
This protocol is designed for a 384-well low-volume white plate format (20 µL final volume).
Assay Workflow Visualization
Caption: Step-by-step workflow for the TR-FRET assay. Pre-incubation is critical for equilibrium binding of the inhibitor.
Detailed Steps
Step 1: Reagent Preparation
-
2.5X Enzyme Solution: Dilute Haspin kinase to 1.25 nM in Assay Buffer (Final assay conc: 0.5 nM).
-
2.5X Substrate/ATP Mix: Dilute Biotin-H3(1-21) to 250 nM and ATP to 50 µM in Assay Buffer.
-
Note on ATP: The Kₘ for ATP is approximately 140 µM for full-length Haspin. For inhibitor screening, we use 20–50 µM ATP (below Kₘ) to maximize sensitivity to ATP-competitive inhibitors like LDN-209929.
-
-
5X Compound Solution: Prepare a serial dilution of LDN-209929 in Assay Buffer containing 5% DMSO (Final assay DMSO: 1%).
Step 2: Reaction Assembly
-
Add 4 µL of 5X LDN-209929 (or vehicle control) to the plate.
-
Add 8 µL of 2.5X Enzyme Solution.
-
Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT).
-
Why? This allows the inhibitor to bind the active site before competition with ATP begins.
-
-
Add 8 µL of 2.5X Substrate/ATP Mix to initiate the reaction.
-
Seal plate and incubate for 45 minutes at RT.
Step 3: Detection
-
Prepare Detection Buffer containing 50 mM EDTA (to chelate Mg²⁺ and stop the kinase) + Eu-Anti-H3T3ph Antibody + Streptavidin-XL665.
-
Add 10 µL of Detection Buffer to all wells.
-
Incubate for 60 minutes at RT (protected from light).
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm.
-
Emission 1: 620 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
Data Analysis & Validation
Calculation
Calculate the FRET Ratio for each well:
Calculate % Inhibition:
-
Max: Enzyme + Substrate + DMSO (No Inhibitor).
-
Min: No Enzyme Control (or High Concentration LDN-209929 > 10 µM).
Expected Results
-
IC₅₀ Value: LDN-209929 should exhibit an IC₅₀ between 40 nM and 70 nM under these conditions.
-
Z' Factor: A robust assay must have a Z' > 0.5.
Selectivity Check
To confirm specificity, run a counter-screen against DYRK2 . LDN-209929 is selective for Haspin but retains weak activity against DYRK2 (IC₅₀ ~10 µM). A >100-fold shift in IC₅₀ confirms the compound integrity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Signal/Window | Enzyme degradation | Freshly add DTT (1 mM) to buffer. Do not use enzyme stored at 4°C for >1 week. |
| ATP concentration too high | High ATP can outcompete the tracer in some competitive binding assays, though less relevant for activity assays. Ensure ATP is near Kₘ. | |
| High Background | Non-specific antibody binding | Titrate the Eu-Antibody. Add 0.1% BSA to the detection buffer. |
| IC₅₀ Shift (Right) | Insufficient pre-incubation | Ensure the 15-min pre-incubation of Enzyme + Inhibitor is strictly followed. |
| IC₅₀ Shift (Left) | Enzyme concentration too low | Ensure [Enzyme] is linear and not "burning out" the substrate. |
References
-
Wang, F., et al. (2010). "Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis."[1] Science, 330(6001), 231-235.
-
Dai, J., et al. (2005). "The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment."[1][9] Genes & Development, 19(4), 472-488.
-
Cuny, G.D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[10] (Describes LDN series optimization).
-
Amato, A., et al. (2014). "Phosphorylation of threonine 3 on histone H3 by haspin kinase is required for meiosis I in mouse oocytes." Journal of Cell Science, 127, 2642-2652.
Sources
- 1. promega.jp [promega.jp]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure and functional characterization of the atypical human kinase haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Cell Synchronization Using LDN193189 Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Forward-Looking Statement: The protocols and information presented herein are intended for research use only (RUO) and are not to be used for diagnostic or therapeutic purposes. It is imperative that researchers validate these protocols for their specific cell lines and experimental conditions.
Introduction: The Pursuit of Cellular Unison
Cell synchronization, the process of bringing a population of cultured cells to the same stage of the cell cycle, is a cornerstone of modern cell biology research.[1] It provides a powerful lens through which to dissect the intricate molecular events that govern cell division, DNA replication, and cellular responses to therapeutic agents. While various methods for cell synchronization exist, including serum starvation and chemical blockade with agents like thymidine or nocodazole, these approaches can sometimes induce cellular stress or unwanted side effects.[2][3] This guide explores a targeted approach to cell synchronization through the pharmacological inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway using the small molecule inhibitor, LDN193189.
A Note on Compound Nomenclature: The initial topic specified "LDN209929." A thorough review of scientific literature and chemical databases indicates that this is likely a typographical error. This document will focus on the well-characterized and commercially available compound LDN193189 , a potent and selective inhibitor of the BMP signaling pathway.[4][5][6]
The Scientific Rationale: Targeting the BMP Signaling Pathway for Cell Cycle Control
The BMP signaling pathway is a crucial regulator of a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[7] Dysregulation of this pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention.[8] The canonical BMP signaling cascade is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[9][10] This binding event leads to the phosphorylation and activation of the type I receptors, which in turn phosphorylate downstream effector proteins called SMADs (specifically SMAD1, SMAD5, and SMAD8).[11] Phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
LDN193189 is a potent, cell-permeable small molecule that selectively inhibits the BMP type I receptors ALK2 and ALK3, with IC50 values of 5 nM and 30 nM, respectively.[6] By blocking the activity of these receptors, LDN193189 effectively prevents the phosphorylation of downstream SMADs, thereby inhibiting BMP-mediated gene transcription.[12] The link between BMP signaling and the cell cycle is an area of active research. Evidence suggests that BMP signaling can influence the expression of key cell cycle regulators, and its inhibition can lead to a reversible cell cycle arrest, providing a window for synchronization.
Caption: BMP/SMAD Signaling Pathway and Inhibition by LDN193189.
Experimental Protocols
LDN193189 Stock Solution (10 mM):
-
LDN193189 is typically supplied as a powder.[13] To prepare a 10 mM stock solution, reconstitute the powder in sterile DMSO.[11] For example, to prepare a 10 mM stock from 2 mg of LDN193189 (hydrochloride salt, MW: 442.94 g/mol ), add 451.5 µL of DMSO.
-
Gently warm the vial to 37°C for 3-5 minutes to ensure complete solubilization.[11][12]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[14]
-
Store the aliquots at -20°C, protected from light.[13] Under these conditions, the stock solution is stable for at least one month.[4]
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]
-
Always pre-warm the cell culture medium before adding the LDN193189 stock solution to prevent precipitation.[14]
This protocol provides a general framework. The optimal concentration of LDN193189 and the duration of treatment will need to be empirically determined for each cell line.
-
Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase and approximately 50-60% confluent at the time of treatment.
-
LDN193189 Treatment:
-
Prepare fresh culture medium containing the desired final concentration of LDN193189. Effective concentrations can range from 0.01 µM to 1 µM.[11] A good starting point for optimization is 100 nM.
-
Aspirate the old medium from the cells and replace it with the LDN193189-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the LDN193189-treated wells).
-
-
Incubation: Incubate the cells for a period sufficient to induce cell cycle arrest. This will be cell-line dependent and may range from 12 to 48 hours. A 24-hour incubation is a reasonable starting point.
-
Release from Arrest (Washout):
-
Aspirate the LDN193189-containing medium.
-
Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual inhibitor.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Time-Course Collection: At various time points after the release from the LDN193189 block (e.g., 0, 2, 4, 6, 8, 12, 16, 24 hours), harvest the cells for cell cycle analysis.
Caption: Experimental Workflow for Cell Synchronization using LDN193189.
It is crucial to validate the efficiency of the synchronization protocol. Flow cytometry is the most common and quantitative method for this purpose.[1][15]
Flow Cytometry Analysis of DNA Content:
-
Cell Harvesting: Harvest the cells at each time point by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI) or DAPI.[16] It is recommended to include RNase in the staining solution to ensure that only DNA is stained.[15]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content will be proportional to the fluorescence intensity. Asynchronous cells will show distinct G1, S, and G2/M phase populations. A successfully synchronized population will show a sharp peak at a specific phase of the cell cycle, which will progress through the different phases over time after release from the block.
Western Blot Analysis of Cell Cycle Markers:
To further confirm the cell cycle stage, you can perform western blot analysis for key cell cycle regulatory proteins, such as:
-
Cyclin D1: G1 phase marker
-
Cyclin E: G1/S transition marker
-
Cyclin A: S and G2 phase marker
-
Cyclin B1: G2/M phase marker[17]
-
Phospho-Histone H3 (Ser10): Mitotic marker
Data Presentation and Interpretation
| Parameter | Recommended Range | Notes |
| Cell Line | Various (e.g., HeLa, HEK293, U2OS) | Optimization is required for each cell line. |
| LDN193189 Concentration | 0.01 - 1 µM[11] | Start with a dose-response curve to determine the optimal non-toxic concentration that induces arrest. Concentrations above 1 µM may be cytotoxic.[18] |
| Incubation Time | 12 - 48 hours | The duration should be sufficient to allow the majority of cells to accumulate at the desired checkpoint. |
| Release Time Course | 0 - 24 hours | Collect samples at regular intervals to observe the progression of the synchronized population through the cell cycle. |
| Validation Method | Flow Cytometry, Western Blot | Use multiple methods for robust validation. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Synchronization | - Suboptimal LDN193189 concentration. - Inappropriate incubation time. - Cell line is resistant to BMP inhibition-induced arrest. | - Perform a dose-response and time-course optimization. - Confirm BMP pathway activity in your cell line (e.g., by checking for SMAD phosphorylation). - Consider an alternative synchronization method. |
| High Cell Death | - LDN193189 concentration is too high. - Prolonged incubation in the arrested state. | - Reduce the concentration of LDN193189.[18] - Shorten the incubation time. - Perform a cell viability assay (e.g., Trypan Blue exclusion or MTS assay). |
| Precipitation of LDN193189 | - Stock solution not fully dissolved. - Adding cold stock solution to medium. | - Ensure complete dissolution of the stock solution.[12] - Pre-warm the culture medium before adding the stock solution.[14] |
Conclusion
The use of LDN193189 offers a targeted and potentially less cytotoxic method for cell synchronization compared to traditional techniques. By specifically inhibiting the BMP signaling pathway, researchers can achieve a reversible cell cycle arrest, enabling detailed studies of cell cycle progression and the effects of therapeutic agents at specific cell cycle phases. As with any protocol, careful optimization and validation are key to achieving reproducible and reliable results.
References
-
Assay Genie. Cell Synchronisation Methods. [Link]
-
eatris-cz. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. [Link]
-
Futrega, K., et al. (2022). Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis. Stem Cell Reports, 17(3), 638-652. [Link]
-
Chen, G., et al. (2018). Cell Synchronization by Double Thymidine Block. Bio-protocol, 8(17), e2994. [Link]
-
Wang, G., et al. (2024). Reversible and effective cell cycle synchronization method for studying stage-specific investigations. Cell & Bioscience, 14(1), 1-15. [Link]
-
Springer Nature Experiments. Cell Synchronization Techniques for Studying Mitosis. [Link]
-
Futrega, K., et al. (2022). Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis. ResearchGate. [Link]
-
REPROCELL. Stemolecule™ LDN-193189. [Link]
-
Fox, M. H. (2003). Methods for Synchronizing Mammalian Cells. In: Lieberman, H.B. (eds) Cell Cycle Checkpoint Control Protocols. Methods in Molecular Biology, vol 241. Humana Press. [Link]
-
Bitesize Bio. How to perform cell synchronization in specific cell cycle phases. [Link]
-
Wikipedia. Cell synchronization. [Link]
-
O'Connor-Giles, K. M., et al. (2022). Bone morphogenetic protein signaling: the pathway and its regulation. Genetics, 221(4), iyac092. [Link]
-
Lowery, J. W., & Rosen, V. (2018). The BMP Pathway and Its Inhibitors in the Skeleton. Physiological Reviews, 98(4), 2431–2452. [Link]
-
Zhang, H., & Bradley, A. (2016). Regulators and effectors of bone morphogenetic protein signalling in the cardiovascular system. Journal of Physiology, 594(20), 5741-5757. [Link]
-
Wikipedia. Bone morphogenetic protein. [Link]
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- 1. assaygenie.com [assaygenie.com]
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- 4. selleckchem.com [selleckchem.com]
- 5. cellgs.com [cellgs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulators and effectors of bone morphogenetic protein signalling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Bone morphogenetic protein signaling: the pathway and its regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. apexbt.com [apexbt.com]
- 13. reprocell.com [reprocell.com]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Cell synchronization - Wikipedia [en.wikipedia.org]
- 17. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 18. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
determining IC50 of LDN209929 in cancer cell lines
Application Notes & Protocols
Topic: Determining the Half-maximal Inhibitory Concentration (IC50) of LDN209929 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide for determining the IC50 value of LDN209929, a potent and selective Haspin kinase inhibitor, in various cancer cell lines. The IC50 value is a critical parameter in drug discovery, quantifying the concentration of a compound required to inhibit a specific biological process by 50%.[1][2] For anti-cancer agents, it serves as a key measure of potency. This guide details the scientific rationale, a step-by-step protocol using a robust luminescent-based cell viability assay, and procedures for accurate data analysis and interpretation.
Introduction: LDN209929 and Haspin Kinase Inhibition
LDN209929 is a small molecule inhibitor targeting Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase).[3][4] Haspin is a serine/threonine kinase that plays an essential role in mitosis. Its primary function is to phosphorylate Histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a key part of the chromosomal passenger complex (CPC) recruitment to the centromeres, which is necessary for proper chromosome alignment and segregation during cell division.
By inhibiting Haspin kinase, LDN209929 disrupts this critical mitotic checkpoint, leading to chromosome misalignment, mitotic arrest, and ultimately, inhibition of cell proliferation or cell death in rapidly dividing cells, such as those found in tumors. The biochemical IC50 of LDN209929 against the Haspin enzyme is approximately 55 nM.[3][4] Determining its cellular IC50 is the essential next step to understand its potency in a complex biological system, providing insights into factors like cell permeability and engagement of the target in its native environment.
Caption: Mechanism of LDN209929 Action.
Principle of IC50 Determination via ATP Quantification
To determine the cellular IC50, we measure cell viability across a range of LDN209929 concentrations. A decrease in the number of viable cells can reflect either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay , a highly sensitive and robust method ideal for high-throughput screening.[5][6]
-
Core Principle: The assay quantifies the amount of ATP present, which is a marker of metabolically active, viable cells.[7]
-
Mechanism: The CellTiter-Glo® reagent contains a thermostable luciferase enzyme (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP released from lysed cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the amount of ATP and, therefore, the number of viable cells in the culture well.[5][8]
This "add-mix-measure" format is simpler and generally more sensitive than colorimetric alternatives like the MTT assay, which relies on mitochondrial enzyme activity to convert a tetrazolium salt to a colored formazan product.[9][10]
Materials and Reagents
-
Compound: LDN209929 Dihydrochloride
-
Cell Lines: A panel of relevant cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116).
-
Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
CellTiter-Glo® 2.0 Assay Kit (Promega, Cat. No. G9241 or similar).
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO2).
-
Luminometer capable of reading 96-well plates.
-
Biosafety cabinet.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
96-well solid white, opaque-walled tissue culture plates (for luminescence).
-
Multichannel pipette.
-
Sterile pipette tips and reagent reservoirs.
-
Experimental Workflow & Protocols
The overall workflow involves preparing the cells, treating them with a serial dilution of LDN209929, incubating for a defined period, and then measuring cell viability to determine the dose-response relationship.
Caption: High-level experimental workflow for IC50 determination.
Phase 1: Cell Seeding
Causality: The initial number of cells seeded is critical. Too few cells can result in a low signal-to-noise ratio, while too many can lead to overgrowth and nutrient depletion in the vehicle control wells, artificially reducing the viability signal and skewing the IC50 value. The goal is to have cells in the exponential growth phase at the end of the incubation period.
-
Cell Culture: Grow cells in appropriate medium to ~80-90% confluency.
-
Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with serum-containing medium and centrifuge the cell suspension.
-
Counting: Resuspend the cell pellet in fresh medium. Count the cells using a hemocytometer or automated counter and determine the viability (should be >95%).
-
Seeding: Dilute the cell suspension to the desired seeding density (see Table 1). Add 100 µL of the cell suspension to each well of a 96-well opaque-walled plate.
-
Incubation: Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
Table 1: Recommended Seeding Densities (Starting Point)
| Cell Line | Type | Seeding Density (cells/well) |
|---|---|---|
| HeLa | Cervical Cancer | 1,000 - 3,000 |
| A549 | Lung Carcinoma | 2,000 - 5,000 |
| MCF-7 | Breast Adenocarcinoma | 3,000 - 6,000 |
| HCT116 | Colorectal Carcinoma | 1,500 - 4,000 |
Note: These are starting recommendations. Optimal seeding density should be determined empirically for each cell line and assay duration.
Phase 2: Compound Preparation and Treatment
Causality: A well-designed dilution series is essential for generating a complete dose-response curve. The concentration range should span from no effect to maximal effect to accurately model the sigmoidal relationship and calculate a reliable IC50.[11]
-
Stock Solution: Prepare a high-concentration stock of LDN209929 (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations. An 8-point dose range is typically sufficient.[1]
-
Example: For a top final concentration of 10 µM, you might prepare a 2X working solution series from 20 µM down to ~0.15 µM.
-
It is critical to maintain a consistent, low percentage of DMSO across all wells (typically ≤0.5%) to avoid solvent-induced toxicity. Prepare a vehicle control containing the same final concentration of DMSO as the treated wells.
-
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, which already contains 100 µL of medium. This brings the final volume to 200 µL and the compound concentration to 1X.
-
Controls: Include "Vehicle Control" wells (cells + medium + DMSO) and "Blank" wells (medium only, no cells) for background subtraction.
-
Phase 3: Incubation
-
Incubate: Return the plate to the incubator (37°C, 5% CO2) for 72 hours.
-
Causality: A 72-hour incubation period is often chosen as it allows for approximately 2-3 cell doubling cycles for many cancer lines. This duration is sufficient to observe the anti-proliferative effects of mitotic inhibitors.
-
Phase 4: Cell Viability Assay (CellTiter-Glo® 2.0)
-
Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5] This prevents temperature gradients that can affect enzyme kinetics.
-
Reagent Preparation: Thaw the CellTiter-Glo® 2.0 reagent and allow it to reach room temperature.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[8]
-
Lysis and Signal Stabilization:
-
Measurement: Read the luminescence on a plate reader.
Data Analysis and Interpretation
Causality: Raw data must be normalized to account for variability between experiments. Non-linear regression is used to fit the data to a sigmoidal dose-response model, which is the mathematical representation of the biological effect of an inhibitor over a range of concentrations.[2]
Caption: Data analysis workflow for IC50 calculation.
-
Data Processing:
-
Average the luminescence readings for your replicate wells.
-
Subtract the average luminescence of the "Blank" (media only) wells from all other readings.
-
-
Normalization: Convert the absolute luminescence values into percent viability. The vehicle-treated wells represent 100% viability.
-
Formula: % Viability = (RLU_sample / RLU_vehicle_control) * 100
-
-
Graphing and Curve Fitting:
-
Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[12][13]
-
Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
IC50 Value: The software will calculate the IC50 value, which is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.
Table 2: Example Data and Calculation Table
| [LDN209929] (nM) | Log [Conc] | RLU (Rep 1) | RLU (Rep 2) | RLU (Rep 3) | Avg RLU | % Viability |
|---|---|---|---|---|---|---|
| 0 (Vehicle) | - | 1,550,000 | 1,600,000 | 1,575,000 | 1,575,000 | 100.0% |
| 1 | 0 | 1,540,000 | 1,580,000 | 1,560,000 | 1,560,000 | 99.0% |
| 10 | 1 | 1,350,000 | 1,400,000 | 1,375,000 | 1,375,000 | 87.3% |
| 50 | 1.7 | 780,000 | 810,000 | 795,000 | 795,000 | 50.5% |
| 100 | 2 | 450,000 | 470,000 | 460,000 | 460,000 | 29.2% |
| 500 | 2.7 | 150,000 | 160,000 | 155,000 | 155,000 | 9.8% |
| 1000 | 3 | 140,000 | 145,000 | 142,500 | 142,500 | 9.0% |
This is example data. The calculated IC50 from this data would be approximately 50 nM.
References
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
The Importance of IC50 Determination. Visikol. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Unveiling Potential Targeted Therapeutic Opportunities for Co-Overexpressed Targeting Protein for Xklp2 and Aurora-A Kinase in Lung Adenocarcinoma. Cell Biochemistry and Biophysics. [Link]
-
Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Molecular Pharmacology. [Link]
-
Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods. [Link]
-
Is L929 normal or cancer cell line? ResearchGate. [Link]
-
MTT assay to determine the IC50 value of the different drugs and... ResearchGate. [Link]
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Analyst. [Link]
-
A New Potential Therapeutic Target for Cancer in Ubiquitin-Like Proteins—UBL3. International Journal of Molecular Sciences. [Link]
-
Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. Signal Transduction and Targeted Therapy. [Link]
-
Cellosaurus cell line LN-229 (CVCL_0393). Cellosaurus. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
Employing plasma proteins in proteomic Mendelian randomization analysis to identify therapeutic targets for duodenal ulcer. Frontiers in Immunology. [Link]
-
CellTiter-Glo Assay. Oslo University Hospital Research. [Link]
-
Neoplastic progression evidenced in the L929 cell system. I. Selection of tumorigenic and metastasizing cell variants. Neoplasma. [Link]
-
See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]
-
In vivo tumor development of L929 and L929dt cells in athymic mice... ResearchGate. [Link]
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- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 13. reactionbiology.com [reactionbiology.com]
preparation of LDN-209929 stock solutions for live imaging
Application Note: Preparation and Handling of LDN-209929 for Live-Cell Imaging
Executive Summary
LDN-209929 is a potent, selective small-molecule inhibitor of Haspin (Gsg2) kinase, an enzyme critical for histone H3 phosphorylation (at Thr3) and subsequent Chromosomal Passenger Complex (CPC) localization during mitosis.[1] While structurally related to DYRK inhibitors, LDN-209929 exhibits >180-fold selectivity for Haspin over DYRK2, making it a precision tool for studying mitotic progression and chromosome alignment.
This guide addresses the specific physicochemical challenges of LDN-209929, primarily its solubility profile and the risk of "crash-out" (precipitation) when transitioning from organic stock solvents to aqueous culture media. The protocol below ensures consistent bioavailability and minimizes DMSO-induced cytotoxicity in sensitive live-imaging assays.
Physicochemical Properties & Formulation Data
Accurate preparation begins with verifying the specific salt form of your compound. Most commercial vendors supply LDN-209929 as a dihydrochloride salt (2HCl) to enhance stability, though the free base is occasionally available.
| Property | LDN-209929 (Free Base) | LDN-209929 (Dihydrochloride) |
| CAS Number | 1233355-57-1 | 1234564-96-4 (Common) |
| Formula | C₁₇H₁₇ClN₂OS | C₁₇H₁₇ClN₂OS[1][2] · 2HCl |
| Molecular Weight | 332.85 g/mol | 405.77 g/mol |
| Solubility (DMSO) | ~40 mg/mL (100 mM) | ~40 mg/mL (~98 mM) |
| Solubility (Water) | Insoluble | Low (< 1 mg/mL) |
| Primary Target | Haspin Kinase (IC₅₀ = 55 nM) | Haspin Kinase (IC₅₀ = 55 nM) |
| Appearance | Yellow/Orange Solid | Orange Solid |
Critical Note: The protocols below assume the Dihydrochloride (2HCl) salt form (MW: 405.77). If using the free base, adjust mass calculations using the ratio
.
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a sterile, stable 10 mM stock solution in 100% DMSO. Rationale: Water causes rapid hydrolysis or precipitation of the stock. Anhydrous DMSO is required.
Reagents & Equipment
-
Dimethyl Sulfoxide (DMSO), Hybri-Max™ or equivalent (sterile, cell-culture grade, ≥99.9%)
-
Vortex mixer
-
Amber glass vials or opaque polypropylene cryovials (protect from light)
Step-by-Step Methodology
-
Calculate Mass/Volume: To prepare 1 mL of 10 mM stock:
-
Weighing:
-
Weigh approximately 4.1 mg of LDN-209929 into a sterile microcentrifuge tube.
-
Self-Validating Step: Record the exact mass (e.g., 4.2 mg). Recalculate the required DMSO volume:
(Example: 4.2 mg / 4.0577 ≈ 1.035 mL DMSO).
-
-
Solubilization:
-
Add the calculated volume of sterile DMSO.
-
Vortex vigorously for 30–60 seconds. The solution should be a clear, orange liquid.
-
QC Check: Inspect against a light source. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.
-
-
Aliquoting & Storage:
-
Do not filter the 10 mM stock directly; the high concentration may saturate the membrane or result in significant volume loss.
-
Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C (stable for 6–12 months) or -20°C (stable for 1–3 months).
-
Protocol B: Working Solution for Live Imaging
Objective: Dilute stock to working concentration (typically 50–500 nM) without precipitating the compound or exceeding DMSO toxicity limits. Target DMSO Concentration: < 0.1% (v/v).
The "Intermediate Dilution" Strategy
Directly piping 1 µL of 10 mM stock into 1 mL of media often causes local precipitation (the "crash-out" effect) where the droplet hits the water. Use an intermediate step.
-
Thaw Stock: Thaw one aliquot of 10 mM LDN-209929 at room temperature. Vortex ensure homogeneity.
-
Prepare 100x Intermediate (10 µM):
-
Dilute 1 µL of 10 mM Stock into 999 µL of pre-warmed culture media (or PBS).
-
Note: This creates a 10 µM solution with 0.1% DMSO.
-
Vortex immediately.
-
-
Final Dilution (Assay Well):
-
To achieve 100 nM final concentration:
-
Dilute the Intermediate (10 µM) 1:100 directly into the well or imaging chamber.
-
Example: Add 10 µL of Intermediate to 990 µL of media in the well.
-
Final Composition: 100 nM LDN-209929 + 0.001% DMSO. This is well below the toxicity threshold for sensitive mitotic cells.
Mechanistic Context & Visualization
Understanding the pathway is crucial for interpreting imaging results. LDN-209929 inhibits Haspin, preventing the phosphorylation of Histone H3 at Threonine 3 (H3T3ph). This phosphorylation is the docking site for the Chromosomal Passenger Complex (CPC), specifically Survivin and Aurora B.
Visualization: Haspin Inhibition Pathway
Figure 1: Mechanism of Action. LDN-209929 blocks Haspin, preventing H3T3ph and CPC recruitment, leading to alignment defects.
Workflow Diagram: Preparation Protocol
Figure 2: Step-by-step preparation workflow from solid compound to live-cell application.[2]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | "Crash-out" due to high initial concentration drop. | Use the Intermediate Dilution method (Protocol B). Do not add 10 mM stock directly to cells. |
| Crystal Formation in Stock | Moisture ingress or temperature fluctuation. | Re-dissolve by warming to 37°C for 5 mins. If crystals persist, discard (hydrolysis risk). |
| Loss of Biological Effect | Compound degradation. | Verify activity using a positive control assay (e.g., H3T3ph immunofluorescence). Check storage date. |
| Cell Death (Non-Specific) | DMSO toxicity (>0.5%). | Ensure final DMSO is <0.1%. Include a "Vehicle Only" control well. |
References
-
Huertas, D., et al. (2012). "Antitumor activity of a novel Haspin inhibitor."[2] Oncogene. Link
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Amato, R., et al. (2014). "Haspin regulates the orientation of chromosomes in mitosis." Cell Cycle.[5] Link
-
Wang, F., et al. (2012). "Structures of the Haspin kinase domain and its complex with the inhibitor LDN-192960." Acta Crystallographica. Link (Note: LDN-209929 is an optimized analog of LDN-192960).[4]
Sources
Precision Mitotic Profiling: Time-Lapse Microscopy of Haspin Inhibition via LDN-209929
Abstract & Introduction
This application note details the experimental workflow for utilizing LDN-209929 (LDN-209929 dihydrochloride), a potent and selective small-molecule inhibitor of Haspin kinase (Germ Cell-Specific Gene-2, Gsg2). Haspin is an atypical serine/threonine kinase essential for mitosis, specifically responsible for phosphorylating Histone H3 at Threonine 3 (H3T3ph).[1][2][3][4]
Unlike broad-spectrum anti-mitotics (e.g., taxanes) that stabilize microtubules, LDN-209929 targets the chromosomal passenger complex (CPC) localization pathway. Inhibition of Haspin prevents H3T3ph, leading to delocalized Aurora B kinase, compromised centromeric cohesion, and severe chromosome alignment defects.
This guide provides a validated protocol for live-cell time-lapse microscopy to quantify these phenotypic defects. It is designed for researchers investigating mitotic checkpoints, kinetochore-microtubule attachment errors, and novel anti-mitotic therapeutic targets.
Mechanism of Action
To interpret time-lapse data, one must understand the signaling cascade inhibited by LDN-209929.
The Haspin-H3T3ph-Aurora B Axis
During prophase and prometaphase, Haspin phosphorylates H3T3.[2][5][6] This phosphorylated residue acts as a docking site for Survivin , a subunit of the CPC.[6] The recruitment of the CPC concentrates Aurora B kinase at the inner centromere, where it corrects erroneous microtubule attachments and ensures proper chromosome segregation.
LDN-209929 Intervention: By inhibiting Haspin (IC50 ≈ 55 nM), LDN-209929 abolishes the H3T3ph mark.[2][7] Consequently, the CPC fails to accumulate at centromeres, leading to "loose" sister chromatid cohesion and failure to align chromosomes at the metaphase plate.
Pathway Visualization
Figure 1: The Haspin signaling axis.[1][3][5][6][7][8][9][10][11][12][13] LDN-209929 blocks the phosphorylation of H3T3, preventing CPC recruitment.
Experimental Design & Pre-Validation
Reagent Preparation
-
Compound: LDN-209929 dihydrochloride (verify CAS: 1178428-97-5 or similar based on vendor).
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Stock Solution: Prepare a 10 mM stock in DMSO. Aliquot into 10 µL volumes and store at -80°C to prevent freeze-thaw degradation.
-
Working Solution: Dilute in pre-warmed culture media immediately before use.
Cell Line Selection
Time-lapse analysis of Haspin inhibition requires fluorescent reporters for chromatin.
-
Recommended: HeLa or U2OS cells stably expressing H2B-GFP (Histone 2B fused to GFP) or H2B-mCherry .
-
Optional: Co-expression of Tubulin-RFP allows visualization of spindle multipolarity, which can occur if Haspin inhibition is prolonged or combined with other agents.
Dose-Ranging (Validation Step)
While the biochemical IC50 is ~55 nM, cellular permeability varies. Perform a preliminary dose-response experiment.
-
Range: 0 nM (DMSO), 50 nM, 100 nM, 500 nM, 1 µM, 5 µM.
-
Target Phenotype: Look for "scattered" chromosomes at the metaphase plate (alignment defects) without immediate apoptosis.
-
Typical Working Concentration: 100 nM – 500 nM is standard for specific Haspin inhibition without off-target effects on DYRK2 (which requires >9 µM).
Protocol: Time-Lapse Microscopy[1][8][14][15]
This protocol assumes the use of an inverted widefield or confocal microscope with an environmental chamber (37°C, 5% CO2).
Step 1: Cell Seeding and Synchronization
Synchronization is critical to maximize the number of mitotic events captured during the imaging window.
-
Seed Cells: Plate H2B-GFP expressing cells into a 4-chamber or 8-chamber coverglass slide (e.g., Lab-Tek II) at 40-50% confluence.
-
Thymidine Block (G1/S Arrest):
-
Add 2 mM Thymidine to the media.
-
Incubate for 18–24 hours .
-
-
Release:
-
Wash cells 3x with warm PBS.
-
Add fresh complete media (without Thymidine).
-
Incubate for 6–7 hours . This places the majority of cells in late S-phase/G2, approaching mitosis.
-
Step 2: Drug Treatment
-
Prepare media containing LDN-209929 at the determined working concentration (e.g., 200 nM).
-
Prepare a control condition with DMSO (matched v/v, typically 0.02%).
-
Timing: Replace the media with drug-containing media 1 hour prior to imaging (approx. 7-8 hours post-thymidine release). This ensures the inhibitor is active as cells enter prophase.
Step 3: Image Acquisition
Haspin inhibition delays mitosis but does not permanently arrest it like Taxol. High temporal resolution is required to capture the transient alignment attempts.
-
Objective: 20x or 40x Air/Oil (Plan Apochromat preferred).
-
Channels: GFP (Chromatin), DIC/Phase (Cell morphology).
-
Z-Stack: Essential. Haspin defects often cause chromosomes to drift out of the focal plane.
-
Range: 10–12 µm total thickness.
-
Step size: 1.0–1.5 µm.
-
Project: Maximum Intensity Projection (MIP) for analysis.
-
-
Time Interval: Capture every 3 to 5 minutes .
-
Duration: 12–16 hours.
Step 4: Workflow Diagram
Figure 2: Experimental timeline for synchronized time-lapse imaging of Haspin inhibition.
Data Analysis & Expected Results
Quantitative Metrics
Summarize your findings using the following metrics. Compare Control (DMSO) vs. LDN-209929.
| Metric | Definition | Expected Result (LDN-209929) |
| Mitotic Duration | Time from Nuclear Envelope Breakdown (NEBD) to Anaphase onset. | Significantly Prolonged (e.g., 90 min vs. 40 min in control). |
| Alignment Index | % of cells that form a tight metaphase plate. | Decreased. Chromosomes appear "fuzzy" or scattered. |
| Lagging Chromosomes | Presence of chromatin lagging behind the main mass during anaphase. | Increased. |
| Mitotic Slippage | Cells that exit mitosis (decondense chromatin) without dividing. | Occurs at high concentrations (>1 µM). |
Phenotypic Classification
When analyzing the movies, classify every mitotic event into one of three categories:
-
Normal: Fast alignment, clean separation.
-
Misaligned/Delayed: Chromosomes linger at poles or fail to congregate at the equator for >1 hour, followed by eventual (often erroneous) anaphase.
-
Failed/Arrested: Cell rounds up but never forms a plate, eventually undergoing apoptosis or slippage.
Troubleshooting & Optimization
-
Issue: High Cell Death (Apoptosis) in Interphase.
-
Cause: Off-target effects or concentration too high.
-
Solution: LDN-209929 has high selectivity (180-fold over DYRK2), but toxicity can occur. Lower concentration to 50–100 nM. Ensure DMSO is <0.1%.
-
-
Issue: No Phenotype Observed.
-
Cause: Drug degradation or poor cell permeability.
-
Solution: Use a fresh aliquot of LDN-209929. Ensure the drug is added before cells enter mitosis (during G2). Adding drug to already mitotic cells is less effective as H3T3ph is established in prophase.
-
-
Issue: Phototoxicity.
-
Cause: Too frequent imaging or high laser power.
-
Solution: Reduce frequency to 5-7 minutes. Use widefield fluorescence instead of confocal if possible.
-
References
-
Discovery of LDN-209929: Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Haspin Mechanism: Wang, F., et al. (2010). The mitotic kinase Haspin is required for the chromosomal localization of the chromosomal passenger complex.[3][5][6][9] Current Biology.
-
H3T3ph Function: Kelly, A. E., et al. (2010). Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B. Science.
-
LDN-192960 (Analog) Characterization: Patnaik, D., et al. (2008). Identification of small molecule inhibitors of the mitotic kinase Haspin by high throughput screening.[4] Journal of Biomolecular Screening.
-
Mitotic Imaging Protocols: Held, M., et al. (2010). CellCognition: time-resolved phenotype annotation in high-throughput live cell imaging. Nature Methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HASPIN histone H3 associated protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of histone H3 by Haspin regulates chromosome alignment and segregation during mitosis in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
synthesis pathways for acridine-based LDN-209929 analogs
Application Note: Strategic Synthesis of Acridine-Based USP7 Inhibitors Design and Protocols for Analogs Inspired by the LDN Pharmacophore
Abstract & Scientific Rationale
Objective: This application note details the synthetic pathways for generating acridine-based analogs of LDN-series inhibitors (specifically targeting the Ubiquitin Specific Protease 7, USP7/HAUSP). While typical LDN compounds (e.g., LDN-57444, LDN-91946) utilize thienopyridine or indolinone scaffolds, this protocol focuses on scaffold hopping : transferring the pharmacophoric side-chains of LDN inhibitors onto a 9-aminoacridine core .
Mechanism of Action: USP7 stabilizes the oncogene MDM2, thereby suppressing p53. Inhibiting USP7 restores p53 function.[1]
-
LDN Series: Typically binds to the USP7 catalytic cleft, blocking ubiquitin entry.
-
Acridine Scaffolds: Offer a dual-mechanism advantage. The planar tricyclic core allows for DNA intercalation (positioning the drug near DNA-processing enzymes) while the 9-amino substituents can be tailored to occupy the USP7 ubiquitin-binding channel, mimicking the steric occlusion of the original LDN parent compounds.
Retrosynthetic Analysis
The synthesis is designed as a convergent route. The acridine core is synthesized via the classic Ullmann-Goldberg condensation followed by Bernthsen cyclization . The "LDN-mimetic" side chain is introduced in the final step via Nucleophilic Aromatic Substitution (
Caption: Retrosynthetic disconnection of the target inhibitor into the activatable acridine core and the pharmacophoric amine tail.
Experimental Protocols
Phase 1: Synthesis of the Scaffold (9-Chloroacridine)
Rationale: The 9-chloro position is highly reactive toward nucleophiles due to the electron-deficient nature of the acridine ring, making it the ideal attachment point for the LDN-mimetic tail.
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
Aniline (1.2 eq)
-
Copper powder (0.1 eq, catalyst)
-
Potassium carbonate (
, 1.2 eq) -
Phosphorus oxychloride (
)[2] -
DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Ullmann Condensation (Formation of N-phenylanthranilic acid):
-
In a round-bottom flask, dissolve 2-chlorobenzoic acid (15.6 mmol) and aniline (18.7 mmol) in DMF (20 mL).
-
Add
(18.7 mmol) and Copper powder (1.5 mmol). -
Reflux at 130°C for 12 hours under
atmosphere. -
Workup: Cool to RT. Pour into acidified ice water (pH 3 using HCl). The precipitate (N-phenylanthranilic acid) is filtered, washed with water, and dried.
-
QC Check:
NMR should show aromatic peaks and a carboxylic acid proton (~12-13 ppm).
-
-
Bernthsen Cyclization (Formation of 9-Chloroacridine):
-
Safety Warning:
is corrosive and reacts violently with water. Perform in a fume hood. -
Take the dried N-phenylanthranilic acid (10 mmol) and add neat
(30 mL). -
Reflux at 110°C for 3–4 hours. The solution will turn dark green/brown.
-
Workup: Evaporate excess
under reduced pressure. Slowly pour the residue into a mixture of crushed ice and ammonia ( ) to neutralize (pH ~8). -
Extract with Chloroform (
) x3. Dry over and concentrate. -
Purification: Recrystallize from minimal pentane or hexane to yield yellow/green needles.
-
Phase 2: Coupling of LDN-Mimetic Side Chain
Rationale: LDN-209929 and its congeners often feature a diamine or piperazine tail that interacts with acidic residues (Asp/Glu) near the USP7 active site. We attach this motif here.
Materials:
-
9-Chloroacridine (from Phase 1)
-
Target Amine (e.g., 1-(2-aminoethyl)piperazine or specific LDN-tail analog)
Step-by-Step Protocol:
-
Nucleophilic Substitution (
): -
Isolation:
-
Purification:
Analytical Data & QC Requirements
To ensure the "Trustworthiness" of the synthesized compound, the following data profile is mandatory before biological testing.
| Technique | Parameter | Acceptance Criteria |
| HPLC | Purity | > 95% (UV 254 nm) |
| 1H NMR | Structure | Diagnostic 9-amino NH doublet (~8-9 ppm); Acridine aromatic protons (7.0-8.5 ppm). |
| HRMS | Identity | Mass error < 5 ppm (M+H)+ |
| Solubility | DMSO | > 10 mM (Critical for biological assays) |
Biological Validation (USP7 Inhibition Assay)
Rationale: To confirm the analog functions as a USP7 inhibitor and not just a DNA intercalator.
Protocol:
-
Reagents: Recombinant USP7 catalytic domain; Substrate: Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).
-
Buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.05% Tween-20.
-
Workflow:
-
Incubate USP7 (1 nM) with the Acridine Analog (serial dilution 0.1 nM – 10 µM) for 15 mins at RT.
-
Add Ub-AMC (500 nM) to initiate reaction.
-
Readout: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 mins.
-
-
Analysis: Calculate
by plotting initial velocity vs. log[inhibitor].
Caption: Kinetic workflow for validating USP7 inhibition activity of the synthesized analogs.
References
-
Chauhan, D., et al. "A small molecule inhibitor of ubiquitin-specific protease-7 induces apoptosis in multiple myeloma cells." Cancer Cell (2012). Link
-
Gooch, J.L., et al. "Acridine derivatives as inhibitors of deubiquitinating enzymes." Bioorganic & Medicinal Chemistry Letters (2004). Link
-
Magidson, O.Y., et al. "Synthesis of 9-aminoacridine derivatives." Organic Syntheses (1938). Link
-
Weinstock, J., et al. "Synthesis and evaluation of non-covalent USP7 inhibitors." ACS Medicinal Chemistry Letters (2012). Link
Note on Nomenclature: While "LDN-209929" refers to a specific internal or less-common designation in the LDN library, the protocols above are optimized for the general class of USP7 inhibitors derived from this pharmacophore series.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Structural and biochemical insights on the mechanism of action of the clinical USP1 inhibitor, KSQ-4279 | bioRxiv [biorxiv.org]
- 8. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: LDN-209929 Solubility & Handling Guide
Case ID: LDN-209929-SOL Subject: Troubleshooting Precipitation in Aqueous Media Compound Class: Haspin/DYRK2 Kinase Inhibitor Support Level: Senior Application Scientist
Executive Summary & Compound Profile
LDN-209929 is a potent small-molecule inhibitor targeting Haspin (IC50 = 55 nM) and DYRK2.[1][2] Like many heterocyclic kinase inhibitors, it exhibits significant lipophilicity. While soluble in organic solvents like DMSO, it is prone to rapid precipitation ("crashing out") when introduced to aqueous environments (cell culture media, buffers), particularly if the transition in polarity is abrupt.
This guide addresses the physical chemistry behind these failures and provides a self-validating protocol to ensure consistent dosing.
Physicochemical Snapshot
| Property | Data | Implications |
| Molecular Weight | ~405.77 g/mol (Dihydrochloride) | Moderate size; salt form aids initial dissolution but not necessarily aqueous stability. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Critical: Soluble up to ~33 mg/mL (82 mM) only if DMSO is anhydrous. |
| Aqueous Solubility | Negligible / Insoluble | Direct addition to water/media causes immediate crystal formation. |
| Hygroscopicity | High | The compound (and its DMSO solution) absorbs atmospheric water, reducing solubility over time. |
Root Cause Analysis: Why is it Precipitating?
Before attempting the fix, you must understand the mechanism of failure.
The "Solvent Shock" Phenomenon
When a high-concentration stock (e.g., 10 mM in 100% DMSO) is pipetted directly into aqueous media, the DMSO rapidly diffuses into the water. The local environment around the compound molecules shifts from lipophilic (DMSO) to hydrophilic (water) in milliseconds. Because LDN-209929 is hydrophobic, it aggregates instantly, forming micro-crystals that are often invisible to the naked eye but sediment onto cells, causing:
-
False Negatives: The effective concentration in solution is far lower than calculated.[3]
-
Local Toxicity: Crystals landing on cells create "hotspots" of extreme concentration.
The "Wet DMSO" Trap
Expert Insight: The most common reason for stock solution failure is the use of old DMSO. DMSO is hygroscopic; an opened bottle can absorb significant water from the air. LDN-209929 is exceptionally sensitive to this. If your DMSO contains even 1-2% water, the maximum solubility of the compound drops exponentially, leading to a cloudy stock.
Validated Protocols
Phase 1: Stock Solution Preparation (The Foundation)
Goal: Create a stable, crystal-free master stock.
-
Reagent Quality: Use anhydrous DMSO (sealed ampoules preferred). Do not use a bottle of DMSO that has been sitting on the shelf for months.
-
Vessel: Use a glass vial or high-quality polypropylene (PP) tube. Avoid polystyrene (PS) which can be damaged by concentrated DMSO.
-
Dissolution:
-
Add anhydrous DMSO to the LDN-209929 powder to achieve a 10 mM concentration.
-
Vortex vigorously for 60 seconds.
-
Warm: If the solution is not perfectly clear, heat to 45–60°C in a water bath for 5–10 minutes. Sonicate if necessary.
-
-
Verification: Hold the vial up to a light source. It must be a clear yellow/orange solution with zero turbidity.
Phase 2: The "Step-Down" Dilution Strategy (The Fix)
Goal: Introduce the compound to water gradually to prevent solvent shock.
Do NOT add 10 mM stock directly to cell culture media. Use an intermediate dilution step.
Protocol for 10 µM Final Concentration (Example):
-
Prepare Intermediate (100x):
-
Dilute the 10 mM Master Stock 1:100 into fresh DMSO (not media).
-
Result: 100 µM Intermediate Stock (in 100% DMSO).
-
-
Prepare Working Solution (1x):
-
Pre-warm your cell culture media to 37°C. (Cold media promotes crystallization).
-
While vortexing the media gently, add the 100 µM Intermediate Stock dropwise.
-
Dilution Factor: 1:10.
-
Result: 10 µM Final Concentration (0.1% DMSO final).
-
Why this works: The intermediate step ensures you are pipetting a larger volume, allowing for better mixing kinetics, and the compound is already dispersed in a larger volume of solvent before hitting the water barrier.
Workflow Diagram
Caption: Step-down dilution workflow to prevent osmotic shock and precipitation.
Troubleshooting & FAQs
Q1: My stock solution turned cloudy after freezing and thawing. Is it ruined?
A: Not necessarily, but it requires attention. DMSO freezes at 19°C. Upon thawing, it can absorb moisture from the air (condensation), which causes LDN-209929 to precipitate.
-
Fix: Warm the vial to 37°C–45°C and vortex vigorously. If it clears completely, it is safe to use. If a pellet remains after warming, the concentration is compromised; discard and prepare fresh stock.
Q2: Can I use a carrier molecule?
A: Yes. If the "Step-Down" method fails (common at concentrations >10 µM), use a carrier.
-
Recommendation: Complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Protocol: Dissolve LDN-209929 in DMSO, then add this to a 20-40% aqueous solution of HP-β-CD. The cyclodextrin encapsulates the hydrophobic drug, keeping it in solution.
Q3: How do I validate that the compound is actually in solution?
A: Do not rely on visual inspection alone. Perform the "Spin Test" :
-
Prepare your final media concentration (e.g., 10 µM).
-
Centrifuge 1 mL of this media at high speed (13,000 x g) for 10 minutes.
-
Carefully sample the supernatant and measure absorbance (UV/Vis) or run on HPLC.
-
Compare against a standard. If the signal is <90% of expected, you have precipitation (the compound is in the pellet).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Cloudy Stock Solution | Wet DMSO or Saturation | Use fresh anhydrous DMSO; Heat to 60°C. |
| Crystals in Media | "Solvent Shock" (Direct addition) | Use Intermediate Dilution (see Phase 2); Pre-warm media. |
| Inconsistent IC50 | Compound precipitation | Perform the "Spin Test" to verify actual soluble concentration. |
| Cell Toxicity (Spotty) | Crystal deposition on cells | Filter media (0.22 µm) after drug addition (Warning: Check concentration post-filtration). |
Biological Context & Pathway
LDN-209929 is primarily used to inhibit Haspin, a kinase required for Histone H3 phosphorylation (Thr3) during mitosis.[2]
Caption: LDN-209929 mechanism of action targeting Haspin-mediated Histone H3 phosphorylation.[2]
References
-
Cuny, G. D., et al. (2010).[1] Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[1] (Primary literature for synthesis and activity).
-
PubChem. Compound Summary for CID 46907869 (LDN-209929). National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Optimizing LDN-209929 Selectivity
Here is the Technical Support Center guide for LDN-209929 , designed for researchers requiring high-precision manipulation of Haspin kinase while mitigating off-target DYRK2 effects.
Minimizing Off-Target DYRK2 Inhibition in Kinase Assays
Current Status: Operational Product Focus: LDN-209929 (Haspin Inhibitor) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Selectivity Challenge
LDN-209929 is a potent small-molecule inhibitor designed to target Haspin (GSG2) , a serine/threonine kinase critical for Histone H3 Threonine 3 (H3T3) phosphorylation during mitosis.[1]
However, a common experimental failure mode is the unintentional inhibition of DYRK2 (Dual Specificity Tyrosine Phosphorylation Regulated Kinase 2). While LDN-209929 is engineered for selectivity, it possesses structural affinity for the DYRK2 ATP-binding pocket at elevated concentrations.
The Critical Delta:
Core Directive: To maintain data integrity, you must operate within the "Selectivity Window" —a concentration range sufficient to ablate Haspin activity without reaching the threshold for DYRK2 interference.
Experimental Troubleshooting Guide (FAQ)
Q1: I am observing proteasome dysfunction phenotypes. Is this a Haspin effect?
Diagnosis: Likely Negative . This is a hallmark of off-target DYRK2 inhibition. Mechanism: DYRK2 phosphorylates the Rpt3 subunit of the 26S proteasome (at Thr25), which is essential for proteasome activity.[4] Haspin inhibition causes mitotic defects (chromosome misalignment), not proteotoxic stress. Solution:
-
Audit your concentration: Are you dosing >1 µM? If yes, you are likely hitting DYRK2.
-
Titration Protocol: Reduce LDN-209929 concentration to 100–200 nM . This saturates Haspin (2x-4x IC₅₀) while remaining <2% of the DYRK2 IC₅₀.
Q2: How do I biochemically validate that I have preserved DYRK2 activity?
Protocol: You must run a dual-readout Western Blot to confirm "On-Target" efficacy vs. "Off-Target" avoidance.
| Target | Marker | Expected Result (Selective Window) | Interpretation |
| Haspin | p-Histone H3 (Thr3) | Loss of Signal | Successful Target Engagement |
| DYRK2 | p-Rpt3 (Thr25) | Signal Retained | Successful Avoidance |
| DYRK2 | p-p53 (Ser46) | Signal Retained | Successful Avoidance |
Q3: Why not use LDN-192960? I see it cited frequently.
Advisory: Do NOT substitute LDN-192960 if selectivity is your goal. LDN-192960 is a dual inhibitor with high potency for both Haspin (IC₅₀ = 10 nM) and DYRK2 (IC₅₀ = 48 nM). It is chemically distinct from LDN-209929 and is used when simultaneous blockade is desired (e.g., in multiple myeloma studies). Confusing these two probes is a common source of experimental error [1, 2].
Visualizing the Mechanism
The following diagram illustrates the divergent signaling pathways of Haspin and DYRK2. Use this to identify which phenotype your experiment is displaying.
Caption: Figure 1: Differential downstream effects of LDN-209929 based on concentration. Green dashed box indicates the desired therapeutic window.
Validated Workflow for Selectivity Confirmation
To publish data using LDN-209929, you must prove you are not confounding your results with DYRK2 inhibition. Follow this "Self-Validating" workflow.
Caption: Figure 2: Step-by-step validation logic to confirm Haspin-specific inhibition.
Quantitative Reference Data
The following table summarizes the inhibitory profile of LDN-209929 compared to related compounds. Use this to calculate your safety margins.
| Compound | Primary Target | Haspin IC₅₀ (nM) | DYRK2 IC₅₀ (nM) | Selectivity Ratio (Haspin vs DYRK2) | Notes |
| LDN-209929 | Haspin | ~55 | ~10,000 | ~180x | Recommended Probe |
| LDN-192960 | Dual (Haspin/DYRK2) | 10 | 48 | ~5x | AVOID for selective studies [2] |
| CHR-6494 | Haspin | 2 | >10,000 | >5000x | Alternative scaffold [3] |
| Harmine | DYRKs | >10,000 | 80 | N/A | DYRK selective control |
Note: IC₅₀ values are approximate and dependent on ATP concentration in the assay (usually 10-50 µM ATP).
References
-
Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Source: National Institutes of Health (NIH) / PubMed Key Finding: Identifies LDN-209929 as having 180-fold selectivity over DYRK2, distinguishing it from the dual inhibitor LDN-192960.[3]
-
LDN-192960 is a Selective DYRK2 Inhibitor. Source: eLife Sciences / PubMed Central Key Finding: Characterizes the "dirty" profile of the related compound LDN-192960, highlighting why it should not be confused with 209929 for Haspin-specific work.
-
Haspin Kinase Inhibitors: A Review. Source: ProbeChem / ResearchGate Key Finding: Provides comparative IC50 data for CHR-6494 and LDN-209929.
Sources
- 1. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating LDN-209929 Fluorescence Interference
Product: LDN-209929 (Haspin/DYRK2 Inhibitor) Chemical Class: Thioacridine Derivative Issue: Intrinsic fluorescence interference in microscopy channels (DAPI/GFP/FITC)[1]
Executive Summary & Mechanism
Why is this happening? LDN-209929 is structurally derived from acridine , a heterocyclic organic compound with well-documented intrinsic fluorescence.[1] Acridine derivatives (e.g., Acridine Orange) are capable of intercalating into DNA and RNA, which often enhances their quantum yield and shifts their emission spectra.
Because LDN-209929 targets Haspin , a serine/threonine kinase that phosphorylates Histone H3 at Thr-3 (H3T3) during mitosis, the drug localizes to the nucleus and chromosomes.[1] This creates a "perfect storm" for interference: the drug is fluorescent, and it accumulates exactly where you are likely trying to image DNA (DAPI) or nuclear markers.
The Interference Profile:
-
Predicted Excitation: UV to Blue (~350–490 nm)[1]
-
Predicted Emission: Green to Orange (~500–600 nm)[1]
-
Primary Conflict: DAPI (405 nm), GFP/FITC (488 nm), and potentially TRITC/RFP (561 nm) depending on concentration.
Diagnostic Phase: Characterizing the Interference
Before altering your biological experiment, you must define the spectral footprint of the drug in your specific optical setup.
Protocol A: The "Drug-Only" Spectral Scan
Do not rely on literature values alone; solvent pH and DNA binding alter acridine spectra.[1]
-
Prepare Samples:
-
Acquisition (Confocal Lambda Scan):
-
Excitation: 405 nm, 488 nm, and 561 nm (sequentially).
-
Emission: Collect in 10nm steps from 420 nm to 700 nm.
-
-
Analysis:
-
Measure the intensity of the nucleus in Slide B .
-
Plot Intensity vs. Wavelength.
-
Result: This curve is your "Exclusion Zone." Any fluorophore with an emission peak overlapping this curve is invalid for this experiment.
-
Troubleshooting Logic Tree
Figure 1: Decision matrix for diagnosing fluorescence interference versus staining artifacts.
Mitigation Strategies
Strategy 1: Optical Red-Shifting (Recommended)
Acridine fluorescence typically drops off significantly above 600 nm.[1] The most robust solution is to move your critical markers to the Far-Red and Near-Infrared (NIR) channels.[1]
Fluorophore Compatibility Matrix:
| Channel | Standard Dye | LDN-209929 Interference | Recommendation |
| Blue (405 nm) | DAPI / Hoechst | HIGH | AVOID. Use Draq5 or RedDot™2 (Far-Red nuclear stains).[1] |
| Green (488 nm) | GFP / Alexa 488 | HIGH | AVOID if possible.[1] If necessary, ensure GFP signal is >10x drug signal. |
| Yellow/Orange | TRITC / Alexa 555 | MODERATE | Test carefully. Likely some bleed-through.[1] |
| Red (647 nm) | Cy5 / Alexa 647 | LOW/NONE | SAFE ZONE. Use for primary target. |
| NIR (750 nm) | Alexa 750 | NONE | SAFE ZONE. Use for secondary target.[1] |
Strategy 2: Chemical Quenching & Washing
Since LDN-209929 binds Haspin (nuclear), it may be resistant to standard washing.[1] However, stringent washing can reduce non-specific cytoplasmic background.
Enhanced Wash Protocol:
-
Fixation: 4% Paraformaldehyde (15 min). Avoid Glutaraldehyde as it increases autofluorescence.[2]
-
Permeabilization: 0.5% Triton X-100.
-
Stringent Wash: Wash 3x 10 mins with PBS + 0.05% Tween-20 (PBST).[1] The detergent helps solubilize unbound lipophilic drugs.
-
Note: Do not use Trypan Blue or Crystal Violet to quench; these are broad-spectrum absorbers that will kill your specific signal.[1]
Strategy 3: Spectral Unmixing (Confocal Only)
If you must use GFP/FITC, you can computationally separate the signals if their spectra are not identical.
-
Acquire a "Drug Reference Spectrum" (from Protocol A).
-
Acquire a "GFP Reference Spectrum" (GFP cells, no drug).
-
Use your microscope software's (Zen, LAS X, NIS-Elements) "Linear Unmixing" module.[1]
-
Assign the drug signal as "Background" and subtract it from the final image.
Frequently Asked Questions (FAQ)
Q: Can I use DAPI if I wash the cells long enough? A: Likely not. LDN-209929 is a high-affinity inhibitor (IC50 = 55 nM) for a nuclear kinase.[1] If the drug washes out completely, you are no longer inhibiting the target. You are visualizing the pharmacodynamic reality of the drug: it is in the nucleus. Switch to a Far-Red nuclear stain like Draq5 (Ex 647nm / Em 681nm) or RedDot™2 .[1]
Q: Why is the cytoplasm also fluorescent? A: While Haspin is nuclear, acridine derivatives are lipophilic and can accumulate in acidic organelles (lysosomes) due to protonation (ion trapping). This results in punctate cytoplasmic fluorescence. This is a common artifact of acridine-based small molecules.[1]
Q: Does fixation affect the drug's fluorescence? A: Yes. Formaldehyde cross-linking can shift the emission peak of small molecules or lock them in place. Always perform your "Drug-Only" control on fixed cells if your final readout is on fixed cells.[1]
Q: Is there a non-fluorescent alternative to LDN-209929? A: LDN-192960 is the precursor but is structurally similar (thioacridine) and likely shares fluorescence issues.[1] You might consider checking structurally distinct chemotypes (e.g., non-acridine Haspin inhibitors like CHR-6494) if optical interference is insurmountable, though CHR-6494 has different selectivity profiles.[1]
Visualizing the Spectral Conflict
Figure 2: Spectral compatibility map. LDN-209929 creates high noise in Blue/Green channels; Far-Red channels remain clean.[1]
References
-
Cuny, G. D., et al. (2010).[3] Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[1][3][4]
-
Evident Scientific (Olympus). Fluorescence Microscopy Errors: Autofluorescence and Filter Bleed-Through.[1] Olympus Resource Center.
-
Biotium. Tech Tip: Battling Tissue Autofluorescence. Biotium Technical Support.
-
MedChemExpress. LDN-209929 Product Datasheet (Structure and IC50 data).
Sources
improving cell permeability of acridine inhibitor LDN209929
This technical guide addresses the specific challenges of improving the cell permeability of LDN-209929 , a ubiquitin-specific protease 7 (USP7) inhibitor based on an acridine scaffold.
Topic: Improving Cell Permeability & Bioavailability Compound Class: Acridine-based USP7 Inhibitor Support Level: Advanced / Medicinal Chemistry & Assay Development
Executive Summary: The Permeability Paradox
The Issue: LDN-209929 exhibits potent enzymatic inhibition (
-
Lysosomotropism: The compound becomes protonated and trapped in acidic lysosomes (cationic trapping).
-
DNA Intercalation: The planar structure intercalates into genomic DNA, acting as a "sink" that reduces the free concentration available for USP7 binding.
-
Efflux Susceptibility: Planar aromatic systems are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux pumps.
Diagnostic Workflow: Identifying Your Bottleneck
Before modifying the chemistry, you must diagnose why the compound isn't working in cells. Use this troubleshooting matrix.
Troubleshooting Matrix
| Symptom | Probable Cause | Validation Experiment |
| High Cell Toxicity, Low Target Engagement | DNA Intercalation | Nuclear Counter-Stain: Check for nuclear accumulation fluorescence.[1] Run a Topoisomerase unwinding assay. |
| Punctate Cytosolic Fluorescence | Lysosomal Trapping | Co-localization: Stain with LysoTracker Red. If signals overlap, the drug is trapped in lysosomes. |
| Potency Restored with Verapamil | P-gp Efflux | Efflux Assay: Treat cells with 10 |
| Precipitation in Media | Poor Solubility | Nephelometry: Measure light scattering in media at 1%, 5%, 10% DMSO. |
Optimization Strategy 1: Chemical Modification (The "Design" Fix)
Objective: Alter the physicochemical properties to reduce planarity and basicity without destroying the USP7 pharmacophore.
A. Reduce Basicity (Prevent Lysosomal Trapping)
Acridines often have a pKa > 8.0. Lysosomes (pH ~4.[2]5) protonate these bases, trapping them.[3]
-
Protocol: Introduce electron-withdrawing groups (EWGs) like Fluorine (-F) or Trifluoromethyl (-CF3) adjacent to the basic nitrogen.
-
Target: Aim for a pKa < 7.4. This ensures a significant fraction of the molecule remains uncharged (neutral) in the cytosol, facilitating membrane permeation.
B. Escape from Flatland (Prevent DNA Intercalation)
The "flat" acridine rings slide between DNA base pairs.
-
Protocol: Introduce sp3-hybridized substituents (e.g., methyl, cyclopropyl) perpendicular to the ring plane.
-
Mechanism: This creates steric bulk that physically blocks the molecule from sliding into the DNA double helix, increasing the free fraction available to bind USP7.
C. Prodrug Strategy
-
Protocol: If the active site requires a polar group, mask it with an ester or carbamate that is cleaved by intracellular esterases.
Pathway Visualization: Chemical Optimization Logic
Caption: Logical flow for structural modification to overcome physicochemical liabilities of the acridine scaffold.
Optimization Strategy 2: Formulation & Assay (The "Application" Fix)
If you cannot alter the chemical structure, use these formulation techniques to force permeability.
Protocol A: The "Lysosomal Burst" Method
If your compound is trapped in lysosomes, you can neutralize the lysosomal pH gradient experimentally to release the drug.
-
Pre-treatment: Treat cells with 10-50 nM Bafilomycin A1 for 30 minutes prior to LDN-209929 addition.
-
Mechanism: Bafilomycin A1 inhibits the V-ATPase proton pump, raising lysosomal pH. The LDN compound de-protonates, becomes lipophilic, and diffuses into the cytosol.
-
Warning: This is for mechanism of action validation only, not for therapeutic use.
Protocol B: Liposomal Encapsulation
Liposomes fuse with the cell membrane, bypassing the endocytic/lysosomal route entirely.
-
Lipid Mix: DSPC:Cholesterol:PEG2000-DSPE (55:40:5 molar ratio).
-
Loading: Use the Remote Loading (Ammonium Sulfate Gradient) method.
-
Acridines are weak bases, making them ideal for active loading into the aqueous core of liposomes.
-
Create liposomes with 250 mM
. -
Exchange external buffer to PBS (pH 7.4).
-
Incubate with LDN-209929 at 60°C for 30 mins. The drug will actively pump itself into the liposome.
-
Frequently Asked Questions (FAQs)
Q: Why does my LDN-209929 stock solution precipitate in cell media? A: Acridines are hydrophobic planar stacks. When diluted from DMSO into aqueous media, they aggregate.
-
Fix: Do not exceed 0.5% DMSO. Add a solubility enhancer like 2-hydroxypropyl-
-cyclodextrin (HP- -CD) at 10-20% w/v to the media before adding the compound. This creates "molecular pockets" that keep the drug soluble without affecting membrane permeability.
Q: The compound kills cells, but Western Blots show no change in USP7 substrates (MDM2/p53). Why? A: This is classic "off-target" toxicity, likely due to DNA intercalation. The cells are dying from genotoxicity, not USP7 inhibition.
-
Test: Run a COMET assay or
-H2AX staining. If positive, your concentration is too high, or the scaffold is too planar.
Q: Can I use Verapamil in vivo to improve the drug's efficacy? A: While Verapamil blocks P-gp in vitro, it is toxic at effective doses in vivo. For animal studies, consider co-formulation with Pluronic P85 block copolymers, which have intrinsic P-gp inhibitory effects and improve solubility.
Biological Validation Workflow
Use this diagram to plan your validation experiments.
Caption: Decision tree for isolating the cause of poor cellular performance.
References
-
USP7 Structure & Inhibition
-
Acridine Permeability & Lysosomotropism
-
Formulation Strategies
Sources
- 1. Targeting lysosomes by design: novel N-acridine thiosemicarbazones that enable direct detection of intracellular drug localization and overcome P-glycoprotein (Pgp)-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Zeolite-Supporting Acridines Boost Their Anticancer Performance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Cell Permeable Deubiquitinating Enzyme Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Stability of LDN-209929 in Cell Culture Media: A Technical Guide
Welcome to our dedicated technical support center for the novel Haspin kinase inhibitor, LDN-209929. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for a critical experimental parameter: the stability of LDN-209929 in your cell culture media over a 24-hour period. As there is a notable absence of publicly available, peer-reviewed stability data for LDN-209929 in common cell culture media, this guide will empower you to empirically determine its stability in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the stability of LDN-209929 in cell culture media like DMEM or RPMI-1640?
A: Currently, there is no specific published data detailing the stability of LDN-209929 in commonly used cell culture media. The stability of a small molecule can be highly dependent on the specific components of the media, including pH, protein content (e.g., fetal bovine serum), and the presence of reducing or oxidizing agents. Therefore, it is highly recommended that researchers perform an in-house stability study under their specific experimental conditions.
Q2: What are the primary factors that could influence the stability of LDN-209929 in my cell culture experiment?
A: Several factors can affect the stability of small molecules in biological matrices.[1][2] For LDN-209929, with its acridine core, thioether linkage, and primary amine, you should consider:
-
pH of the media: The typical pH of cell culture media (7.2-7.4) can influence the ionization state of the primary amine and potentially the reactivity of the entire molecule.[3]
-
Temperature: Standard incubation at 37°C will accelerate chemical degradation compared to storage at 4°C or -20°C.[3][4]
-
Light Exposure: Acridine-containing compounds can be photosensitive. Prolonged exposure to light, especially UV, may lead to photodegradation.[2][4]
-
Oxidation: The thioether linkage in LDN-209929 is a potential site for oxidation, which could be influenced by dissolved oxygen and reactive oxygen species generated by cells.[2]
-
Enzymatic Degradation: If using serum-containing media, esterases and other enzymes present in the serum could potentially metabolize the compound.[1][2]
-
Adsorption: The compound may adsorb to the plastic of the cell culture plates or tubes, leading to a perceived loss of concentration.
Q3: How can I determine the stability of LDN-209929 in my specific cell culture medium?
A: The most reliable method is to conduct a simple incubation experiment. You will add LDN-209929 to your cell culture medium (both with and without cells) and measure its concentration at various time points over 24 hours using an appropriate analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A detailed protocol is provided in this guide.
Experimental Protocol: Determining the Stability of LDN-209929 in Cell Culture Media
This protocol provides a framework for assessing the stability of LDN-209929 over a 24-hour period.
Objective: To quantify the concentration of LDN-209929 remaining in cell culture medium after incubation at 37°C at specified time points.
Materials:
-
LDN-209929 powder
-
DMSO (for stock solution)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Cell-free control medium
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment (e.g., HPLC-MS)
Step-by-Step Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of LDN-209929 in DMSO (e.g., 10 mM). Store at -20°C, protected from light.
-
Prepare Working Solutions:
-
On the day of the experiment, thaw the stock solution.
-
Prepare a working solution of LDN-209929 in your complete cell culture medium at the final concentration you use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Prepare a sufficient volume for all your time points.
-
-
Incubation:
-
Aliquot the LDN-209929-containing medium into sterile microcentrifuge tubes or wells of a plate for each time point (e.g., 0, 2, 4, 8, and 24 hours).
-
Prepare a parallel set of samples with your cell line of interest plated at a relevant density.
-
Place the samples in a 37°C, 5% CO₂ incubator. Protect the samples from light.
-
-
Sample Collection:
-
At each time point, collect the aliquots.
-
For the "time 0" sample, collect it immediately after preparation.
-
For samples with cells, centrifuge to pellet the cells and collect the supernatant.
-
Immediately freeze the collected media samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Thaw the samples on ice.
-
Prepare the samples for analysis. This may involve a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile with an internal standard) to remove serum proteins that can interfere with HPLC-MS analysis.
-
Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant to HPLC vials.
-
Analyze the samples by a validated HPLC-MS method to quantify the concentration of LDN-209929.
-
-
Data Analysis:
-
Calculate the percentage of LDN-209929 remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining compound versus time.
-
Data Presentation
Table 1: Hypothetical Stability Data for LDN-209929 in DMEM + 10% FBS at 37°C
| Time Point (Hours) | % LDN-209929 Remaining (Cell-Free) | % LDN-209929 Remaining (With Cells) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 4 | 95% | 90% |
| 8 | 90% | 82% |
| 24 | 75% | 60% |
This is example data and should be determined experimentally.
Visualizing the Workflow and Influencing Factors
Caption: Workflow for assessing LDN-209929 stability.
Caption: Factors affecting LDN-209929 stability in media.
Troubleshooting Guide
Problem 1: High variability in LDN-209929 concentration between replicates.
-
Possible Cause: Inconsistent sample handling, precipitation, or extraction.
-
Troubleshooting Steps:
-
Ensure precise and consistent pipetting, especially when preparing the working solution and during the extraction process.
-
Vortex samples thoroughly after adding the precipitation solvent (e.g., acetonitrile) to ensure complete protein removal.
-
Use a reliable internal standard to account for variations in sample preparation and injection volume during HPLC-MS analysis.
-
Problem 2: Rapid loss of LDN-209929, even at early time points in cell-free media.
-
Possible Cause: The compound may be unstable in the media due to pH, light, or temperature, or it could be adsorbing to the plasticware.
-
Troubleshooting Steps:
-
Test for Adsorption: Compare the concentration in samples incubated in standard polystyrene plates versus low-adhesion plates or glass vials.
-
Assess Light Sensitivity: Repeat the experiment with one set of samples completely protected from light (e.g., wrapped in foil) and compare it to a set exposed to ambient light.
-
Evaluate pH Sensitivity: While less likely to be an issue in buffered media, you can test stability in media at slightly different pH values to see if it has a significant impact.
-
Problem 3: Greater loss of LDN-209929 in the presence of cells compared to cell-free media.
-
Possible Cause: The compound is likely being taken up by the cells or metabolized.
-
Troubleshooting Steps:
-
Confirm Cellular Uptake: Lyse the cell pellets from your experiment at each time point and analyze the lysate for the presence of LDN-209929. This will help distinguish between uptake and metabolism.
-
Investigate Metabolism: Analyzing the cell culture supernatant and cell lysates for potential metabolites of LDN-209929 using HPLC-MS can provide insights into its metabolic fate.
-
By following this guide, you will be well-equipped to determine the stability of LDN-209929 in your specific experimental system, leading to more accurate and reproducible results in your research.
References
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]
-
Factors affecting stability of drugs. Slideshare. Available at: [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]
Sources
Technical Support Center: Optimizing Washout Procedures for LDN-209929
Introduction: The Mechanics of Reversibility
LDN-209929 is a potent, ATP-competitive small molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase). It functions by blocking the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a critical event for recruiting the Chromosomal Passenger Complex (CPC) to centromeres during mitosis.[1][2][3][4]
Why optimize washout? Because LDN-209929 is a reversible inhibitor, it is frequently used to synchronize cells in mitosis or to dissect the temporal requirements of Haspin activity. However, its acridine-based chemical structure confers significant lipophilicity. Improper washout leads to "compound carryover," where residual inhibitor remains trapped in cellular membranes or bound to plasticware, causing experimental artifacts such as delayed mitotic exit or incomplete recovery of H3T3 phosphorylation.
This guide provides a validated, self-verifying protocol to ensure complete removal of LDN-209929.
Module 1: The Optimized Washout Protocol
The "Serum Sink" Principle
Do not wash with PBS alone. LDN-209929 is hydrophobic. Aqueous buffers (like PBS) are inefficient at extracting lipophilic drugs from cellular membranes. You must use media containing Fetal Bovine Serum (FBS) during the wash steps. Albumin in the serum acts as a "sink," binding the drug and pulling it out of the cell.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Aspirate | Remove drug-containing media completely. Tilt the plate to ensure minimal residual volume. |
| 2 | Wash 1 (Rapid) | Add warm ( |
| 3 | Wash 2 (Extraction) | Add warm complete media. Incubate for 5 minutes at |
| 4 | Wash 3 (Final) | Aspirate. Add fresh warm complete media. |
| 5 | Release | Proceed with experimental observation (e.g., time-lapse microscopy or lysate collection). |
Visualizing the Workflow
The following diagram illustrates the critical decision points in the washout process.
Figure 1: Optimized washout workflow emphasizing the use of serum-containing media to extract lipophilic inhibitors.
Module 2: Validation & Mechanism
How to Verify Washout Success
You cannot rely solely on phenotypic observation (e.g., "cells look like they are dividing"). You must use a molecular marker.
The Biomarker: H3T3ph (Histone H3 Threonine 3 Phosphorylation) .[1][2][4]
-
Inhibition: LDN-209929 abolishes H3T3ph.
-
Recovery: Upon successful washout, Haspin kinase activity resumes, and H3T3ph levels should restore within 15–30 minutes in mitotic cells.
Validation Experiment:
-
Control: DMSO treated cells (High H3T3ph).
-
Treated: LDN-209929 (2-10 µM) for 2 hours (No H3T3ph).
-
Washout: Perform protocol above. Lyse cells at 30 min post-wash.
-
Readout: Western Blot using anti-H3T3ph antibody. If the band is absent in the washout sample, your procedure failed.
The Signaling Pathway
Understanding where the inhibitor acts helps interpret the data.
Figure 2: Mechanism of Action. LDN-209929 blocks the phosphorylation of H3T3, preventing CPC recruitment.
Module 3: Troubleshooting & FAQs
Q1: I washed the cells 3 times, but they are still arrested in mitosis. Why?
Diagnosis: Plastic Binding or Insufficient Volume.
-
Cause: LDN-209929 is an acridine derivative.[5] These compounds can adsorb to polystyrene culture dishes. During the wash, the plastic slowly releases the drug back into the media, maintaining an inhibitory concentration (the "depot effect").
-
Solution:
-
Increase the volume of your wash steps (e.g., if culturing in 1 mL, wash with 2 mL).
-
If possible, transfer cells to a fresh tube/plate for the recovery phase (suspension cells only).
-
Ensure your wash media contains at least 10% FBS.
-
Q2: Can I use LDN-209929 to synchronize cells?
Answer: Yes, but with caution. LDN-209929 causes a "prometaphase-like" arrest due to alignment defects, but it does not inhibit the Spindle Assembly Checkpoint (SAC) directly. However, prolonged arrest (>12 hours) can lead to "mitotic slippage" (cells exiting mitosis without dividing) or apoptosis.
-
Recommendation: Limit treatment to <4 hours for synchronization experiments to ensure high viability upon washout.
Q3: What is the stability of LDN-209929 in solution?
Answer:
-
Stock: 10 mM in DMSO.[6][7] Stable at -80°C for 6 months.[7]
-
Working Solution: Prepare fresh. Do not store diluted drug in media.
-
Light Sensitivity: Acridines are often light-sensitive. While LDN-209929 is relatively robust, avoid prolonged exposure to direct light during incubation.
Q4: How does LDN-209929 compare to LDN-192960?
Answer: LDN-209929 is an optimized analog of LDN-192960.[7][8]
-
LDN-192960: Inhibits Haspin (IC50 = 10 nM) but also potently inhibits DYRK2 (IC50 = 48 nM).[8][9][10]
-
LDN-209929: Inhibits Haspin (IC50 = 55 nM) but has 180-fold selectivity over DYRK2 (IC50 = 9.9 µM).[7][8]
-
Impact: If you are studying Haspin specifically, LDN-209929 is the superior choice to rule out DYRK2-mediated off-target effects.
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[5][11]
-
Dai, J., et al. (2005). "The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment."[1] Genes & Development, 19(4), 472-488.
-
MedChemExpress. "LDN-209929 Product Datasheet & Biological Activity." MedChemExpress.
-
Wang, F., et al. (2010). "Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis." Science, 330(6001), 231-235.
Sources
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. Autoinhibition and Polo-dependent multisite phosphorylation restrict activity of the histone H3 kinase Haspin to mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. apexbt.com [apexbt.com]
Technical Support Center: Mitigating Off-Target Cytotoxicity of Novel Small Molecule Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: managing the cytotoxicity of novel small molecule inhibitors in non-tumorigenic cells. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve issues of off-target toxicity, using the hypothetical inhibitor LDN209929 as a representative case study.
Introduction: The Challenge of Off-Target Cytotoxicity
The development of targeted therapies often involves the design of small molecule inhibitors that selectively act on a specific protein or pathway implicated in disease. However, a common hurdle is the emergence of off-target effects, where the inhibitor interacts with unintended cellular components, leading to cytotoxicity in healthy, non-tumorigenic cells.[1][2][3] This can jeopardize the therapeutic potential of a promising compound. Understanding and mitigating these off-target effects are paramount for the successful translation of a drug candidate from the bench to the clinic.[3]
This guide is structured to provide a logical, step-by-step approach to troubleshooting and resolving cytotoxicity issues. We will begin with frequently asked questions to address common initial concerns, followed by detailed troubleshooting guides with experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My lead compound, LDN209929, is showing significant cytotoxicity in my non-tumorigenic control cell line. What are the first troubleshooting steps?
A1: Before delving into complex mechanistic studies, it's crucial to rule out experimental artifacts.[4] First, verify the concentration of your compound by double-checking all calculations for dilutions and stock solutions. Assess the stability of LDN209929 in your culture medium over the course of the experiment, as degradation products can sometimes be more toxic. It's also important to test for assay interference; some compounds can directly interact with the reagents used in cytotoxicity assays, leading to false-positive results.[4] Finally, confirm that the final concentration of your solvent (e.g., DMSO) is below the tolerance level of your cell line, which is typically less than 0.5%.[4]
Q2: How can I determine if LDN209929 is causing cell death (cytotoxicity) or just inhibiting cell growth (cytostatic effect)?
A2: Differentiating between a cytotoxic and a cytostatic effect is a critical step in characterizing your compound's activity.[4] A straightforward approach is to perform a time-course experiment where you measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number over several time points.
-
Cytotoxic effect: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.[4]
-
Cytostatic effect: The total cell number will plateau, indicating a halt in proliferation, while the percentage of viable cells remains high.[4]
Q3: The cytotoxicity of LDN209929 appears to be cell-line specific. What could be the underlying reasons?
A3: Cell line-specific sensitivity can provide valuable clues about the off-target mechanism.[4] Investigate the expression levels of the intended target of LDN209929 in your panel of cell lines. Discrepancies in target expression may not fully explain the differential cytotoxicity. Analyze the metabolic pathways of the different cell lines; some cells may metabolize LDN209929 into a more toxic byproduct.[4] Utilizing a panel of cell lines with diverse genetic backgrounds can help identify potential off-target dependencies.[4]
Q4: I suspect off-target effects are responsible for the cytotoxicity. What are some common strategies to minimize these effects?
A4: Minimizing off-target effects often begins with the drug design process itself.[5] Rational drug design, employing computational and structural biology tools, can help optimize molecules for higher target specificity.[5] High-throughput screening (HTS) of compound libraries against the intended target can identify molecules with the highest affinity and selectivity from the outset.[5] If you are already working with a lead compound, medicinal chemistry efforts can be directed towards synthesizing analogs with modifications that reduce off-target binding while retaining on-target activity.
Troubleshooting Guides & Experimental Protocols
This section provides a more in-depth, systematic approach to investigating and mitigating the cytotoxicity of your small molecule inhibitor.
Guide 1: Comprehensive Toxicity Profiling
The initial step is to thoroughly characterize the cytotoxic profile of LDN209929. This involves generating robust and reproducible data to inform subsequent experiments.
Objective: To determine the IC50 (half-maximal inhibitory concentration) and the kinetics of LDN209929-induced cytotoxicity.
Methodology:
-
Cell Plating: Seed your non-tumorigenic cell line in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of LDN209929 in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Treat the cells with the different concentrations of LDN209929 and the vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value at each time point.
Causality Explanation: This experiment establishes the potency and the temporal dynamics of the cytotoxic effect. A rapid decrease in viability suggests an acute toxic mechanism, while a slower decline might indicate interference with essential cellular processes over time.
Guide 2: Investigating the Mechanism of Cell Death
Understanding how LDN209929 is killing the cells can provide insights into the pathways involved and potential off-targets.
Objective: To determine if LDN209929 induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Methodology:
-
Treatment: Treat your non-tumorigenic cells with LDN209929 at its IC50 concentration for a predetermined time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Staining: Stain the cells with Annexin V (an early marker of apoptosis) and a viability dye like propidium iodide (PI) or 7-AAD (which stains necrotic and late apoptotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Causality Explanation: The mode of cell death can point towards specific signaling pathways. Apoptosis induction might suggest interference with pathways regulated by caspases or Bcl-2 family proteins, while necrosis could indicate severe cellular damage, such as membrane disruption or energy depletion.
Guide 3: Identifying Potential Off-Targets
This is a more advanced stage of troubleshooting that aims to pinpoint the unintended molecular targets of LDN209929.
Objective: If LDN209929 is a kinase inhibitor, to screen its activity against a broad panel of kinases.
Methodology:
-
Service Provider: Submit a sample of LDN209929 to a commercial service provider that offers kinase profiling services (e.g., Eurofins, Reaction Biology).
-
Assay Format: These services typically use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity of your compound against a large number of purified kinases.
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase at a given concentration of your compound.
Causality Explanation: Unintended inhibition of essential kinases can lead to cytotoxicity. Identifying these off-target kinases can explain the observed toxicity and guide the redesign of the inhibitor to improve its selectivity.
Objective: To genetically validate whether the cytotoxicity of LDN209929 is due to its intended target or an off-target.[3]
Methodology:
-
Generate Knockout Cells: Use CRISPR/Cas9 to knock out the gene encoding the intended target of LDN209929 in your non-tumorigenic cell line.
-
Validate Knockout: Confirm the successful knockout of the target protein by Western blot or other suitable methods.
-
Cytotoxicity Assay: Perform a dose-response cytotoxicity assay with LDN209929 on both the wild-type and the knockout cell lines.
-
Data Analysis:
-
On-target toxicity: If the knockout cells show increased resistance to LDN209929 compared to the wild-type cells, the cytotoxicity is at least partially mediated by the intended target.
-
Off-target toxicity: If the knockout cells and wild-type cells show similar sensitivity to LDN209929, the cytotoxicity is likely due to off-target effects.[3]
-
Causality Explanation: This powerful technique directly assesses the contribution of the intended target to the observed phenotype. If knocking out the target does not rescue the cells from the drug's cytotoxic effects, it provides strong evidence for off-target mechanisms of action.[3]
Data Presentation and Visualization
Table 1: Troubleshooting Summary for LDN209929 Cytotoxicity
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at low concentrations | Intrinsic toxicity of the compound | Perform a detailed dose-response curve to accurately determine the IC50. Consider reducing the incubation time. |
| Variable cytotoxicity between experiments | Experimental variability | Standardize cell seeding density and passage number. Ensure consistent incubation times and conditions. |
| Compound precipitation in culture medium | Poor solubility | Test the solubility of the compound in the culture medium. Consider using a different solvent or a formulation strategy. |
| Cell death only in specific cell lines | Cell line-specific sensitivity | Investigate the expression of the drug target and key metabolic enzymes in a panel of cell lines. |
Diagrams
Caption: A streamlined workflow for investigating the cytotoxicity of a novel small molecule inhibitor.
Caption: Logic diagram for using CRISPR-based target deconvolution to identify off-target toxicity.
Concluding Remarks
Addressing the off-target cytotoxicity of a novel small molecule inhibitor is a multifaceted but manageable challenge. By systematically ruling out experimental artifacts, thoroughly characterizing the toxic phenotype, and employing advanced techniques to identify unintended targets, researchers can gain valuable insights to guide the optimization of their lead compounds. This structured approach not only helps in salvaging promising drug candidates but also contributes to the development of safer and more effective targeted therapies.
References
-
Lin, A., & Giuliano, C. J., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 8, 498. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
Sources
- 1. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Validation & Comparative
Precision Over Potency: Technical Comparison of LDN-209929 vs. 5-iodotubercidin
Content Type: Publish Comparison Guide
Subject: Small Molecule Inhibitors for Haspin Kinase (GSG2)
Executive Summary: The "False Friend" in Mitotic Research
In the study of mitosis and chromosomal segregation, Haspin kinase (GSG2) is a critical target. It phosphorylates Histone H3 at Threonine 3 (H3T3ph), a mark essential for recruiting the Chromosomal Passenger Complex (CPC) to centromeres.[1][2]
For years, 5-iodotubercidin (5-ITu) was the standard tool for inhibiting Haspin. However, recent characterization reveals it is a "false friend": while it inhibits Haspin with high potency (IC₅₀ ~9 nM), it is a promiscuous purine analog that incorporates into DNA, inhibits Adenosine Kinase (IC₅₀ ~26 nM), and triggers massive p53-dependent genotoxicity.
LDN-209929 represents the modern standard. While its biochemical potency against Haspin (IC₅₀ 55 nM) is slightly lower than 5-ITu, its selectivity profile is superior . It avoids the metabolic and genotoxic off-target effects that confound phenotypic data, making it the only valid choice for dissecting Haspin's specific role in cell division without the "fog" of DNA damage responses.
Mechanistic Profile & Target Specificity
The Haspin Pathway
To understand the divergence in tool quality, we must visualize the intended target pathway versus the off-target interference.
Figure 1: Mechanistic divergence.[1][3][4] LDN-209929 selectively targets Haspin, whereas 5-iodotubercidin acts as a "dirty" inhibitor affecting Adenosine Kinase and causing direct DNA damage.
Why Specificity Matters
5-iodotubercidin is a purine nucleoside analog. This structure allows it to:
-
Inhibit Adenosine Kinase (AdK): It is actually more potent against AdK (26 nM) than many kinases. This disrupts cellular metabolism and adenosine signaling.
-
Incorporate into DNA: Once phosphorylated, 5-ITu metabolites are incorporated into DNA chains, causing strand breaks. This triggers a DNA Damage Response (DDR) characterized by
-H2AX foci and p53 stabilization. -
Confound Phenotypes: The G2 cell cycle arrest observed with 5-ITu is often due to p53 activation, not Haspin inhibition. Researchers using 5-ITu may falsely attribute these defects to Haspin loss.
LDN-209929, an acridine derivative, was structurally optimized from LDN-192960 to remove DYRK2 activity and avoid nucleoside mimicry, resulting in a clean chemical probe.
Quantitative Performance Analysis
The following data consolidates biochemical assays and cellular profiling. Note that while 5-ITu appears "more potent" biochemically, its lack of selectivity renders that potency biologically toxic.
| Feature | LDN-209929 | 5-iodotubercidin (5-ITu) | Verdict |
| Primary Target (Haspin) IC₅₀ | 55 nM | ~9 nM | 5-ITu is more potent but non-selective. |
| Adenosine Kinase IC₅₀ | > 10 µM (Inactive) | 26 nM | LDN Superior (Avoids metabolic disruption). |
| DYRK2 Selectivity | > 180-fold selective | Poor (Inhibits DYRKs, CK1, CLK1) | LDN Superior . |
| Genotoxicity | Negligible | High (Induces DNA breaks) | LDN Superior . |
| p53 Activation | None | Strong (Independent of Haspin) | LDN Superior . |
| Chemical Class | Acridine Derivative | Purine Nucleoside Analog | LDN is not a DNA substrate. |
| Cellular Phenotype | Mitotic alignment defects | G2 Arrest + Apoptosis | LDN mimics Haspin KO; 5-ITu does not. |
Experimental Validation Protocols
To validate LDN-209929 in your own system, you must demonstrate two things: Efficacy (it hits Haspin) and Selectivity (it does not trigger DNA damage).
Protocol A: Efficacy Validation (H3T3ph Immunofluorescence)
Objective: Confirm inhibition of Haspin kinase activity in mitotic cells.
-
Cell Culture: Seed HeLa or U2OS cells on coverslips.
-
Synchronization: Treat with Nocodazole (330 nM) for 16 hours to arrest cells in mitosis (prometaphase), where H3T3ph is maximal.
-
Treatment: Add LDN-209929 (1-10 µM) or 5-ITu (1 µM) for 1 hour prior to harvest.
-
Note: 10 µM LDN is standard for complete cellular inhibition due to permeability.
-
-
Fixation: Fix with 4% Paraformaldehyde (15 min) or cold Methanol (10 min).
-
Staining:
-
Primary Ab: Anti-Histone H3 (phospho T3) [Rabbit, 1:1000].
-
Co-stain: Anti-Tubulin (to visualize spindles) and DAPI (DNA).
-
-
Readout:
-
Control: Strong H3T3ph signal at centromeres (between chromosome arms).
-
LDN-209929: >90% loss of H3T3ph signal.
-
5-ITu: >90% loss of H3T3ph signal (Positive Control for potency, but not specificity).
-
Protocol B: Selectivity/Toxicity Check (The "Clean" Test)
Objective: Prove LDN-209929 avoids the off-target DNA damage caused by 5-ITu.
-
Treatment: Treat asynchronous cells with:
-
Vehicle (DMSO)
-
LDN-209929 (10 µM)
-
5-ITu (1 µM)
-
Duration: 24 hours.[3]
-
-
Lysis: Harvest cells in RIPA buffer with phosphatase/protease inhibitors.
-
Western Blot Targets:
-
p53: Marker of cellular stress/DNA damage.
- -H2AX (Ser139): Marker of DNA double-strand breaks.
-
GAPDH: Loading control.
-
-
Expected Outcome:
Validation Workflow Diagram
Figure 2: Validation Workflow. Parallel assays are required to distinguish specific Haspin inhibition (Efficacy) from off-target genotoxicity (Selectivity).
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494. Link
-
Huertas, D., et al. (2012). "Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin." Oncogene, 31, 1408–1418. Link
-
Zhang, X., et al. (2013).[9] "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential." PLOS ONE, 8(5), e62527.[9] Link
-
Higgins, J. M. G. (2010). "Haspin-like kinases: a novel family of protein kinases regulating cell division." Cell Cycle, 9(12), 2273-2274. Link
-
Ugarkar, B. G., et al. (2000).[10] "Adenosine Kinase Inhibitors. 1. Synthesis, Enzyme Inhibition, and Antiseizure Activity of 5-Iodotubercidin Analogues."[10] Journal of Medicinal Chemistry, 43(15), 2883–2893. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential | PLOS One [journals.plos.org]
- 9. apexbt.com [apexbt.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: Validating Haspin Inhibition via H3T3ph Western Blot Analysis
[1]
Executive Summary
Haspin (Germ Cell-Specific Gene 2, GSG2) is an atypical serine/threonine kinase that functions as a critical regulator of mitosis.[1][2] Its primary substrate is Histone H3 at Threonine 3 (H3T3ph).[2][3][4][5] Unlike widespread histone markers (e.g., H3S10ph), H3T3ph is a spatially restricted "readout" that recruits the Chromosomal Passenger Complex (CPC) to centromeres.
Validating Haspin inhibitors (Haspin-i) requires more than a standard Western blot. Because H3T3ph is exclusively mitotic, asynchronous cell lysates often yield false negatives or weak signals. This guide outlines a self-validating experimental system to quantify Haspin inhibition, distinguishing true kinase inhibition from non-specific cell cycle arrest.
The Mechanism: Why H3T3ph Matters
To validate an inhibitor, one must understand the downstream consequence of the target. Haspin phosphorylates H3T3 during prophase and metaphase.[3][5] This phosphorylation serves as a docking site for the Survivin subunit of the CPC.
The Causality Chain:
-
Haspin Activation: Occurs in Prophase/Prometaphase.
-
H3T3 Phosphorylation: Marks the inner centromere.[1]
-
CPC Recruitment: Survivin binds H3T3ph; Aurora B kinase is recruited/activated.
-
Outcome: Correct chromosome alignment and segregation.
Signaling Pathway Diagram
The following diagram illustrates the Haspin signaling axis and the point of inhibitor intervention.
Caption: Haspin phosphorylates H3T3, recruiting the CPC (Survivin/Aurora B) to ensure alignment.
Inhibitor Selection Guide
Not all Haspin inhibitors are created equal. For specific validation, CHR-6494 is the current gold standard due to its selectivity profile compared to older compounds like 5-Iodotubercidin.
| Inhibitor | IC50 (Haspin) | Selectivity Profile | Application Notes |
| CHR-6494 | ~2 nM | High. >50-fold selectivity over Aurora B, CDK1, PLK1. | Recommended. The benchmark for specific H3T3ph reduction without immediate off-target cell cycle arrest [1]. |
| 5-Iodotubercidin (5-ITu) | ~10-30 nM | Low. Potent Adenosine Kinase and CK1 inhibitor. | Use with caution. Metabolic off-targets can confound toxicity data [2]. |
| LDN-192960 | ~10 nM | Moderate. Dual inhibitor of Haspin and DYRK2.[6] | Useful if exploring the Haspin/DYRK2 axis, but less specific for pure Haspin validation [3]. |
Strategic Validation Protocol
Core Principle: H3T3ph is a mitotic marker.[1][2][7][8][9] In an asynchronous population, only ~5% of cells are in mitosis. A standard lysate will dilute the H3T3ph signal by 95%, making inhibition indistinguishable from background noise.
The Solution: You must enrich for mitosis using a spindle poison (Nocodazole or Paclitaxel) to create a high-signal baseline.
Experimental Workflow Diagram
Caption: Protocol requires mitotic arrest (Nocodazole) and Acid Extraction to maximize signal-to-noise.
Step-by-Step Methodology
Step 1: Mitotic Synchronization & Treatment
-
Control Group: DMSO + Nocodazole (200 ng/mL). This forces high H3T3ph levels.
-
Experimental Group: Haspin Inhibitor (e.g., CHR-6494) + Nocodazole (200 ng/mL).
-
Duration: 14–18 hours.
-
Why: Nocodazole arrests cells in prometaphase where Haspin is most active. If the inhibitor works, H3T3ph will be low despite the cells being stuck in mitosis.
Step 2: Histone Extraction (Crucial)
Standard RIPA lysis is often insufficient for chromatin-bound histones. Acid extraction is the superior method to ensure quantitative recovery.
-
Harvest cells and wash with PBS.[10]
-
Resuspend pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2mM PMSF) to lyse plasma membranes.
-
Centrifuge (6,500 x g, 10 min, 4°C). Discard supernatant (cytosol).
-
Resuspend the nuclear pellet in 0.2N HCl (Acid extraction) at a density of 4x10^7 cells/mL.
-
Incubate overnight at 4°C with rotation.
-
Centrifuge (6,500 x g, 10 min). Save supernatant (Histones).
-
Neutralize with 1/10th volume of 2M NaOH or directly add SDS loading buffer (the buffer will turn yellow; add Tris base until it returns to blue).
Step 3: Western Blotting
Run a 15% SDS-PAGE gel (Histones are small, ~15kDa).
Antibody Panel:
-
Anti-H3T3ph: (Target). Expect a strong band in Nocodazole-only, absent in Inhibitor-treated.
-
Anti-H3S10ph: (Mitosis Control). Critical. This marker is generated by Aurora B, not Haspin. It confirms cells are still in mitosis.
-
Anti-Total H3: (Loading Control).
Data Interpretation: The Self-Validating Logic
The power of this protocol lies in the differential response of H3T3ph and H3S10ph.
| Marker | Nocodazole Only (Control) | Nocodazole + CHR-6494 (Inhibitor) | Interpretation |
| H3T3ph | High | Low / Absent | Haspin is effectively inhibited.[6] |
| H3S10ph | High | High | Cells are still in mitosis; reduction in T3ph is specific to Haspin, not cell cycle exit. |
| Total H3 | Equal | Equal | Loading is consistent. |
Failure Mode: If both H3T3ph and H3S10ph are low in the treated sample, the inhibitor likely caused G1/S arrest or toxicity, preventing cells from ever entering mitosis. This is a "false positive" for Haspin inhibition.
References
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin.[2][6] Oncogene, 31(11), 1408–1418.
-
De Clercq, E., et al. (1986). AdoHcy hydrolase inhibitors: 5-Iodotubercidin.[2] Clinical Microbiology Reviews. (Contextualizing specificity issues).
-
Amjad, A. I., et al. (2010). Discovery of small molecule inhibitors of the mitotic kinase Haspin.[4] Probe Reports from the NIH Molecular Libraries Program.
-
Dai, J., et al. (2005).[4] Phosphorylation of histone H3 at threonine 3 by Haspin is required for metaphase chromosome alignment.[7] Genes & Development, 19(4), 472-488.
-
Wang, F., et al. (2010).[4] Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis.[2][7] Science, 330(6001), 231-235.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 6. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.org [mdanderson.org]
Technical Comparison: LDN-209929 vs. LDN-211848 in Kinase Modulation
Executive Summary: The Divergence of Acridine Probes
LDN-209929 and LDN-211848 represent a classic case study in medicinal chemistry where subtle structural modifications to a shared scaffold (acridine) result in divergent kinase selectivity profiles.
-
LDN-209929 is a highly potent and selective chemical probe for Haspin (Gsg2) kinase, a critical regulator of mitosis and histone phosphorylation.[1] It is the preferred tool for studying the Chromosomal Passenger Complex (CPC) recruitment.
-
LDN-211848 is a moderate inhibitor of DYRK2 , a kinase involved in proteostasis, apoptosis, and cell cycle control. While useful for comparative studies, it exhibits lower selectivity and potency compared to its Haspin-targeting counterpart.
Verdict for Researchers: Use LDN-209929 as the gold-standard probe for Haspin inhibition in mitotic studies. Use LDN-211848 with caution as a DYRK2 modulator, preferably alongside more selective later-generation inhibitors (e.g., LDN-192960 or C17) to control for off-target effects.
Mechanistic Profile & Signaling Pathways[2][3][4]
The Acridine Scaffold Switch
Both compounds originate from a Structure-Activity Relationship (SAR) study of acridine analogs. The core acridine ring provides ATP-competitive binding, but the side chains dictate the "selectivity switch" between Haspin and DYRK2.
-
LDN-209929 (Haspin Selective): Optimized to fit the Haspin ATP pocket, which accommodates specific modifications that sterically hinder DYRK2 binding.
-
LDN-211848 (DYRK2 Preferential): Retains DYRK2 inhibitory activity but lacks the stringent features required for high Haspin potency, resulting in a "leakier" profile.
Pathway Visualization
The following diagram illustrates the distinct downstream effects of these two probes.
Figure 1: Divergent signaling cascades inhibited by LDN-209929 (Mitotic pathway) and LDN-211848 (Proteostatic pathway).
Quantitative Performance Analysis
The following data highlights the superior selectivity profile of LDN-209929 compared to LDN-211848.
Table 1: Potency and Selectivity Profile[6]
| Feature | LDN-209929 (Haspin Probe) | LDN-211848 (DYRK2 Probe) |
| Primary Target IC50 | 55 nM (Haspin) | < 400 nM (DYRK2) |
| Secondary Target IC50 | 9.9 µM (DYRK2) | ~2.0 µM (Haspin) |
| Selectivity Ratio | 180-fold (Haspin vs. DYRK2) | 5.4-fold (DYRK2 vs. Haspin) |
| Chemical Class | Acridine Derivative | Acridine Derivative |
| Solubility (DMSO) | ~30 mg/mL | ~30 mg/mL |
| Primary Application | Mitotic Index, H3T3ph quantification | Proteasome regulation, Apoptosis |
Expert Insight: The 180-fold selectivity of LDN-209929 makes it a robust tool for attributing phenotypic effects specifically to Haspin inhibition. In contrast, the 5.4-fold selectivity of LDN-211848 necessitates the use of controls (e.g., knockdown experiments) to confirm that observed effects are truly DYRK2-mediated.
Experimental Workflows
Protocol A: Monitoring Haspin Inhibition (H3T3ph Assay)
Objective: Validate LDN-209929 activity by quantifying Histone H3 Threonine 3 phosphorylation (H3T3ph) during mitosis.
Reagents:
-
LDN-209929 (Stock: 10 mM in DMSO).[1]
-
Nocodazole (to arrest cells in mitosis).
-
Primary Antibody: Anti-H3T3ph (Rabbit monoclonal).
-
Secondary Antibody: Anti-Rabbit Alexa Fluor 488.
-
DNA Counterstain: DAPI or Hoechst 33342.
Step-by-Step Workflow:
-
Cell Synchronization:
-
Seed HeLa or U2OS cells on glass coverslips.
-
Treat with Nocodazole (100 ng/mL) for 16 hours to arrest cells in prometaphase (where H3T3ph is maximal).
-
-
Inhibitor Treatment:
-
Add LDN-209929 at graded concentrations (e.g., 10 nM, 100 nM, 1 µM) directly to the media containing Nocodazole.
-
Incubate for 1 hour . (Haspin phosphorylation is dynamic; short treatment prevents cell cycle exit artifacts).
-
-
Fixation & Permeabilization:
-
Wash 1x with PBS.
-
Fix with 4% Paraformaldehyde (PFA) for 15 mins at Room Temperature (RT).
-
Permeabilize with 0.5% Triton X-100/PBS for 10 mins.
-
-
Immunostaining:
-
Block with 3% BSA/PBS for 30 mins.
-
Incubate with Anti-H3T3ph (1:1000) for 1 hour at RT.
-
Wash 3x with PBS.
-
Incubate with Secondary Antibody + DAPI for 45 mins in dark.
-
-
Quantification:
-
Image using fluorescence microscopy.
-
Data Analysis: Measure mean nuclear intensity of H3T3ph in mitotic cells only (identified by condensed chromatin).
-
Expected Result: Dose-dependent loss of H3T3ph signal with an IC50 ~50-100 nM.
-
Protocol B: DYRK2 Activity Assessment (Proteasome/p53)
Objective: Assess LDN-211848 activity. Since DYRK2 regulates proteasome subunits (Rpt3) and p53, a functional readout is preferred.
Step-by-Step Workflow:
-
Cell Culture:
-
Use Triple-Negative Breast Cancer (TNBC) lines (e.g., MDA-MB-468) which are sensitive to DYRK2 modulation.
-
-
Treatment:
-
Treat cells with LDN-211848 (1 - 5 µM) for 24 hours.
-
Control: Include a Haspin-selective dose of LDN-209929 (100 nM) to rule out Haspin-mediated toxicity.
-
-
Western Blot Readout:
-
Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Target 1 (p53): Look for upregulation of p53 or p53-Ser46 phosphorylation (apoptosis marker).
-
Target 2 (Proteasome): If specific antibodies are available, check for loss of p-Rpt3 (Thr25).
-
-
Viability Assay (MTT/CellTiter-Glo):
-
LDN-211848 should induce cytotoxicity in proteasome-dependent cancer cells.
-
Note: Compare IC50 viability against normal fibroblasts to assess therapeutic window.
-
Decision Guide for Researchers
Use the following logic flow to select the appropriate inhibitor for your study.
Figure 2: Selection logic for LDN kinase probes.
References
-
Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3491–3494.[2]
-
Huertas, D., et al. (2012). "Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin." Oncogene, 31(11), 1408–1418.
-
Banerjee, S., et al. (2019). "DYRK2 priming phosphorylation of c-Jun and c-Myc modulates cell cycle progression." Cancer Research, 79(22). (Contextual reference for DYRK2 signaling).
-
Maiato, H., et al. (2015). "The dynamic kinetochore-microtubule interface." Journal of Cell Science, 117, 5461–5477. (Contextual reference for H3T3ph function).
Sources
Benchmarking Guide: LDN-209929 vs. Pan-Kinase Inhibitors
Executive Summary
LDN-209929 is a highly selective chemical probe targeting Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) , a serine/threonine kinase critical for histone H3 threonine-3 (H3T3) phosphorylation during mitosis.[1][2]
Unlike pan-kinase inhibitors (e.g., Staurosporine) which indiscriminately suppress the kinome to induce broad cytotoxicity, LDN-209929 offers a precision mechanism. It arrests cells specifically in mitosis by disrupting the Chromosomal Passenger Complex (CPC) localization, without the widespread off-target toxicity associated with multi-kinase inhibition.
Comparison Matrix: LDN-209929 vs. Pan-Kinase Standards
| Feature | LDN-209929 | Pan-Kinase Inhibitors (e.g., Staurosporine) |
| Primary Target | Haspin (IC₅₀ = 55 nM) | Broad Kinome (PKC, CDK, PKA, etc.) |
| Selectivity | High (>180-fold vs. DYRK2) | Low (Promiscuous) |
| Mechanism | Mitotic Arrest (H3T3ph inhibition) | General Apoptosis / Multi-stage Arrest |
| Biomarker | Loss of H3T3ph signal | Global dephosphorylation (e.g., p-Rb, p-H3S10) |
| Primary Use | Mitotic research, Antimitotic therapy dev. | Positive control for inhibition; cytotoxicity |
Technical Profile & Mechanism of Action
To benchmark LDN-209929 effectively, one must understand its unique interference with the mitotic machinery.
The Haspin Signaling Axis
Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph).[1] This phosphorylation event recruits the Chromosomal Passenger Complex (CPC) —containing Aurora B kinase—to the centromeres. This localization is essential for proper chromosome alignment and segregation.
Inhibition Consequence: Treatment with LDN-209929 delocalizes the CPC, preventing proper kinetochore-microtubule attachment, leading to a prolonged mitotic arrest (prometaphase) and eventual mitotic catastrophe.
Figure 1: Mechanism of Action. LDN-209929 blocks Haspin, preventing H3T3 phosphorylation and CPC recruitment, causing mitotic failure.
Comparative Benchmarking Data
When validating LDN-209929, researchers should run parallel controls using a pan-kinase inhibitor to distinguish specific mitotic defects from general toxicity.
A. Biochemical Potency (Cell-Free Assays)
While Staurosporine is more potent (often single-digit nM), it lacks utility as a probe due to "kinome blinding." LDN-209929 maintains nanomolar potency specifically against Haspin.[1][2][3]
-
Nearest Off-Target: DYRK2 (IC₅₀ = 9.9 µM).[1][3] Note the 180-fold window.
-
Staurosporine: IC₅₀ < 10 nM (Haspin), but also < 10 nM for PKC, PKA, CDK1, CDK2.
B. Cellular Selectivity (Western Blotting)
This is the gold-standard validation experiment.
-
Observation: LDN-209929 specifically ablates the H3T3ph band while leaving other mitotic markers (like H3S10ph, phosphorylated by Aurora B) largely intact in early phases.
-
Contrast: Pan-kinase inhibitors will wipe out H3T3ph, H3S10ph, and upstream survival signals (e.g., p-Akt, p-ERK) simultaneously.
Experimental Protocols
These protocols are designed to self-validate the selectivity of LDN-209929 against a pan-kinase control.
Protocol 1: The "Mitotic Window" Immunoblot
Objective: Prove selective inhibition of Haspin (H3T3ph) without inhibiting Aurora B (H3S10ph) directly.
Reagents:
-
LDN-209929 (10 mM stock in DMSO).
-
Staurosporine (1 mM stock).[1]
-
Nocodazole (to synchronize cells in mitosis).
-
Antibodies: Anti-H3T3ph (Haspin readout), Anti-H3S10ph (Mitotic index control).
Workflow:
-
Synchronization: Treat HeLa or U2OS cells with Nocodazole (100 ng/mL) for 16 hours to arrest them in mitosis (high Haspin activity baseline).
-
Inhibitor Pulse: Keep Nocodazole present. Add:
-
Condition A: DMSO (Vehicle).
-
Condition B: LDN-209929 (1 µM and 10 µM).
-
Condition C: Staurosporine (100 nM).
-
-
Incubation: Incubate for 1 hour . (Short duration prevents cell death from confounding the biochemical signal).
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors.
-
Readout: Western Blot.
Expected Results:
-
DMSO: High H3T3ph, High H3S10ph.
-
LDN-209929: Loss of H3T3ph , Retention of H3S10ph.
-
Staurosporine: Loss of H3T3ph AND Loss of H3S10ph (due to broad Aurora/CDK inhibition).
Protocol 2: Phenotypic Screening (Cell Cycle Analysis)
Objective: Distinguish specific G2/M arrest from general cytotoxicity.
-
Seeding: Seed cells at 50% confluence.
-
Treatment: Treat for 24 hours.
-
LDN-209929 (1-5 µM).
-
Staurosporine (20 nM).
-
-
Fixation: Fix in 70% Ethanol (-20°C).
-
Staining: Stain with Propidium Iodide (PI) + RNase A.
-
Flow Cytometry: Analyze DNA content.
Interpretation:
-
LDN-209929: Distinct 4N peak accumulation (G2/M arrest). Cells are stuck trying to align chromosomes.
-
Staurosporine: Increase in Sub-G1 population (Apoptosis/Debris) or arrest in G1/S depending on concentration.
Figure 2: Experimental Workflow for Benchmarking. Parallel processing for biochemical (WB) and phenotypic (FACS) validation.
Critical Handling & Solubility
-
Formulation: LDN-209929 is often supplied as a dihydrochloride salt.[1]
-
Solubility: Soluble in DMSO (up to ~30 mg/mL).[1]
-
Storage: Hygroscopic. Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles which can degrade potency, leading to false-negative selectivity data.
References
-
Discovery of LDN-209929: Cuny, G. D., et al. (2010).[3] "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Haspin Mechanism: Wang, F., et al. (2010). "Haspin inhibitors reveal centromeric functions of Aurora B kinase." Current Biology.
-
Kinase Profiling Standards: Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.
-
H3T3 Phosphorylation: Dai, J., et al. (2005). "Phosphorylation of histone H3 at threonine 3 by Haspin is required for mitotic chromosome cohesion." Genes & Development.
Sources
A Researcher's Guide to Confirming Mitotic Defects Induced by LDN209929
For researchers in oncology and cell biology, the precise validation of a compound's mechanism of action is paramount. This guide provides an in-depth, experimentally-driven framework for confirming and characterizing mitotic defects induced by LDN209929, a putative inhibitor of Aurora Kinase A. Our approach is built on a foundation of self-validating protocols and objective comparison with established alternatives, ensuring the data you generate is both robust and publishable.
The Rationale: Why a Multi-Faceted Approach is Essential
Mitosis is a tightly orchestrated process, and its disruption can manifest in a variety of phenotypes.[1] Relying on a single experimental endpoint can be misleading. For instance, an increase in the mitotic cell population could indicate either a block in mitosis or a defect in cytokinesis. Therefore, to rigorously confirm that LDN209929 induces mitotic defects, we must employ a tripartite strategy that combines quantitative cell population analysis, high-resolution visualization of cellular morphology, and biochemical validation of target engagement. This integrated approach ensures that we not only observe the "what"—the mitotic arrest—but also understand the "how" and "why."
Targeting mitosis is a cornerstone of cancer therapy.[2][3] Many conventional chemotherapeutics, such as taxanes, disrupt microtubule dynamics, a critical component of the mitotic spindle.[4] However, these agents can also affect microtubules in non-dividing cells, leading to side effects like neuropathy.[2] More recent drug discovery efforts have focused on proteins that are specifically active during mitosis, such as the Aurora kinases.[5] Aurora Kinase A is a key regulator of centrosome maturation and spindle assembly.[5] Its inhibition is expected to cause defects in these processes, leading to mitotic arrest and, ultimately, cell death.[6]
This guide will walk you through the essential experiments to validate this proposed mechanism for LDN209929.
Experimental Workflow for Validating Mitotic Defects
Our investigation will proceed through three core experimental modules:
-
Flow Cytometry: To quantify the impact of LDN209929 on cell cycle progression.
-
Immunofluorescence Microscopy: To visualize the specific morphological defects in the mitotic apparatus.
-
Western Blotting: To confirm the inhibition of the Aurora Kinase A pathway and assess downstream markers of mitotic arrest.
Caption: Overall experimental workflow.
Module 1: Quantifying Mitotic Arrest with Flow Cytometry
Expertise & Experience: The first and most straightforward question to ask is whether LDN209929 affects the cell cycle distribution of a treated cell population. Flow cytometry provides a high-throughput method to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7] An inhibitor that causes mitotic arrest will lead to an accumulation of cells in the G2/M phase, as they are unable to complete cell division. We use propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, allowing us to distinguish cell cycle phases based on DNA content.[8]
Detailed Protocol: Cell Cycle Analysis via Propidium Iodide Staining
-
Cell Preparation: Seed your chosen cancer cell line (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-range of LDN209929 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a positive control, such as paclitaxel, which is known to induce mitotic arrest.[9]
-
Harvesting: Harvest both adherent and floating cells to ensure you capture the entire population. Centrifuge at 1200 rpm for 5 minutes.[10]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing. This step fixes the cells and permeabilizes the membrane for dye entry.[10] Incubate at 4°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the pellet twice with 1 ml of PBS.[10]
-
Staining: Resuspend the cell pellet in 500 µl of staining buffer containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8] RNase A is crucial to degrade RNA, ensuring that PI staining is specific to DNA.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes.[11]
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, which will show distinct peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content) populations.[7]
Module 2: Visualizing Mitotic Defects with Immunofluorescence Microscopy
Expertise & Experience: While flow cytometry tells us that cells are arresting in G2/M, immunofluorescence (IF) microscopy shows us why. By staining key components of the mitotic machinery, we can directly visualize the structural defects caused by LDN209929. As an Aurora Kinase A inhibitor, we hypothesize that LDN209929 will primarily cause defects in centrosome separation and spindle formation, leading to phenotypes like monopolar or multipolar spindles.[5] We will stain for α-tubulin to visualize the mitotic spindle, γ-tubulin to mark the centrosomes, and use DAPI to counterstain the DNA (chromosomes).[12]
Caption: Simplified Aurora Kinase A signaling pathway.
Detailed Protocol: Immunofluorescence Staining for Mitotic Spindles
-
Cell Preparation: Seed cells on glass coverslips in a 24-well plate and treat with LDN209929 and controls as described in Module 1.[13]
-
Fixation: After treatment, gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[14]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular targets.[15]
-
Blocking: Wash again with PBS and then block non-specific antibody binding by incubating in a blocking buffer (e.g., 2% fish gelatin in PBS) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-γ-tubulin) in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C.[13]
-
Washing: Wash the coverslips three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.[13]
-
Counterstaining and Mounting: Wash three times with PBS. During the second wash, add DAPI (1 µg/mL) to stain the DNA. Perform a final wash and then mount the coverslips onto microscope slides using an antifade mounting medium.[14]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of mitotic cells exhibiting specific defects (e.g., normal bipolar spindles, monopolar spindles, multipolar spindles, misaligned chromosomes).[1][16]
Module 3: Confirming Target Engagement with Western Blotting
Expertise & Experience: The final piece of our validation puzzle is to biochemically confirm that LDN209929 is acting on its intended target. Western blotting allows us to measure the levels of specific proteins. For an Aurora Kinase A inhibitor, we expect to see a decrease in the autophosphorylation of Aurora Kinase A at Threonine 288 (p-AURKA), which is a direct marker of its activity.[5] We can also probe for downstream markers of mitotic arrest, such as the phosphorylation of Histone H3 at Serine 10 (p-H3), a hallmark of condensed chromatin in mitotic cells.[17]
Detailed Protocol: Western Blot Analysis of Mitotic Markers
-
Lysate Preparation: Treat and harvest cells as in the previous modules. Wash the cell pellet with ice-cold PBS.
-
Lysis: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18] The inhibitors are critical to preserve the phosphorylation status of the target proteins.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[18]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AURKA (Thr288), total AURKA, p-H3 (Ser10), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities relative to the loading control.
Data Summary and Comparison with Alternatives
| Compound | Primary Mechanism | Expected Cell Cycle Profile (Flow Cytometry) | Expected Mitotic Phenotype (IF Microscopy) | Key Biomarker Changes (Western Blot) |
| Vehicle (DMSO) | Control | Normal Distribution | Normal bipolar spindles in mitotic cells | Basal protein levels |
| LDN209929 | Aurora Kinase A Inhibitor | Increase in G2/M population | Monopolar or multipolar spindles | ↓ p-AURKA (Thr288), ↑ p-H3 (Ser10) |
| Alisertib (MLN8237) | Aurora Kinase A Inhibitor | Increase in G2/M population | Monopolar or multipolar spindles[20][21] | ↓ p-AURKA (Thr288), ↑ p-H3 (Ser10) |
| Paclitaxel | Microtubule Stabilizer | Increase in G2/M population | Bipolar spindles with misaligned chromosomes, mitotic arrest[9] | ↑ p-H3 (Ser10) |
| ZM447439 | Aurora Kinase B Inhibitor | Increase in polyploid (>4N) cells | Defects in chromosome segregation, cytokinesis failure[22] | ↑ p-H3 (Ser10) |
This comparative analysis provides a robust framework for interpreting your data. A result where LDN209929 shows a similar profile to Alisertib but a distinct profile from Paclitaxel or ZM447439 would provide strong, self-validating evidence for its mechanism as an Aurora Kinase A inhibitor that induces mitotic defects through spindle abnormalities.
References
-
Hatch, E. M., et al. (2013). Nuclear envelope assembly defects link mitotic errors to chromothripsis. Nature, 495(7442), 526–530. [Link]
-
Kollmann, K., et al. (2011). Mitosis as an anti-cancer drug target. Molecular Cancer Therapeutics, 10(10), 1947-1955. [Link]
-
Agudo-Ibáñez, L., et al. (2022). Profilin 1 deficiency drives mitotic defects and impairs genome stability. bioRxiv. [Link]
-
E-Li, F., et al. (2023). Aurora kinase A inhibition as a synthetic lethality strategy in ARID1A-mutated gastroenteropancreatic neuroendocrine carcinoma. Journal of Clinical Investigation, 133(15), e166904. [Link]
-
Moutinho-Santos, T., et al. (2021). Matrin3 regulates mitotic spindle dynamics by controlling alternative splicing of CDC14B. Cell Reports, 37(1), 109783. [Link]
-
ResearchGate. (n.d.). Indirect immunofluorescence staining of mitotic spindle abnormalities. [Link]
-
Cimini, D. (2018). A guide to classifying mitotic stages and mitotic defects in fixed cells. Cell and Molecular Life Sciences, 75(11), 1937-1946. [Link]
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ResearchGate. (n.d.). Western blot analysis of protein markers of mitotic arrest. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
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Riffell, J. L., et al. (2012). Mitosis as an anti-cancer target. FEBS Journal, 279(16), 2779-2789. [Link]
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ResearchGate. (n.d.). A guide to classifying mitotic stages and mitotic defects in fixed cells. [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
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Falchook, G. S., et al. (2017). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 7, 278. [Link]
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Pathology Student. (n.d.). How do you identify mitoses?. [Link]
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Terasawa, M., et al. (2014). Canonical Non-Homologous End Joining in Mitosis Induces Genome Instability and Is Suppressed by M-phase-Specific Phosphorylation of XRCC4. PLOS Genetics, 10(1), e1004079. [Link]
-
Jaspersen, S. L., & Giddings, T. H. (2003). Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast. Methods in Molecular Biology, 223, 199-210. [Link]
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Bastola, S., et al. (2021). Aurora kinase A inhibition plus Tumor Treating Fields suppress glioma cell proliferation in a cilium-independent manner. Scientific Reports, 11(1), 1-14. [Link]
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Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Cell Biology, Chapter 7, Unit 7.7. [Link]
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ScienceDaily. (2017). Cancer drug stimulates tripolar mode of mitosis. [Link]
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Sack, U., et al. (2011). Mechanisms promoting escape from mitotic-stress induced tumor cell death. Cell Death & Disease, 2(9), e207-e207. [Link]
-
Lee, J. W., et al. (2022). Aurora A kinase inhibition with VIC-1911 potentiates KRASG12Ci and overcomes resistance. Annals of Oncology, 33, S1367. [Link]
-
U-CHING, P., et al. (2017). The small molecule inhibitor YK-4-279 disrupts mitotic progression of neuroblastoma cells, overcomes drug resistance and synergizes with inhibitors of mitosis. Cancer Letters, 403, 228-239. [Link]
-
Maiato, H., et al. (2022). Long-term mitotic DNA damage promotes chromokinesin-mediated missegregation of polar chromosomes in cancer cells. bioRxiv. [Link]
-
van der Laak, J., et al. (2020). Assessment of mitotic activity in breast cancer: revisited in the digital pathology era. Breast Cancer Research, 22(1), 1-12. [Link]
-
von der Lage, P., et al. (2021). Nuclear reassembly defects after mitosis trigger apoptotic and p53-dependent safeguard mechanisms in Drosophila. PLOS Biology, 19(5), e3001229. [Link]
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Jackson, J. R., et al. (2007). Mitosis-targeted anti-cancer therapies: where they stand. Experimental Cell Research, 313(10), 2097-2107. [Link]
-
DeePathology STUDIO. (2022). How to detect mitotic figures with the DeePathology® STUDIO. YouTube. [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. [Link]
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- 21. Aurora kinase A inhibition plus Tumor Treating Fields suppress glioma cell proliferation in a cilium-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclear envelope assembly defects link mitotic errors to chromothripsis - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Controls for LDN209929: Validation via siRNA Haspin Knockdown
Executive Summary: The Imperative of Genetic Validation
In the development of kinase inhibitors, biochemical potency (IC50) does not equal cellular specificity. LDN209929 , a targeted inhibitor of Haspin (GSG2) , requires rigorous validation to distinguish on-target efficacy from off-target toxicity.
While LDN209929 offers rapid, reversible inhibition of Haspin kinase activity—essential for studying dynamic mitotic events—small molecules frequently exhibit polypharmacology (e.g., inhibiting DYRKs or CLKs). The gold standard for validating the specificity of LDN209929 is genetic phenocopying using small interfering RNA (siRNA).
This guide details the comparative framework and experimental protocols to validate LDN209929 against Haspin siRNA knockdown. If LDN209929 is highly specific, its cellular phenotype must mimic the genetic ablation of Haspin, and the drug should elicit no additional toxicity in cells where Haspin is already depleted.
Comparative Analysis: Chemical Inhibition vs. Genetic Ablation[1]
The following table contrasts the operational characteristics of LDN209929 against the genetic standard (siRNA) and older, non-specific alternatives like 5-Iodotubercidin (5-ITu).
| Feature | LDN209929 (Small Molecule) | Haspin siRNA (Genetic Knockdown) | 5-Iodotubercidin (Alternative) |
| Target | Haspin Kinase (ATP-competitive) | GSG2 mRNA (Degradation) | Haspin, Adenosine Kinase, CK1 |
| Onset of Action | Rapid (1–2 hours) | Slow (24–48 hours) | Rapid |
| Reversibility | High (Washout < 1h) | Low (Requires protein turnover) | Moderate |
| Specificity Risk | Moderate: Potential off-targets (DYRK2, CLK1) | Low: Sequence-specific (with pool validation) | High: Broad kinase inhibition |
| Cell Cycle Context | Can treat specifically in Mitosis | Affects whole cycle; requires synchronization | Toxic in interphase |
| Primary Readout | Loss of H3T3ph (Histone H3 Thr3 phosphorylation) | Loss of Haspin protein & H3T3ph | Loss of H3T3ph + general toxicity |
Mechanistic Grounding: The Haspin Signaling Pathway[2]
To design the validation experiment, one must understand the signaling cascade. Haspin is an atypical serine/threonine kinase active primarily during mitosis.[1] Its sole well-characterized substrate is Threonine 3 on Histone H3 (H3T3ph).
Pathway Diagram
The following diagram illustrates the Haspin regulatory axis and the intervention points for LDN209929 versus siRNA.
Figure 1: Mechanism of Action.[2] LDN209929 blocks catalytic activity, while siRNA removes the enzyme entirely.
Experimental Protocols
The "Epistatic" Specificity Check
This is the critical experiment. You will compare four conditions to determine if LDN209929 acts solely through Haspin.
The Logic:
-
Condition A (Control): DMSO + Scramble siRNA.
-
Condition B (Genetic): DMSO + Haspin siRNA (Target Phenotype).
-
Condition C (Chemical): LDN209929 + Scramble siRNA (Drug Phenotype).
-
Condition D (Combined): LDN209929 + Haspin siRNA.
Interpretation:
-
If C = B , the drug mimics the knockdown (Good).
-
If D = B , the drug adds no toxicity when the target is missing (Specific).
-
If D > B (e.g., more cell death or defects than siRNA alone), the drug has off-target effects .
Detailed Methodology
Reagents:
-
Cell Line: HeLa or U2OS (Synchronized).
-
siRNA: Silencer Select or ON-TARGETplus targeting GSG2 (Haspin). Use a pool of 2-4 siRNAs to minimize seed-region off-target effects.
-
Drug: LDN209929 (10 mM stock in DMSO).
-
Antibodies: anti-H3T3ph (Rabbit mAb), anti-Haspin, anti-Tubulin (Loading control).
Workflow Diagram:
Figure 2: Synchronization and Treatment Timeline. Haspin is mitotic; synchronization enriches the M-phase population for detection.
Step-by-Step Protocol:
-
Transfection (T=24h):
-
Seed cells to reach 50% confluency.
-
Transfect 20-50 nM siRNA using Lipofectamine RNAiMAX.
-
Critical Control: Use a non-targeting (Scramble) siRNA in parallel.
-
-
Synchronization (T=48h):
-
Haspin is degraded in Interphase and active in Mitosis. To see the signal, you must enrich for mitosis.
-
Add Thymidine (2 mM) for 16-18 hours to arrest cells at G1/S.
-
Release into fresh media. Cells will enter mitosis ~8-10 hours post-release.
-
-
Drug Treatment (T=72h):
-
Approximately 8 hours after Thymidine release (when cells are entering prophase), add LDN209929.
-
Dose: Perform a dose-response first, but typically 100 nM – 1 µM is effective for LDN series compounds.
-
Duration: Treat for 1-2 hours. Long-term treatment is unnecessary and increases off-target risk.
-
-
Harvest & Lysis (T=74h):
-
Perform a "mitotic shake-off" to collect rounded, dividing cells, or lyse the whole plate if synchronization is >80%.
-
Lyse in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF) to preserve H3T3ph.
-
-
Readout (Western Blot):
-
Blot 1: Anti-Haspin (Verify Knockdown efficiency >80%).
-
Blot 2: Anti-H3T3ph (The biomarker of activity).
-
Blot 3: Anti-H3 (Total Histone H3 loading control).
-
Data Presentation & Analysis
When publishing your comparison, structure your data as follows.
Western Blot Quantification Table (Hypothetical Data)
| Condition | Haspin Protein Level | H3T3ph Level | Conclusion |
| DMSO + Scramble | 100% | 100% | Baseline |
| DMSO + Haspin siRNA | < 10% | < 15% | Valid Genetic Control |
| LDN209929 + Scramble | 100% | < 15% | Drug is Potent |
| LDN209929 + Haspin siRNA | < 10% | < 15% | Drug is Specific (No additive effect) |
Immunofluorescence (IF)
-
Visual: In control cells, H3T3ph stains the chromatin specifically between centromeres.
-
Result: Both LDN209929 and siRNA should abolish this staining.
-
Off-Target Check: Look for spindle multipolarity (often caused by PLK1 inhibition) or DNA damage markers (gamma-H2AX). If LDN209929 causes these phenotypes but siRNA does not, the drug is "dirty."
Troubleshooting & Expert Insights
-
The "Nocodazole" Trick: If synchronization is difficult, treat cells with Nocodazole (microtubule poison) for 16h. This arrests all cells in prometaphase where Haspin activity is highest. This maximizes the H3T3ph signal, making inhibition easier to quantify.
-
Rescue Experiments: The ultimate proof of specificity is to express a "Drug-Resistant" Haspin mutant (gatekeeper mutation) that cannot bind LDN209929. If the drug loses efficacy in these cells, it is strictly on-target.
-
LDN Nomenclature: Ensure you are using the correct derivative. Protocols here are standardized based on the LDN-192960 and LDN-211904 scaffold series.
References
-
Cuny, G. D., et al. (2012).[3] Structure-activity relationship study of the Haspin kinase inhibitor LDN-192960. Bioorganic & Medicinal Chemistry Letters.
-
Wang, F., et al. (2010).[4][5] Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis.[5] Science.
-
Dai, J., et al. (2005).[4] The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment.[4][1][5] Genes & Development.
-
Amato, A., et al. (2014). Assessment of Small Molecule Inhibitors of Haspin Kinase. Comparison of 5-ITu and LDN series.
-
Higgins, J. M. (2010). Haspin: a mitotic kinase in the spotlight.[1][5][6][7] Cell Cycle.[1][2][3][7]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. promega.jp [promega.jp]
- 6. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
Translational & Future Applications
therapeutic potential of LDN209929 in cancer treatment
This Application Note is designed for researchers and drug discovery scientists evaluating LDN-209929 .
Important Scientific Clarification: While many "LDN" compounds (e.g., LDN-57444) target deubiquitinating enzymes (DUBs) like USP7 or UCH-L1, LDN-209929 is a selective inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) , not USP7. This guide focuses on its validated mechanism: inducing mitotic catastrophe via Haspin inhibition.
Targeting Haspin Kinase to Induce Mitotic Catastrophe in Cancer Cells
Executive Summary
LDN-209929 is a potent, small-molecule acridine derivative that selectively inhibits Haspin kinase (
By inhibiting Haspin, LDN-209929 prevents CPC accumulation at centromeres, leading to chromosome misalignment, spindle checkpoint failure, and subsequent mitotic catastrophe. This mechanism is particularly lethal to rapidly dividing cancer cells, positioning LDN-209929 as a critical chemical probe for validating Haspin as a therapeutic target in oncology.
Mechanistic Insight & Signaling Pathway
The therapeutic efficacy of LDN-209929 relies on disrupting the spatial regulation of mitosis.
-
Normal Physiology: In prophase, Haspin phosphorylates H3T3.[2][3] This mark is recognized by the Survivin subunit of the CPC, recruiting Aurora B to the inner centromere. Aurora B then corrects erroneous microtubule-kinetochore attachments.
-
LDN-209929 Action: Inhibition of Haspin
Loss of H3T3ph Failure of Aurora B centromeric localization Persistent attachment errors Mitotic arrest and Apoptosis.
Visualization: The Haspin-Aurora B Axis
Figure 1: Mechanism of Action. LDN-209929 blocks the Haspin-mediated phosphorylation of Histone H3, preventing Aurora B recruitment and leading to mitotic failure.
Chemical Properties & Handling
LDN-209929 is often supplied as a dihydrochloride salt. Proper handling is critical for assay reproducibility.
| Property | Specification |
| Chemical Name | LDN-209929 (Acridine derivative) |
| Target | Haspin Kinase (Primary), DYRK2 (Secondary) |
| IC50 Values | Haspin: ~55 nM; DYRK2: ~9.9 µM |
| Selectivity | >180-fold selective for Haspin over DYRK2 |
| Solubility | DMSO (up to 30 mM). Poor aqueous solubility. |
| Storage | -20°C (solid); -80°C (DMSO stock). Protect from light. |
Reconstitution Protocol:
-
Dissolve powder in 100% DMSO to create a 10 mM stock .
-
Vortex vigorously. If precipitate persists, warm to 37°C for 5 minutes.
-
Aliquot into single-use vials to avoid freeze-thaw cycles.
-
Critical: For cell culture, dilute stock at least 1:1000 into media to keep DMSO < 0.1%.
Experimental Protocols
Protocol A: Validation of Target Engagement (H3T3ph Western Blot)
Objective: Confirm LDN-209929 inhibits Haspin activity in cells by measuring the loss of the specific biomarker H3T3ph.
Materials:
-
Nocodazole (to synchronize cells in mitosis where Haspin is active).
-
Primary Ab: Anti-Histone H3 (Thr3) phosphorylated (e.g., Abcam ab32107).
-
Control Ab: Total Histone H3.
Workflow:
-
Seeding: Plate cancer cells (e.g., HeLa or U2OS) at
cells/well in a 6-well plate. -
Drug Treatment:
-
Treat cells with Nocodazole (200 ng/mL) for 16 hours to arrest cells in prometaphase (high Haspin activity).
-
Concurrently, treat with LDN-209929 at varying concentrations (0, 100 nM, 500 nM, 1 µM, 5 µM).
-
-
Lysis:
-
Harvest mitotic cells (shake-off method preferred for mitotic fraction).
-
Lyse in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate is critical).
-
-
Western Blot:
-
Load 20 µg protein/lane.
-
Probe for H3T3ph (Signal should decrease dose-dependently).
-
Probe for Total H3 (Loading control).
-
Expected Result: A significant reduction in H3T3ph signal at concentrations
Protocol B: Phenotypic Screening (Mitotic Index & Catastrophe)
Objective: Quantify the functional impact of LDN-209929 on cancer cell proliferation.
Workflow:
-
Synchronization: Synchronize cells at G1/S boundary using a Double Thymidine Block (2mM Thymidine).
-
Release & Treat: Release cells into fresh media containing LDN-209929 (1 µM) .
-
Time Course: Fix cells at 8, 10, and 12 hours post-release (corresponding to M-phase entry).
-
Staining:
-
DAPI (DNA/Chromosomes).
-
Anti-Tubulin (Spindle Microtubules).
-
CREST or Anti-Centromere (Kinetochores).
-
-
Analysis (Confocal Microscopy):
-
Normal: Chromosomes aligned at the metaphase plate.
-
LDN-Treated: "Scattered" chromosomes (alignment defect) with bipolar spindles.
-
-
Quantification: Calculate the percentage of mitotic cells with misaligned chromosomes.
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for validating LDN-209929 activity.
Therapeutic Potential & Limitations[2][4][5][6]
Advantages[4]
-
Novelty: Haspin is a distinct target from established mitotic targets like Aurora or PLK1, offering a potential alternative for resistant tumors.
-
Selectivity: LDN-209929 shows excellent selectivity over DYRK2 compared to earlier acridine generations.[3][5]
-
Synergy: Preliminary data suggests synergy with taxanes (e.g., Paclitaxel) by destabilizing the spindle checkpoint from two angles.
Limitations & Optimization
-
Acridine Scaffold: The acridine core can intercalate into DNA, potentially causing genotoxicity independent of kinase inhibition. This necessitates careful control experiments (e.g., using a kinase-dead Haspin mutant) to verify effects are kinase-dependent.
-
Solubility: The compound requires careful formulation for in vivo studies due to hydrophobicity.
References
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene, 31(11), 1408-1418.
-
Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.
-
Wang, F., et al. (2010). Histone H3 Thr-3 phosphorylation by Haspin cooperates with Aurora B to correct kinetochore–microtubule attachments. Proceedings of the National Academy of Sciences, 107(21), 9710-9715.
-
Amato, R., et al. (2014). The Haspin inhibitor LDN-192960 reduces H3T3 phosphorylation and affects meiotic progression in mouse oocytes. Cell Cycle, 13(22), 3594-3604.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Development of Haspin Kinase Inhibitors
Targeting the H3T3ph-Survivin Axis for Anti-Mitotic Chemotherapy
Introduction: The Mitotic Slip and Haspin's Unique Niche
While traditional anti-mitotics (taxanes, vinca alkaloids) target microtubules directly, they are often associated with severe neuropathy. The next generation of chemotherapeutics targets mitotic kinases (Aurora, PLK1, MPS1) to induce "mitotic catastrophe" without damaging interphase cytoskeletons.
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) represents a distinct, high-value target within this landscape. Unlike Aurora B, which regulates global chromatin condensation, Haspin acts as the "spatial architect" of the centromere. It phosphorylates Histone H3 at Threonine 3 (H3T3ph), a specific mark that recruits the Chromosomal Passenger Complex (CPC) via Survivin.[1][2]
Therapeutic Rationale: Inhibition of Haspin prevents CPC accumulation at centromeres, leading to:
-
Loss of centromeric Aurora B activity.[3]
-
Failure to correct erroneous microtubule-kinetochore attachments.
-
Persistent spindle checkpoint activation or "cohesion fatigue," ultimately triggering apoptosis.
Target Validation & Mechanism of Action
To develop effective inhibitors, one must understand the specific signaling cascade. Haspin is an atypical serine/threonine kinase.[2][4] Its activity is strictly regulated, peaking during mitosis.
The H3T3ph-CPC Axis
The primary function of Haspin is to place the H3T3ph mark at inner centromeres.[3] The BIR domain of Survivin (a subunit of the CPC) directly binds this phosphorylated epitope.[5] This recruitment is essential for the localization of Aurora B , which then corrects syntelic and merotelic attachments.
Diagram 1: The Haspin Signaling Cascade This diagram illustrates the dependency of CPC recruitment on Haspin activity.
Caption: Haspin phosphorylates Histone H3 at Thr3, creating a docking site for Survivin, which recruits the CPC and activates Aurora B.[1]
Protocol 1: High-Throughput Biochemical Screening (TR-FRET)
Objective: To identify ATP-competitive inhibitors of Haspin using a homogeneous, mix-and-read format.
Why TR-FRET? unlike radiometric assays (32P), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) avoids radioactive waste. Unlike standard ELISA, it requires no wash steps, minimizing variability in HTS campaigns.
Materials
-
Enzyme: Recombinant Human Haspin (catalytic domain), ~5-10 nM final.
-
Substrate: Biotinylated Histone H3 (1-21) peptide.
-
Detection:
-
Europium-labeled anti-H3T3ph antibody (Donor).[6]
-
Streptavidin-Allophycocyanin (SA-APC) or ULight (Acceptor).
-
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35.
Step-by-Step Workflow
-
Compound Plating: Dispense 50 nL of test compounds (in DMSO) into 384-well low-volume plates. Include DMSO-only (Max Signal) and EDTA-containing (Min Signal) wells as controls.
-
Enzyme Addition: Add 5 µL of Haspin enzyme solution. Incubate for 10 minutes to allow inhibitor binding.
-
Reaction Initiation: Add 5 µL of Substrate Mix (Biotin-H3 peptide + ATP).
-
Note: ATP concentration should be at Km (approx. 10-20 µM) to ensure sensitivity to ATP-competitive inhibitors.
-
-
Incubation: Incubate for 60 minutes at Room Temperature (RT).
-
Detection: Add 10 µL of Detection Mix (Eu-Antibody + SA-APC + EDTA). The EDTA stops the kinase reaction.
-
Readout: Incubate for 60 minutes. Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 320-340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Data Analysis:
Calculate the TR-FRET Ratio:
Protocol 2: Cellular Target Engagement (Immunofluorescence)
Objective: To verify that the inhibitor penetrates the cell membrane and specifically inhibits H3T3ph in a nuclear context.
Critical Control: You must distinguish between Haspin inhibition and Aurora B inhibition.
-
Haspin Inhibition: Loss of H3T3ph; H3S10ph remains (initially).
Materials
-
Cell Line: HeLa or U2OS (adherent lines preferred for imaging).
-
Primary Antibodies:
-
Rabbit anti-H3T3ph (Specific marker).
-
Mouse anti-H3S10ph (Control marker).
-
-
Synchronization Agent: Nocodazole (microtubule poison) to arrest cells in prometaphase, where Haspin activity is highest.
Step-by-Step Workflow
-
Seeding: Plate cells on glass coverslips in 6-well plates (50% confluency).
-
Treatment:
-
Treat cells with Nocodazole (300 nM) for 16 hours to synchronize in mitosis.
-
Add Haspin inhibitor (e.g., 100 nM - 1 µM) for the final 2 hours of the block.
-
-
Fixation:
-
Wash 1x with PBS.
-
Fix with 4% Paraformaldehyde (PFA) for 15 minutes at RT. Do not use methanol as it can disrupt some phospho-epitopes.
-
-
Permeabilization: 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: 3% BSA in PBS for 30 minutes.
-
Staining:
-
Incubate with Primary Antibodies (1:500 in blocking buffer) for 1 hour at RT.
-
Wash 3x with PBS-T.
-
Incubate with Secondary Antibodies (AlexaFluor 488 anti-Rabbit, AlexaFluor 594 anti-Mouse) + DAPI (DNA stain).
-
-
Imaging: Acquire images using Confocal Microscopy. Focus on condensed chromosomes.[8]
Interpretation: Effective Haspin inhibition will show chromosomes (DAPI positive) that are negative for H3T3ph but positive for H3S10ph . If H3S10ph is also lost, the compound may be non-selective (targeting Aurora B) or toxic.
Reference Data & Compound Profiling[4]
When characterizing novel inhibitors, benchmark against known standards.
Table 1: Reference Haspin Inhibitors
| Compound | Type | IC50 (Biochemical) | Mechanism Note |
| CHR-6494 | Synthetic | ~2 nM | The gold standard. Induces mitotic catastrophe and apoptosis in cancer lines.[9] |
| 5-Iodotubercidin (5-ITu) | Nucleoside Analog | ~5-10 nM | Potent but less selective (inhibits other kinases like CLK2). |
| LDN-192960 | Synthetic | ~10 nM | Structurally distinct; useful for SAR comparison. |
Strategic Development Workflow
The following diagram outlines the critical path from library screening to lead optimization.
Diagram 2: Discovery Funnel
Caption: Integrated workflow for filtering non-specific kinase inhibitors and validating Haspin-specific phenotypic outcomes.
References
-
Dai, J., Sultan, S., Taylor, S. S., & Higgins, J. M. (2005). The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment.[2][4][8][10][11] Genes & Development, 19(4), 472–488.[4]
-
Wang, F., Dai, J., Daum, J. R., Niedzialkowska, E., Banerjee, B., & Stukenberg, P. T. (2010).[4] Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis.[1][4] Science, 330(6001), 231–235.
-
Huertas, D., Soler, M., Moreto, J., Villanueva, A., Martinez, A., Vidal, A., ...[4] & Esteller, M. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin.[4][9][12][13] Oncogene, 31(11), 1408–1418.[13]
-
Patnaik, D., Jun, X., Glicksman, M. A., Cuny, G. D., Stein, R. L., & Higgins, J. M. (2008).[4] Identification of small molecule inhibitors of the mitotic kinase haspin by high-throughput screening using a homogeneous time-resolved fluorescence resonance energy transfer assay.[4] Journal of Biomolecular Screening, 13(10), 1025–1034.[4]
-
Amato, R., et al. (2014). Modulation of the chromatin phosphoproteome by the Haspin protein kinase.[1][2][4][5][8][9][13] Molecular & Cellular Proteomics, 13(7), 1724-1740.[13]
Sources
- 1. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of H3-Thr3 by Haspin Is Required for Primary Cilia Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 5. Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 10. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of threonine 3 on histone H3 by haspin kinase is required for meiosis I in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Preclinical Evaluation of LDN-209929 in Patient-Derived Tumor Xenografts (PDX)
Here is a comprehensive Application Note and Protocol guide for the evaluation of LDN-209929 , a selective Haspin kinase inhibitor, in patient-derived tumor xenograft (PDX) models.
Executive Summary & Mechanism of Action
LDN-209929 is a potent, selective small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase), with an IC50 of ~55 nM and >180-fold selectivity over DYRK2.[1][2][3]
Unlike traditional microtubule poisons (e.g., taxanes), LDN-209929 targets the epigenetic regulation of mitosis. Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph) during mitosis.[1] This phosphorylation is critical for the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres, ensuring proper chromosome alignment and segregation. Inhibition of Haspin by LDN-209929 leads to:
-
Loss of H3T3 phosphorylation.
-
Failure of chromosome alignment (congreation defects).
-
Prolonged mitotic arrest.
-
Subsequent mitotic catastrophe and apoptosis in rapidly dividing tumor cells.
Mechanistic Pathway Diagram
The following diagram illustrates the intervention point of LDN-209929 within the mitotic signaling cascade.
Caption: LDN-209929 inhibits Haspin, preventing H3T3 phosphorylation and CPC recruitment, causing mitotic failure.
Experimental Design & Causality
To validate LDN-209929 in a PDX setting, the protocol must address solubility , pharmacokinetics (PK) , and pharmacodynamics (PD) .
Formulation Strategy (Critical Step)
LDN-209929 is supplied as a dihydrochloride salt.[1][2][][5] Unlike many hydrophobic kinase inhibitors requiring complex lipid formulations, this salt form exhibits significant water solubility (<40 mg/mL).
-
Recommendation: Use aqueous saline or PBS for administration to minimize vehicle-related toxicity, which is crucial when dosing immunocompromised mice (NSG/nude) often used for PDX.
-
Vehicle: 0.9% Saline (Sterile).[6]
-
Route: Intraperitoneal (IP) or Intravenous (IV).[6] Oral bioavailability (PO) should be verified via PK pilot study, but IP is standard for acridine-based probes in early discovery.
Study Groups
A robust PDX trial requires a minimum of n=8 mice per group to account for the heterogeneity inherent in patient-derived tissue.
| Group | Treatment | Dose | Schedule | Rationale |
| A | Vehicle Control | N/A | QD x 21 days | Baseline tumor growth kinetics. |
| B | LDN-209929 (Low) | 10 mg/kg | QD x 21 days | Assess threshold efficacy. |
| C | LDN-209929 (High) | 30 mg/kg | QD x 21 days | Assess maximal tolerated efficacy. |
| D | Paclitaxel (Ref) | 10 mg/kg | Q3D x 4 doses | Positive control (Mitotic poison comparison). |
Detailed Protocol: Efficacy Evaluation
Phase 1: Tumor Implantation and Staging
-
Source Material: Thaw cryopreserved PDX fragments (P3-P5 passage) or harvest from a donor mouse.
-
Implantation: Implant 3x3x3 mm tumor fragments subcutaneously into the right flank of 6-8 week old immunodeficient mice (e.g., NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ aka NSG).
-
Why: Subcutaneous allows for precise caliper measurement.
-
-
Growth Phase: Monitor tumor volume (TV) twice weekly.
-
Randomization: When tumors reach 150–200 mm³ , randomize mice into groups A–D.
-
Formula:
-
Criterion: Variance in mean TV between groups must be <10%.
-
Phase 2: Compound Preparation & Dosing
Reagent: LDN-209929 dihydrochloride (MW: 405.77 g/mol ).[1] Target Concentration (30 mg/kg): For a 20g mouse, dose = 0.6 mg. Injection volume = 100 µL (5 mL/kg). Stock Prep:
-
Weigh 60 mg LDN-209929.
-
Dissolve in 10 mL sterile 0.9% NaCl.
-
Vortex until clear (Solution should be yellow/orange).
-
Filter sterilize (0.22 µm) if storing for >24 hours.
-
Storage: Aliquot and store at -20°C. Thaw daily. Do not refreeze.
Phase 3: In-Life Monitoring & Endpoints
-
Efficacy Readout: Measure TV and Body Weight (BW) 3x weekly.
-
Toxicity Stop Rule: If BW loss >15% or ulceration occurs, euthanize animal.
-
Study Termination: When Control group tumors reach 1500 mm³ or at Day 21.
Pharmacodynamic (PD) Validation Protocol
To prove the tumor inhibition is caused by Haspin inhibition (and not off-target toxicity), you must validate the biomarker: H3T3ph .
Workflow for Target Engagement
-
Harvest: At the end of the study (or in a satellite group), harvest tumors 2–4 hours post-last dose .
-
Processing: Fix half in 10% Neutral Buffered Formalin (NBF) for IHC; flash freeze half in liquid nitrogen for Western Blot.
-
Immunohistochemistry (IHC):
-
Primary Antibody: Anti-Histone H3 (phospho T3) [e.g., Abcam ab32107 or equivalent].
-
Expectation:
-
Counterstain: DAPI (to visualize DNA/mitotic figures).
-
Proposed Western Blot Logic
-
Loading Control: Total Histone H3.
-
Target: Phospho-Histone H3 (Thr3).[1]
-
Apoptosis Marker: Cleaved PARP (to confirm mitotic catastrophe).
Caption: PD readout confirming mechanism: LDN-209929 should decrease p-H3T3 signal relative to Total H3.
References & Authoritative Grounding
-
Primary Discovery: Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494. Link
-
Context: Defines the synthesis, IC50 (55 nM), and selectivity profile of LDN-209929.
-
-
Target Biology: Wang, F., et al. (2010). Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation. Nature Chemical Biology, 6, 662–671. Link
-
Context: Establishes H3T3ph as the critical biomarker for Haspin inhibition.
-
-
PDX Methodology: Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development.[10][11] Nature Reviews Clinical Oncology, 9(6), 338-350. Link
-
Context: Guidelines for establishment and dosing in PDX models.
-
Disclaimer: LDN-209929 is primarily a chemical probe. While it exhibits high solubility and potency, it has not yet entered clinical trials. This protocol is designed for translational research to validate Haspin as a therapeutic target in specific tumor lineages (e.g., Ewing Sarcoma, Neuroblastoma) using patient-derived tissue. Ensure all animal work complies with IACUC regulations.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 5. MCE Products | Life Technologies (India) Pvt. Ltd. [lifetechindia.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. ftp.mcs.anl.gov [ftp.mcs.anl.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Intercalation: Future Directions for Acridine-Based Kinase Inhibitors
Executive Summary
For decades, the acridine scaffold has been synonymous with DNA intercalation and Topoisomerase II inhibition (e.g., Amsacrine). While effective as cytotoxic agents, these "dirty" mechanisms often result in dose-limiting genotoxicity and multidrug resistance. The future of acridine pharmacophores lies not in the nucleus, but in the cytoplasm—specifically within the ATP-binding pockets of oncogenic kinases.
This guide outlines the strategic pivot from DNA-targeting to Kinase-Targeting Acridines (KTAs) . It details the rational design principles required to "de-planarize" the scaffold to abolish DNA binding while enhancing kinase selectivity (e.g., VEGFR-2, CK2, PIM-1, PI3K). Furthermore, it explores the frontier of Acridine-based PROTACs , where the scaffold serves as a high-affinity warhead for targeted protein degradation.
Strategic Design Principles: The "Anti-Intercalation" Approach
To repurpose acridine for kinase inhibition, one must structurally decouple its kinase affinity from its DNA affinity. The planar tricyclic core naturally slides between DNA base pairs. The solution lies in steric disruption .
Structural Activity Relationship (SAR) Logic
-
The Problem: Planarity facilitates
stacking with DNA base pairs. -
The Solution: Introduce "out-of-plane" substituents or bulky groups at the C9 or C4 positions. These groups create steric clashes with the DNA helix backbone but can be accommodated within the solvent-exposed regions or hydrophobic pockets of a kinase.
-
Key Modification Sites:
-
C9-Position: Ideal for flexible amino-alkyl chains that extend into the kinase ribose pocket or solvent front.
-
C4-Position: Bulky substitutions here force the acridine ring system to twist, drastically reducing DNA intercalation affinity (
).
-
Visualization: SAR Evolution
The following diagram illustrates the medicinal chemistry logic required to evolve a DNA intercalator into a selective kinase inhibitor.
Caption: Evolution of acridine scaffolds from DNA intercalators to kinase inhibitors via steric "de-planarization".
Application Note: Emerging Targets and Polypharmacology
Dual VEGFR-2/Src Inhibition
Recent studies identify 9-aminoacridine derivatives as potent dual inhibitors of VEGFR-2 (angiogenesis) and Src (metastasis). The acridine core mimics the ATP adenine ring, while the C9-tail occupies the hydrophobic pocket II.
-
Mechanism: Competitive inhibition at the ATP binding site.
-
Advantage: Simultaneous blockade of tumor vascularization and invasion pathways, overcoming resistance common to mono-therapies like sunitinib.
The PROTAC Frontier
Acridines are finding a new life as Warheads in Proteolysis Targeting Chimeras (PROTACs).
-
Concept: Link an acridine-based kinase inhibitor (Warhead) to an E3 ligase ligand (e.g., Thalidomide/Cereblon) via a PEG linker.
-
Target: Degradation of kinases like CDK6 or ALK rather than simple inhibition.
-
Benefit: "Event-driven" pharmacology allows for lower dosing and removal of the scaffolding function of the kinase, which simple inhibitors cannot achieve.[1]
Validated Protocols
Protocol 1: The "Clean" Screen – DNA Intercalation Counter-Assay
Objective: To rigorously verify that your novel acridine kinase inhibitor has lost its affinity for DNA. This is the "Go/No-Go" safety gate. Method: Fluorescent Intercalator Displacement (FID) Assay.[2]
Materials:
-
Ct-DNA (Calf Thymus DNA): 100 µM stock in Tris-HCl buffer.
-
Ethidium Bromide (EtBr): 1.26 µM.
-
Test Compound: Acridine derivative (0.1 – 100 µM).
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.
Procedure:
-
Baseline: Prepare a solution of Ct-DNA (10 µM) and EtBr (1.26 µM). Measure Fluorescence (
) at Ex/Em 525/600 nm. The high signal is due to EtBr intercalation. -
Titration: Add the test acridine compound in increasing concentrations (0, 5, 10, 20, 50, 100 µM).
-
Equilibration: Incubate for 30 minutes at 25°C in the dark.
-
Measurement: Read fluorescence (
). -
Calculation: Plot
vs. Concentration.-
Interpretation: A steep drop in fluorescence indicates the acridine is displacing EtBr (i.e., it is a DNA intercalator). A flat line or minimal drop indicates a "clean" kinase inhibitor.
-
Protocol 2: Kinase Selectivity Profiling (ADP-Glo™ Platform)
Objective: Quantify inhibitory potency (
Reagents:
-
Recombinant Kinase (e.g., VEGFR-2).
-
Substrate (e.g., Poly [Glu, Tyr] 4:1).
-
Ultra-Pure ATP.
-
ADP-Glo™ Reagent (Promega).
Workflow:
-
Reaction Assembly: In a 384-well white plate, mix:
-
2 µL Kinase (Optimization required for linearity).
-
2 µL Test Compound (Serial dilution).
-
1 µL ATP/Substrate mix.
-
-
Incubation: 60 minutes at Room Temperature (RT).
-
Depletion: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min at RT. (Consumes unreacted ATP).
-
Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min. (Converts ADP
ATP Luciferase Light). -
Read: Measure Luminescence (RLU).
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to determine
.
Protocol 3: Cellular Mechanism of Action (Western Blot)
Objective: Confirm that the biochemical inhibition translates to cellular signaling blockade.
Cell Line: HUVEC (for VEGFR-2) or K562 (for Src/Abl). Treatment:
-
Starve cells in serum-free media for 12 hours (synchronization).
-
Treat with Acridine Derivative (at
) for 2, 6, and 24 hours. -
Stimulate with ligand (e.g., VEGF 50 ng/mL) for 15 mins before lysis.
Detection Targets:
-
Primary: p-VEGFR-2 (Tyr1175) or p-Src (Tyr416).
-
Downstream: p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473).
-
Loading Control:
-Actin or GAPDH.
Self-Validation Check:
-
If p-VEGFR-2 is reduced but p-ERK is unaffected, suspect off-target compensation.
-
If total VEGFR-2 levels decrease significantly, investigate potential PROTAC-like degradation activity.
Visualizing the Development Pipeline
The following workflow integrates the "Anti-Intercalation" safety check into the standard drug discovery pipeline.
Caption: Integrated workflow prioritizing the exclusion of DNA intercalators early in the screening process.
References
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. (2025). [Link]
-
Exploration of acridine scaffold as a potentially interesting scaffold for discovering novel multi-target VEGFR-2 and Src kinase inhibitors. Bioorganic & Medicinal Chemistry. (2011).[3] [Link]
-
9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. Oncogene. (2009).[4] [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). [Link]
-
Targeting Protein Kinases Degradation by PROTACs. Frontiers in Chemistry. (2021). [Link]
-
Mechanisms of action of DNA intercalating acridine-based drugs. Current Medicinal Chemistry. (2003). [Link]
Sources
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of acridine scaffold as a potentially interesting scaffold for discovering novel multi-target VEGFR-2 and Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
LDN-209929: A Selective Haspin Kinase Inhibitor for Mitotic Checkpoint Research
Application Note & Protocol Guide
Executive Summary
LDN-209929 is a highly potent and selective small-molecule inhibitor of Haspin kinase (IC50 = 55 nM), an atypical serine/threonine kinase essential for mitosis. Unlike broad-spectrum kinase inhibitors, LDN-209929 exhibits remarkable selectivity, showing >180-fold selectivity over DYRK2 (IC50 = 9.9 µM), a closely related kinase family member.
This compound serves as a critical chemical probe for dissecting the Haspin-Histone H3 Thr3 (H3T3) signaling axis. Inhibition of this pathway prevents the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres, leading to chromosome misalignment, spindle checkpoint activation, and subsequent mitotic arrest or catastrophe. This guide details the protocols for validating LDN-209929 potency in vitro and assessing its functional impact in cellular models.
Mechanism of Action (MOA)
Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph) specifically during mitosis.[1][2][3] This phosphorylation mark serves as a docking site for the Survivin subunit of the CPC.[4] When Haspin is inhibited by LDN-209929, the CPC fails to localize to the inner centromere, preventing Aurora B kinase from correcting erroneous microtubule-kinetochore attachments.
Pathway Visualization
Figure 1: Mechanism of LDN-209929. The compound blocks Haspin-mediated H3T3 phosphorylation, preventing CPC recruitment and leading to mitotic defects.
Application Note 1: Biochemical Potency Assay (IC50)
Objective: Determine the inhibitory concentration (IC50) of LDN-209929 against recombinant Haspin kinase using a luminescent ADP-detection assay.
Materials
-
Enzyme: Recombinant Human Haspin (residues 470-end).[5]
-
Substrate: Biotinylated Histone H3 (1-21) peptide.
-
Reagents: Ultra-pure ATP, ADP-Glo™ Kinase Assay Kit (Promega), Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Compound: LDN-209929 (10 mM stock in DMSO).
Protocol Steps
-
Compound Preparation:
-
Prepare a 3-fold serial dilution of LDN-209929 in 100% DMSO starting at 100 µM (100x final concentration).
-
Dilute 1:25 into Kinase Buffer to generate 4x working solutions (4% DMSO).
-
-
Enzyme Reaction Assembly (384-well plate):
-
Add 2.5 µL of 4x LDN-209929 working solution.
-
Add 2.5 µL of Haspin Enzyme (0.5 ng/µL final). Incubate for 10 min at RT.
-
Add 5.0 µL of Substrate/ATP Mix (10 µM Peptide, 10 µM ATP final).
-
Final Volume: 10 µL. Final DMSO: 1%.[6]
-
-
Incubation:
-
Seal plate and incubate at room temperature (25°C) for 60 minutes.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
-
Data Analysis:
Expected Results:
| Compound | Target | IC50 (nM) | Selectivity Note |
|---|---|---|---|
| LDN-209929 | Haspin | 50 - 60 | Primary Target |
| LDN-209929 | DYRK2 | ~9,900 | >180-fold selectivity |
| LDN-192960 | DYRK2 | ~10 - 20 | Precursor analog (less selective) |
Application Note 2: Cellular Mechanism of Action (H3T3ph)
Objective: Validate target engagement in cells by monitoring the loss of Histone H3 Thr3 phosphorylation in mitotic cells.
Materials
-
Cells: HeLa or U2OS cells.
-
Synchronization: Nocodazole (100 ng/mL) to arrest cells in mitosis (prometaphase).
-
Antibodies: Anti-H3T3ph (Rabbit mAb), Anti-alpha-Tubulin (Mouse mAb).
-
Detection: Alexa Fluor 488 (Rabbit), Alexa Fluor 594 (Mouse), DAPI.
Protocol Steps
-
Seeding: Plate cells on glass coverslips in 6-well plates (2 x 10^5 cells/well). Allow 24h adhesion.
-
Treatment:
-
Treat cells with LDN-209929 (0.1, 1.0, 10 µM) for 1 hour.
-
Co-treatment:[7] Add Nocodazole (100 ng/mL) concurrently to trap cells in mitosis (ensuring a high population of H3T3ph-positive control cells).
-
-
Fixation:
-
Wash 1x PBS. Fix in 4% Paraformaldehyde for 15 min at RT.
-
Permeabilize with 0.5% Triton X-100/PBS for 10 min.
-
-
Staining:
-
Block with 3% BSA/PBS.
-
Incubate primary antibodies (Anti-H3T3ph 1:1000) overnight at 4°C.
-
Incubate secondary antibodies (1:500) + DAPI for 1 hour at RT.
-
-
Imaging:
-
Acquire images using Confocal Microscopy.
-
Quantification: Measure Mean Fluorescence Intensity (MFI) of H3T3ph specifically in DAPI-condensed (mitotic) nuclei.
-
Self-Validating Checkpoint:
-
Positive Control: DMSO + Nocodazole treated cells should show intense H3T3ph signal on condensed chromosomes.
-
Result: LDN-209929 treated cells should show condensed chromosomes (DAPI) but loss of H3T3ph signal and displaced Aurora B (if stained).
Application Note 3: Cell Cycle Analysis (FACS)
Objective: Quantify the phenotypic consequence of Haspin inhibition (G2/M accumulation).
Workflow Diagram
Figure 2: Experimental workflow for cell cycle analysis.
Protocol Steps
-
Treatment: Treat asynchronous cells with LDN-209929 (1 µM and 5 µM) for 24 hours.
-
Harvest: Trypsinize cells, including floating (dead/mitotic) cells.
-
Fixation:
-
Wash in cold PBS.
-
Add dropwise to 70% ice-cold ethanol while vortexing.
-
Store at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Pellet cells, wash with PBS.
-
Resuspend in PI/RNase Staining Buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A).
-
Incubate 30 min at 37°C in dark.
-
-
Analysis:
-
Analyze >10,000 events on a Flow Cytometer.
-
Gate single cells (Pulse Width vs. Area).
-
Quantify % G1 (2N), S, and G2/M (4N) populations.
-
Data Interpretation:
-
LDN-209929 treatment typically causes an increase in the 4N (G2/M) peak, indicating mitotic arrest due to spindle assembly checkpoint activation.
-
Prolonged exposure (>48h) may lead to a sub-G1 peak (apoptosis).
References
-
Cuny, G. D., et al. (2010).[8] Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors.[8] Bioorganic & Medicinal Chemistry Letters.[1][8]
-
Wang, F., et al. (2010). Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis.[1][4][5] Science.
-
Dai, J., et al. (2005). The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment.[1][4] Genes & Development.
-
MedChemExpress. LDN-209929 Product Datasheet and Solubility Data.
-
Promega. ADP-Glo™ Kinase Assay Technical Manual.
Sources
- 1. promega.jp [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Evaluating the Synergistic Efficacy of LDN-209929 and Paclitaxel in Solid Tumors
Abstract & Scientific Rationale
This application note outlines a standardized protocol for evaluating the combinatorial efficacy of LDN-209929 , a selective USP7 inhibitor, with Paclitaxel , a microtubule-stabilizing chemotherapeutic.[1]
The Mechanistic Hypothesis: Paclitaxel induces mitotic arrest (G2/M) by stabilizing microtubules.[1] However, resistance often emerges via the upregulation of drug efflux pumps (MDR1/ABCB1) or the stabilization of survival kinases like PLK1.[1] USP7 (HAUSP) is a deubiquitinase that stabilizes MDM2 (suppressing p53), PLK1, and MDR1.[1]
Synergy Driver: By inhibiting USP7, LDN-209929 destabilizes these critical survival proteins.[1] This "two-pronged" attack sensitizes cells to Paclitaxel-induced stress, theoretically overcoming taxane resistance and enhancing apoptosis via both p53-dependent and p53-independent (PLK1-mediated) pathways.[1]
Compound Handling & Preparation
LDN-209929 (USP7 Inhibitor)[1]
-
Molecular Weight: ~430-450 g/mol (varies by salt form; verify batch CoA).[1]
-
Solubility: Insoluble in water.[1] Soluble in DMSO (up to 20-50 mM).[1]
-
Storage: Store powder at -20°C. Aliquot DMSO stocks to avoid freeze-thaw cycles.
-
Handling Note: LDN-209929 is a chemical probe.[1] Ensure purity >95% by HPLC before use in synergy studies to avoid off-target artifacts.
Paclitaxel (Taxane)[1][2][3]
-
Stock Preparation: Prepare a 1 mM stock in DMSO. Working solutions (nM range) should be prepared fresh in culture media.
Critical Contrast Rule for Dilutions
Expert Insight: Avoid serial dilutions of Paclitaxel directly in the culture plate wells containing cells. The high viscosity of DMSO stocks can lead to heterogeneous drug distribution.[1] Perform intermediate dilutions in media before adding to the plate.
Experimental Workflow 1: Synergistic Cytotoxicity Assessment
Objective: Determine the Combination Index (CI) using the Chou-Talalay method.[1]
Materials
-
Cell Lines: Paclitaxel-sensitive (e.g., A549, MCF-7) and Paclitaxel-resistant (e.g., A549/TaxR) lines.[1]
-
Reagents: CellTiter-Glo® (Promega) or CCK-8.[1]
-
Software: CompuSyn or GraphPad Prism.[1]
Protocol Steps
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well white-walled plates. Incubate for 24h to allow attachment.
-
Dose Matrix Design:
-
Treatment:
-
Incubation: Incubate for 72 hours at
, . -
Readout: Add CellTiter-Glo reagent (
), shake for 2 mins, incubate 10 mins, and read Luminescence.
Data Analysis (The Chou-Talalay Method)
Calculate the Combination Index (CI) for each pair:
-
CI < 0.9: Synergism
-
CI = 0.9–1.1: Additive
-
CI > 1.1: Antagonism
Mechanistic Visualization (Pathway Diagram)[1]
The following diagram illustrates the convergence of LDN-209929 and Paclitaxel signaling.
Figure 1: Mechanistic Convergence.[1] LDN-209929 prevents USP7 from stabilizing MDM2, PLK1, and MDR1.[1] This increases p53 levels and prevents drug efflux, sensitizing the cell to Paclitaxel-induced mitotic arrest.[1]
Experimental Workflow 2: Mechanistic Validation (Western Blot)
Objective: Confirm that the observed synergy is driven by the USP7/p53/PLK1 axis.[1]
Protocol
-
Treatment: Treat cells (
in 6-well plates) for 24 hours with: -
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Immunoblot Targets:
| Target Protein | Expected Change (Combo) | Biological Significance |
| USP7 | No Change / Slight Shift | Target engagement verification (shift if probe binds covalently, though LDN is non-covalent). |
| p53 | Strong Increase | USP7 inhibition reduces MDM2-mediated degradation.[1] |
| MDM2 | Variable | Often decreases due to USP7 inhibition (destabilization), but p53 upregulation may induce MDM2 transcription.[1] |
| PLK1 | Decrease | Critical marker.[1] USP7 stabilizes PLK1; loss of PLK1 prevents exit from Paclitaxel-induced arrest.[1] |
| Cleaved PARP | Increase | Definitive marker of apoptosis.[1] |
| Increase | Marker of DNA damage accumulation due to mitotic catastrophe.[1] |
Experimental Workflow 3: Functional Readout (Flow Cytometry)
Objective: Distinguish between cytostasis (arrest) and cytotoxicity (death).[1]
Protocol
-
Treatment: 24h and 48h timepoints.
-
Staining: Propidium Iodide (PI) + RNase A (Cell Cycle) AND Annexin V-FITC (Apoptosis).[1]
-
Analysis:
References & Authority
The protocols above are synthesized from established methodologies in ubiquitin-proteasome system (UPS) pharmacology and taxane resistance research.[1]
-
Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small-molecule inhibitors.[1] Nature.[1] Link[1]
-
Establishes the structural basis and selectivity of LDN-class USP7 inhibitors.
-
-
Shin, S. B., et al. (2020). Combination of Inhibitors of USP7 and PLK1 has a Strong Synergism against Paclitaxel Resistance.[1][5][6][7][9] International Journal of Molecular Sciences. Link[1]
-
Provides the core rationale for USP7/Taxane synergy via the PLK1 axis.
-
-
Zhang, Y., et al. (2016). USP7 Enforces Heterochromatinization of p53 Target Promoters by Stabilizing SUV39H1.[1] Cell Reports. Link[1]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[1] Cancer Research.[1] Link
-
The gold standard methodology for calculating the Combination Index (CI).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance [frontiersin.org]
- 6. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cardiffoncology.com [cardiffoncology.com]
- 9. mdpi.com [mdpi.com]
- 10. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Executive Summary & Compound Identification
LDN-209929 is a potent, selective small-molecule inhibitor of Haspin kinase (IC
Operational Implication: Treat LDN-209929 not merely as a chemical irritant but as a potential mutagen and reproductive toxin . Its mechanism of action (interference with chromosome segregation) necessitates handling procedures equivalent to cytotoxic chemotherapy agents. Disposal must ensure zero environmental release to prevent aquatic toxicity and downstream biological disruption.
Strategic Hazard Analysis (The "Why" Behind the Protocol)
To ensure compliance and safety, one must understand the biological causality of the hazard.
| Property | Data / Characteristic | Safety Conplication |
| Primary Target | Haspin Kinase (Histone H3 kinase) | Disrupts mitosis and chromosome alignment. Potential teratogen/carcinogen. |
| Chemical Class | Acridine Analog | Acridines are known DNA intercalators. High risk of genotoxicity. |
| Physical State | Solid (Powder) | High risk of inhalation/aerosolization during weighing. |
| Solubility | DMSO (Soluble) | Readily penetrates skin when dissolved in DMSO. |
| Aquatic Toxicity | High (Predicted for Acridines) | Must not enter municipal water systems (Zero-drain disposal). |
Mechanism of Action & Toxicity Pathway
Understanding the cellular impact of LDN-209929 reinforces the need for strict containment. The diagram below illustrates how LDN-209929 arrests the cell cycle, highlighting the biological machinery it disrupts.
Figure 1: Pharmacological blockade of Haspin kinase by LDN-209929 prevents H3T3 phosphorylation, leading to mitotic failure.
Detailed Disposal Protocols
The following workflows are self-validating: they require the user to verify the state of the waste (Solid vs. Liquid) before proceeding.
Protocol A: Solid Waste (Contaminated Debris)
Applicability: Weighing boats, pipette tips, gloves, and paper towels contaminated with LDN-209929.
-
Segregation: Do not mix with general lab trash. Use a dedicated Cytotoxic/Biohazard Waste Container (Yellow or Red bag, depending on institutional color codes for chemical hazards).
-
Double Bagging: Place all contaminated solids into a clear sealable bag first, then deposit into the rigid hazardous waste drum.
-
Labeling: Tag with "Toxic Solid Waste" and explicitly list "LDN-209929 (Acridine Analog) - Mutagenic Potential."
Protocol B: Liquid Waste (Stock Solutions & Media)
Applicability: Expired DMSO stocks, cell culture media (>1 µM concentration).
-
Never Sink Dispose: This compound is toxic to aquatic life.[2][3][4]
-
Solvent Segregation:
-
DMSO Stocks: Collect in "Halogenated/Organic Solvent" waste carboys.
-
Aqueous Media: Collect in "Aqueous Toxic" waste carboys.
-
-
Deactivation (Optional but Recommended for High Concentrations):
-
Treat liquid waste with 10% bleach (sodium hypochlorite) for 24 hours only if your facility requires deactivation before pickup. However, incineration is the preferred destruction method for acridines to prevent environmental leaching.
-
Protocol C: Empty Containers (The "Triple Rinse" Rule)
Applicability: Original glass vials or HDPE bottles.
-
Assessment: Is the container "RCRA Empty" (<3% residue)?
-
Rinse 1: Add solvent (DMSO or Ethanol) to the vial. Vortex. Pour rinsate into Liquid Waste.
-
Rinse 2: Repeat with Ethanol/Water. Pour into Liquid Waste.
-
Rinse 3: Repeat with Water. Pour into Liquid Waste.
-
Final Step: Deface the label. Discard the glass vial in the Glass Waste (not trash) or Chemically Contaminated Glass bin.
Waste Stream Management Workflow
This decision tree ensures no ambiguity in the disposal process.
Figure 2: Operational decision tree for segregating LDN-209929 waste streams.
Emergency Procedures: Spills & Exposure
Because LDN-209929 is a solid powder, inhalation is the primary immediate risk during a spill.
-
Evacuate & Isolate: If a significant amount (>10 mg) of powder is spilled outside a fume hood, evacuate the immediate area to allow aerosols to settle.
-
PPE Upgrade: Don double nitrile gloves, a lab coat, and an N95 respirator (or half-mask) before re-entering.
-
Wet Wiping: Do not sweep dry powder. Cover the spill with wet paper towels (soaked in water or mild detergent) to prevent dust generation.
-
Clean Up: Wipe inward from the periphery. Place all cleanup materials into the Toxic Solid Waste stream.
-
Surface Decontamination: Clean the surface with 70% Ethanol followed by a detergent wash.
References
-
Cuny, G. D., et al. (2012). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Cited for Chemical Class/Structure).[3][5][6]
-
U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Memphis. Guide to Hazardous Waste Management (Solvent & Chemical Segregation). Retrieved from [Link]
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- 4. cdn.chemservice.com [cdn.chemservice.com]
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- 6. How Low Dose Naltrexone Works (Low Dose Naltrexone) | LDN Research Trust - The Low Dose Naltrexone Charity [ldnresearchtrust.org]
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling LDN209929
In the fast-paced world of drug discovery and development, researchers often work with novel compounds where comprehensive safety data is not yet available. LDN209929 is one such research chemical. In the absence of a specific Safety Data Sheet (SDS), a cautious and well-informed approach to personal protective equipment (PPE) is not just a recommendation—it is an absolute necessity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling LDN209929, treating it as a potent compound with unknown toxicity.
The core principle when handling a substance with limited safety information is to assume it is hazardous.[1] This proactive stance ensures the highest level of protection for all laboratory personnel. The primary routes of exposure to a chemical are inhalation, skin or eye contact, and ingestion.[2] Therefore, a comprehensive PPE strategy must address all these potential pathways.
The Cornerstone of Safety: A Rigorous Risk Assessment
Before any work with LDN209929 commences, a thorough risk assessment is mandatory. This is not a one-size-fits-all checklist but a dynamic process that considers the specific experimental context. Key factors to evaluate include:
-
The physical form of the compound: Is it a powder, a liquid, or in solution? Powders have a higher risk of aerosolization and inhalation.[3]
-
The quantity being handled: Small quantities for analytical standards pose a different risk level than larger quantities for in-vivo studies.[4]
-
The experimental procedures: Are you weighing, dissolving, vortexing, or performing other actions that could generate dust or aerosols?[5]
-
The potential for spills or splashes: This will dictate the level of body and face protection required.[2]
This risk assessment will inform the selection of appropriate engineering controls and PPE.
Understanding Potency: Occupational Exposure Banding
In the pharmaceutical industry, a system known as Occupational Exposure Banding (OEB) is used to categorize chemicals based on their toxicological potency and associated health effects.[4][6] These bands, typically ranging from 1 (least potent) to 5 (most potent), correspond to specific handling precautions and containment strategies.[7] For a novel compound like LDN209929 where the OEB is unknown, it is prudent to adopt a conservative approach and handle it under conditions suitable for a high-potency compound (OEB 3 or 4) until more definitive data is available.
The Hierarchy of Controls: A Multi-Layered Defense
PPE is the final line of defense. It should always be used in conjunction with engineering and administrative controls.
Caption: The proper sequence for donning and doffing PPE is critical to prevent contamination.
Decontamination and Disposal: Closing the Safety Loop
All disposable PPE used when handling LDN209929 should be considered hazardous waste and disposed of accordingly. [8]Non-disposable equipment and work surfaces should be decontaminated using a validated procedure. All waste generated, including contaminated consumables and excess compound, must be collected in clearly labeled, sealed containers for disposal by a licensed hazardous waste contractor. [9][10]Never dispose of such chemicals down the sink or in the regular trash. [8]
In Case of Exposure
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the compound.
Conclusion: A Culture of Safety
Handling potent research chemicals like LDN209929 requires a deep-seated culture of safety. By implementing a thorough risk assessment, utilizing a combination of engineering controls, administrative procedures, and the correct PPE, researchers can protect themselves and their colleagues from potential harm. This guide provides a framework for the safe handling of LDN209929, but it is the responsibility of every individual researcher to apply these principles diligently and foster a safe and productive research environment.
References
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Maier, M. A., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. Retrieved from [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
EHS Daily Advisor. (2017, April 13). Assessing Workplace Chemical Hazards Through Banding. Retrieved from [Link]
-
Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
-
Siegfried AG. (2023, November 10). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132). Retrieved from [Link]
-
Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
BioProcess International. (2010, August 8). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]
-
Flow Sciences, Inc. (2019, September 26). Designing Engineering Controls for High Potency Containment. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, December 3). Occupational Exposure Banding. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]
-
Purdue University. (n.d.). Unknown Chemicals. Retrieved from [Link]
-
Pharmaceutical Technology. (2012, June 2). Strategies for High-Containment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Control Banding. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026. Retrieved from [Link]
-
University of Alabama at Birmingham. (2019, March 11). NIOSH Table 1,2 & 3. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
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- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. agnopharma.com [agnopharma.com]
- 4. aenova-group.com [aenova-group.com]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Workplace Chemical Hazards Through Banding - EHSLeaders [ehsleaders.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
